JQKD82 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H40N4O5 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C27H40N4O5/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3 |
Clé InChI |
APYABXFXNNTCQD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
JQKD82 Dihydrochloride: A Technical Guide to its Mechanism of Action in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 dihydrochloride (B599025) is a novel, cell-permeable small molecule inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of histone demethylases. It functions as a prodrug, delivering the active metabolite, KDM5-C49, into cells. JQKD82 demonstrates significant therapeutic potential in preclinical models of multiple myeloma by inducing cell cycle arrest and reducing tumor growth. This technical guide provides an in-depth overview of the mechanism of action of JQKD82, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
JQKD82 is a selective inhibitor of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), with a preferential affinity for KDM5A.[1] These enzymes are responsible for the demethylation of histone H3 at lysine 4 (H3K4), specifically the di- and tri-methylated forms (H3K4me2 and H3K4me3).[2] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription.[2]
The primary mechanism of action of JQKD82 involves the following key steps:
-
Inhibition of KDM5 Demethylase Activity: JQKD82, through its active metabolite KDM5-C49, binds to the catalytic domain of KDM5 enzymes, preventing them from removing the methyl groups from H3K4.[1]
-
Increase in Global H3K4me3 Levels: This inhibition leads to a global increase in the levels of the H3K4me3 histone mark.[3]
-
Paradoxical Downregulation of MYC-Driven Transcription: While H3K4me3 is generally associated with transcriptional activation, treatment with JQKD82 paradoxically leads to the downregulation of MYC-driven transcriptional output.[4] This is a critical aspect of its anti-myeloma activity, as MYC is a key oncogenic driver in multiple myeloma.[2]
-
Interaction with P-TEFb Complex and RNAPII Phosphorylation: JQKD82's effect on MYC transcription is mediated through its impact on the positive transcription elongation factor b (P-TEFb) complex and the phosphorylation of RNA polymerase II (RNAPII).[2] By altering the chromatin state, JQKD82 is proposed to hinder the productive elongation of transcription at MYC target genes.
Quantitative Data
The following tables summarize the available quantitative data on the in vitro and in vivo activity of JQKD82 dihydrochloride.
Table 1: In Vitro Activity of JQKD82 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MM.1S | 0.42 | [2][4] |
| MOLP-8 | Not explicitly stated, but growth is suppressed | [3] |
| Other MM Cell Lines | Growth suppression observed in a panel of cell lines | [2] |
Table 2: In Vivo Efficacy of JQKD82 in a Multiple Myeloma Mouse Model
| Parameter | Value | Experimental Details | Reference |
| Dosage | 50-75 mg/kg | Intraperitoneal (i.p.) injection, twice daily for 3 weeks in NSG mice bearing MOLP-8-luciferase xenografts. | [3][5] |
| Outcome | Significantly reduced tumor burden | Assessed by bioluminescence imaging. | [5] |
| Pharmacokinetics (KDM5-C49) | Cmax: 330 µmol/L | In CD1 mice treated with 50 mg/kg JQKD82 i.p. | Not explicitly cited |
| Pharmacokinetics (KDM5-C49) | Half-life: 6 hours | In CD1 mice treated with 50 mg/kg JQKD82 i.p. | Not explicitly cited |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of JQKD82 Action
The following diagram illustrates the proposed mechanism by which JQKD82 inhibits MYC-driven transcription in multiple myeloma cells.
Caption: Proposed mechanism of JQKD82 action in inhibiting MYC-driven transcription.
Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This diagram outlines a typical workflow for a ChIP-seq experiment to assess changes in H3K4me3 levels following JQKD82 treatment.
Caption: A generalized workflow for a ChIP-seq experiment.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of JQKD82. Note: These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of JQKD82 in multiple myeloma cell lines.
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to assess the levels of H3K4me3 at specific genomic loci.
-
Cell Treatment and Cross-linking: Treat MM.1S cells with JQKD82 (e.g., 1 µM) or DMSO for 24 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K4me3 antibody or a control IgG. Add protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by preparing a library for next-generation sequencing (ChIP-seq).
Conclusion
This compound is a promising therapeutic agent for multiple myeloma that acts through a novel epigenetic mechanism. Its ability to selectively inhibit KDM5 enzymes, leading to an increase in H3K4me3 and a paradoxical suppression of MYC-driven transcription, highlights a key vulnerability in this malignancy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and clinical translation of JQKD82 and other KDM5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. JQKD82 | 2410512-38-6 | Histone Demethylase | MOLNOVA [molnova.com]
what is JQKD82 dihydrochloride
An In-depth Technical Guide to JQKD82 Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 dihydrochloride is a potent, cell-permeable, and selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of histone demethylases. Functioning as a prodrug for the active metabolite KDM5-C49, JQKD82 has emerged as a significant tool compound for epigenetic research, particularly in the context of oncology. It demonstrates marked anti-proliferative effects in multiple myeloma by modulating histone methylation and paradoxically suppressing MYC-driven transcription. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Compound Details
This compound is the salt form of the parent compound JQKD82, enhancing its stability and solubility for research applications.[1]
| Property | Value |
| Synonyms | JADA82 dihydrochloride, PCK82 dihydrochloride |
| Chemical Name | 2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride[2] |
| Molecular Formula | C₂₇H₄₀N₄O₅ · 2HCl[3] |
| Molecular Weight | 573.55 g/mol [3][4] |
| CAS Number | 2863635-05-4[5] |
| Appearance | Refer to Certificate of Analysis |
| Purity | ≥98% (by HPLC)[2] |
| Solubility | Soluble to 50 mM in DMSO |
| Storage | Store at -20°C |
Mechanism of Action
JQKD82 is a prodrug that, upon entering the cell, is metabolized to its active form, KDM5-C49.[6][7] This active metabolite selectively inhibits the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3).[1][5] KDM5A is a key isoform targeted by this inhibitor.[2][6]
The inhibition of KDM5 enzymes by KDM5-C49 leads to a global increase in H3K4me3 levels, a histone mark generally associated with active gene transcription.[1][5][7] However, in the context of multiple myeloma, this action paradoxically results in the downregulation of MYC target genes.[2][3] The proposed mechanism suggests that KDM5A normally interacts with the Positive Transcription Elongation Factor b (P-TEFb) complex to promote the transcription of MYC-driven genes.[7] By inhibiting KDM5A, JQKD82 induces hypermethylation of H3K4me3 at promoter regions. This leads to the anchoring of the TATA-binding protein-associated factor 3 (TAF3) subunit of the TFIID transcription factor complex, which may create a barrier to productive RNA Polymerase II (RNAPII) phosphorylation, thereby dampening transcriptional elongation and reducing the expression of MYC target genes.[7]
Quantitative Biological Data
The biological activity of JQKD82 has been quantified in various assays, primarily in multiple myeloma cell lines.
Table 1: In Vitro Potency
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |
| JQKD82 | MM.1S | Growth Suppression (MTT) | 0.42 µM | [2][3][7] |
| KDM5-C70 | MM.1S | Growth Suppression (MTT) | 3.1 µM | [7] |
| KDM5-C49 (Active Metabolite) | MM.1S | Growth Suppression (MTT) | > 10 µM | [7] |
Note: The higher potency of the prodrug JQKD82 compared to its active metabolite KDM5-C49 in cell-based assays highlights its efficient cellular uptake and conversion.
Table 2: In Vivo Pharmacokinetics
| Parameter | Value | Conditions |
| Active Component | KDM5-C49 | CD1 mice, 50 mg/kg JQKD82 (i.p. injection) |
| Half-life (t₁/₂) | 6 hours | In murine serum[7] |
| Max Concentration (Cₘₐₓ) | 330 µmol/L | In murine serum[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing JQKD82.
Cell Growth Suppression (MTT Assay)
-
Cell Culture: Multiple myeloma (e.g., MM.1S) cells are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a serial dilution of JQKD82, KDM5-C49, or KDM5-C70 (or DMSO as a vehicle control) for a specified duration (e.g., 5 days).[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated relative to the DMSO-treated control cells. IC₅₀ values are determined using non-linear regression analysis.
Immunoblotting for Histone Marks
-
Cell Treatment: MM.1S cells are treated with JQKD82 (e.g., 0.3 µM or 1 µM) or DMSO for 24 hours.[1]
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
-
Secondary Antibody and Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software.
In Vivo Efficacy Studies
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used.
-
Tumor Implantation: Human multiple myeloma cells (e.g., MM.1S) are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. JQKD82 is administered, for example, at 50-75 mg/kg via intraperitoneal (i.p.) injection twice daily for a period such as 3 weeks.[1][8]
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against MYC and H3K4me3 to assess target engagement and downstream effects in vivo.[1][7]
Summary and Future Directions
This compound is a critical chemical probe for studying the role of KDM5 demethylases in health and disease. Its demonstrated efficacy in preclinical models of multiple myeloma underscores the therapeutic potential of targeting this epigenetic pathway.[7] Future research should focus on elucidating the full spectrum of its off-target effects, optimizing its pharmacokinetic properties, and exploring its efficacy in other cancer types where KDM5 and MYC are implicated. The paradoxical relationship between global H3K4me3 elevation and specific gene suppression warrants deeper investigation to fully understand the downstream consequences of KDM5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
JQKD82 Dihydrochloride: A Technical Whitepaper on the Selective KDM5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of JQKD82 dihydrochloride (B599025), a novel, cell-permeable, and selective inhibitor of the lysine (B10760008) demethylase 5 (KDM5) family, with a notable selectivity for the KDM5A isoform. JQKD82 is a prodrug that efficiently delivers its active metabolite, KDM5-C49, into cells, leading to potent inhibition of KDM5 function. This inhibitor has emerged as a critical tool for studying the epigenetic regulation of gene expression and as a potential therapeutic agent, particularly in the context of MYC-driven malignancies like multiple myeloma. This guide details the inhibitor's mechanism of action, summarizes its biochemical and cellular activities, outlines key experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.
Introduction: The Role of KDM5A in Epigenetics and Cancer
The KDM5 family of histone demethylases (comprising KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators.[1] Specifically, they are Fe(II) and α-ketoglutarate-dependent enzymes that remove methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3), a mark generally associated with active gene transcription.[1][2] By demethylating H3K4me3, KDM5 proteins, particularly KDM5A (also known as JARID1A or RBP2), act as transcriptional repressors, playing a crucial role in maintaining cellular homeostasis.[1]
Abnormal KDM5A activity is implicated in various cancers, including breast, prostate, and lung cancer.[1][3] Overexpression of KDM5A can lead to the repression of tumor suppressor genes, promoting uncontrolled cell proliferation, metastasis, and drug resistance.[1][3] In multiple myeloma, KDM5A cooperates with the oncogene MYC to regulate its target genes, making KDM5A an attractive therapeutic target.[4][5] The development of specific inhibitors like JQKD82 is therefore a promising strategy for cancer therapy.[1][5]
JQKD82 Dihydrochloride: Profile of a Prodrug Inhibitor
JQKD82 was developed as a prodrug to overcome the poor cellular permeability and limited in vivo activity of its active metabolite, KDM5-C49.[4] JQKD82 is a more stable ester that, once inside the cell, is hydrolyzed to KDM5-C49, which then potently blocks KDM5 function.[4]
Chemical and Physical Properties
The key properties of this compound and its related compounds are summarized below.
| Compound Name | Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Dihydrochloride Salt | C27H40N4O5.2HCl | 573.56 | 2863635-05-4 |
| JQKD82 | Free Base | C27H40N4O5 | 500.63 (approx.) | 2410512-38-6 |
| KDM5-C49 | Active Metabolite | Not specified | Not specified | Not specified |
| KDM5-C70 | Related Prodrug | Not specified | Not specified | Not specified |
Data sourced from references:[6][7][8]
Solubility
| Compound | Solvent | Maximum Concentration |
| This compound | DMSO | 50 mM (28.68 mg/mL) |
| JQKD82 (hydrochloride) | PBS (pH 7.2) | ≥10 mg/mL |
Data sourced from references:[6][9]
Mechanism of Action
JQKD82 exerts its effects through a novel epigenetic mechanism. As a selective KDM5 inhibitor, its primary function is to prevent the demethylation of H3K4me3, leading to a global increase in this histone mark.[4][6] Paradoxically, in the context of multiple myeloma, this accumulation of an "active" transcription mark results in the downregulation of MYC target genes.[4][7]
The proposed mechanism is as follows:
-
Inhibition of KDM5A: JQKD82's active form, KDM5-C49, binds to the active site of KDM5A.[4]
-
H3K4me3 Hypermethylation: Inhibition of KDM5A's demethylase activity leads to a global increase in H3K4me3 levels, particularly at transcription start sites (TSS).[4][10]
-
Transcriptional Repression: The resulting hyper-H3K4me3 landscape is thought to anchor the general transcription factor TFIID via its TAF3 subunit. This creates a barrier that hinders the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH (CDK7) and P-TEFb (CDK9), thereby dampening transcriptional pause release and reducing the expression of MYC target genes.[4]
Quantitative Data Summary
In Vitro and Cellular Potency
JQKD82 demonstrates significantly greater potency in suppressing the growth of multiple myeloma cells compared to its active metabolite and a related prodrug, KDM5-C70.[4]
| Compound | Cell Line | Assay Type | IC50 (µM) | Notes |
| JQKD82 | MM.1S | MTT Assay (5 days) | 0.42 | 7-fold more potent than KDM5-C70.[4][6] |
| KDM5-C70 | MM.1S | MTT Assay (5 days) | 3.1 | |
| KDM5-C49 | MM.1S | MTT Assay (5 days) | > 10 |
Data sourced from reference:[4]
Furthermore, JQKD82 (0.3 µM for 24 hours) causes a detectable increase in the global H3K4me3 levels in MM.1S cells.[10][11] At a concentration of 1 µM, it induces G1 cell-cycle arrest in MM.1S and MOLP-8 cells.[10][11]
In Vivo Efficacy and Pharmacokinetics
| Animal Model | Cell Line | Treatment Regimen | Key Results |
| NSG Mice | MOLP-8 Xenograft | 50-75 mg/kg, i.p., twice daily for 3 weeks | Significantly reduced tumor burden and increased survival.[9][10][11] |
| CD1 Mice | N/A (PK study) | 50 mg/kg, single i.p. injection | Active metabolite KDM5-C49 Cmax: 330 µmol/L; Half-life: 6 hours.[4] |
Data sourced from references:[4][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize JQKD82.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add JQKD82, KDM5-C70, or KDM5-C49 at various concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the control group and plot the results to determine the IC50 value.[4]
Immunoblotting for Histone Marks
This technique is used to detect changes in global histone methylation levels following inhibitor treatment.
-
Cell Treatment: Treat cells (e.g., MM.1S, MOLP-8) with JQKD82 (e.g., 0.3 µM or 1 µM) or DMSO for 24 hours.[12]
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for histone marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3).[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity to compare the levels of histone marks between treated and control samples.[12]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the specific genomic locations associated with a protein of interest (e.g., KDM5A) or a histone modification (e.g., H3K4me3).
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein or histone mark overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Perform a series of washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) for specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4][13]
Conclusion and Future Directions
This compound is a potent and selective KDM5A inhibitor that has proven invaluable for dissecting the role of KDM5A in cancer biology. Its unique mechanism of paradoxically suppressing MYC-driven transcription by inducing H3K4me3 hypermethylation highlights a novel therapeutic vulnerability in multiple myeloma and potentially other cancers.[4][5] The data strongly support its continued investigation as a potential therapeutic agent. Future research should focus on detailed toxicity profiling, exploration of combination therapies to enhance efficacy and overcome resistance, and the identification of robust biomarkers to select patient populations most likely to respond to KDM5A inhibition.
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to JQKD82 Dihydrochloride: A Prodrug Approach for KDM5 Inhibition in MYC-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JQKD82 dihydrochloride (B599025), a novel, cell-permeable prodrug designed to deliver the active lysine-specific demethylase 5 (KDM5) inhibitor, KDM5-C49. JQKD82 represents a significant advancement in targeting epigenetic regulators for therapeutic intervention, particularly in cancers driven by the MYC oncogene, such as multiple myeloma.
Core Concept: Prodrug Strategy
JQKD82 was developed to overcome the poor cellular permeability of its active metabolite, KDM5-C49.[1] As a phenol (B47542) ester derivative, JQKD82 is more stable and efficiently delivers the active molecule into cells, where it is converted to KDM5-C49.[1][2] This prodrug approach leads to higher intracellular concentrations of the active inhibitor compared to earlier compounds, enhancing its biological activity both in vitro and in vivo.[1][3]
Mechanism of Action
JQKD82 is a selective inhibitor of the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4).[4][5] Specifically, it targets KDM5A, a key cofactor in MYC-driven transcription in multiple myeloma.[3][6]
The mechanism is paradoxical:
-
KDM5A-MYC Cooperation: In multiple myeloma, KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex and co-localizes with the MYC oncogene at the promoters of its target genes to activate their transcription.[2][3]
-
Inhibition by KDM5-C49: The active metabolite, KDM5-C49, binds to the catalytic domain of KDM5A, inhibiting its demethylase activity.[3]
-
H3K4me3 Hypermethylation: This inhibition leads to a global increase in H3K4 trimethylation (H3K4me3), a mark typically associated with active transcription.[3][5]
-
Transcriptional Repression: Despite the increase in this "active" mark, the hypermethylation of H3K4me3 at MYC target gene promoters serves as an anchor for the TFIID transcription factor complex via its TAF3 subunit. This anchoring is proposed to create a physical barrier that impedes the phosphorylation of RNA Polymerase II (RNAPII), thereby dampening transcriptional pause release and ultimately downregulating the expression of MYC target genes.[3]
Quantitative Data Summary
The efficacy of JQKD82 has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency in MM.1S Cells
| Compound | IC50 (μmol/L) | Potency vs. KDM5-C49 | Potency vs. KDM5-C70 |
| JQKD82 | 0.42[2][3][4][5] | >20-fold more potent[2][3] | ~7-fold more potent[2][3] |
| KDM5-C70 | 3.1[2][3] | - | - |
| KDM5-C49 | >10[2][3] | - | - |
Table 2: Pharmacokinetic Profile of Active Metabolite (KDM5-C49)
| Parameter | Value | Species | Dosage & Route |
| Cmax | 330 μmol/L[3] | CD1 Mice | 50 mg/kg, Intraperitoneal (i.p.) |
| Half-life (t½) | 6 hours[3] | CD1 Mice | 50 mg/kg, Intraperitoneal (i.p.) |
Table 3: Cellular Uptake in Caco2 Cells
| Treatment Compound (10 μmol/L for 2 hrs) | Intracellular Compound Detected | Relative Concentration |
| JQKD82 | JQKD82 & KDM5-C49 | Higher than KDM5-C70 treatment[3][6] |
| KDM5-C70 | KDM5-C70 & KDM5-C49 | Lower than JQKD82 treatment[3][6] |
Experimental Protocols
Detailed methodologies for key experiments are summarized below.
Cell Viability and Growth Inhibition Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][7]
-
Cell Lines: MM.1S and a panel of other multiple myeloma cell lines.[3]
-
Procedure: Cells were cultured with varying concentrations of JQKD82, KDM5-C70, or KDM5-C49 for 5 days. Viable cell numbers were determined by MTT assay, and the results were normalized to untreated control cells. Data were presented as mean ± standard deviation of triplicate cultures.[3][7]
In Vivo Antitumor Activity (Xenograft Model)
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NSG) mice.[3]
-
Tumor Model: 1 × 10^6 MOLP-8 cells (human multiple myeloma) were injected subcutaneously into the flank.[3]
-
Treatment Regimen: Once tumors were established, mice were randomized into two groups. The treatment group received JQKD82 at 50 mg/kg, administered via intraperitoneal (i.p.) injection twice daily for 3 weeks. The control group received a vehicle (DMSO in 10% hydroxypropyl beta cyclodextrin).[3]
-
Endpoints: Tumor burden and mouse body weight were monitored. Immunohistochemistry (IHC) was performed on tumors to assess MYC and H3K4me3 levels.[3]
Pharmacokinetic (PK) Analysis
-
Animal Model: CD1 mice.[3]
-
Procedure: A single dose of JQKD82 (50 mg/kg) was administered by i.p. injection. Blood samples were collected at various time points.[3]
-
Analysis: Serum was analyzed to determine the concentration of the active component, KDM5-C49, over time to calculate key PK parameters like Cmax and half-life.[3]
Histone Methylation Analysis
-
Method: Immunoblotting and Chromatin Immunoprecipitation sequencing (ChIP-seq).[3]
-
Procedure (Immunoblot): MM.1S and MOLP-8 cells were treated with JQKD82 (e.g., 0.3 or 1.0 μmol/L) or DMSO for 24 hours. Cell lysates were subjected to immunoblot analysis for H3K4me3 and other histone marks, using total H3 as a loading control.[6]
-
Procedure (ChIP-seq): MM.1S cells were treated with 1 μmol/L of JQKD82 or DMSO for 48 hours. H3K4me3 levels were measured by ChIP-seq, normalized to reference exogenous Drosophila chromatin (ChIP-Rx) to quantify changes at specific gene loci.[3]
Conclusion
JQKD82 dihydrochloride is a potent and selective KDM5 inhibitor that leverages a prodrug strategy for effective delivery of the active molecule, KDM5-C49. Its unique mechanism of paradoxically suppressing MYC-driven transcription by inducing H3K4me3 hypermethylation highlights a novel therapeutic avenue. Preclinical data demonstrates significant anti-myeloma activity both in vitro and in vivo with a tolerable safety profile, positioning JQKD82 as a promising candidate for further development in the treatment of multiple myeloma and potentially other MYC-dependent cancers.[1][3]
References
- 1. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Selective KDM5 Inhibitor JQKD82 Dihydrochloride: A Technical Guide to its Impact on H3K4me3 Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of JQKD82 dihydrochloride (B599025), a potent and selective, cell-permeable inhibitor of lysine (B10760008) demethylase 5 (KDM5). JQKD82 dihydrochloride has emerged as a critical tool for studying the epigenetic regulation of gene expression, particularly through its targeted modulation of histone H3 lysine 4 trimethylation (H3K4me3). This document details the mechanism of action of JQKD82, its effects on H3K4me3 levels, and its downstream consequences on oncogenic signaling pathways, with a focus on its therapeutic potential in multiple myeloma. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Histone H3 lysine 4 trimethylation (H3K4me3) is a key epigenetic mark predominantly found at the transcription start sites of active genes, where it plays a crucial role in initiating and regulating transcription.[1][2][3] The levels of H3K4me3 are dynamically controlled by histone methyltransferases (writers) and demethylases (erasers). The KDM5 family of enzymes (also known as JARID1) are prominent H3K4me2/3 demethylases, and their dysregulation has been implicated in various cancers.[4]
This compound is a prodrug that is converted intracellularly to its active metabolite, KDM5-C49.[4][5] It is a selective inhibitor of the KDM5 family of histone demethylases, with a preference for the KDM5A isoform.[6] By inhibiting KDM5, JQKD82 leads to a global increase in H3K4me3 levels, a phenomenon known as hypermethylation.[6] This guide explores the technical details of JQKD82's function and its application in cancer research, particularly in the context of multiple myeloma, where it has been shown to paradoxically suppress the transcriptional output driven by the MYC oncogene.[4][5]
This compound: Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₀N₄O₅ · 2HCl | |
| Molecular Weight | 573.56 g/mol | |
| Purity | ≥98% | [6] |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Store at -20°C | |
| CAS Number | 2863635-05-4 |
Mechanism of Action and Signaling Pathway
JQKD82 exerts its biological effects by inhibiting the enzymatic activity of KDM5 demethylases. As a prodrug, JQKD82 readily crosses the cell membrane and is intracellularly converted to its active form, KDM5-C49.[5] KDM5-C49 then binds to the active site of KDM5 enzymes, preventing the demethylation of H3K4me3. This leads to a global increase in H3K4me3 levels.
In multiple myeloma, KDM5A has been shown to be a critical co-factor for the MYC transcription factor.[4][5] The inhibition of KDM5A by JQKD82, despite increasing the generally activating H3K4me3 mark, leads to a paradoxical downregulation of MYC target genes.[5] The proposed mechanism suggests that the hypermethylation of H3K4me3 at promoter regions creates a binding platform for other regulatory proteins that ultimately interfere with transcriptional elongation by RNA Polymerase II (RNAPII), possibly by affecting the phosphorylation status of the RNAPII C-terminal domain.[4][5]
Quantitative Data
The following tables summarize the quantitative effects of this compound on cell viability and H3K4me3 levels in multiple myeloma cell lines.
Table 1: Effect of JQKD82 on Cell Viability in Multiple Myeloma Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
| MM.1S | 0.42 | [5] |
Table 2: Densitometry Analysis of H3K4me3 Levels After JQKD82 Treatment
| Cell Line | Treatment | H3K4me3 Level (% of DMSO Control) | Reference |
| MM.1S | JQKD82 (0.3 µM, 24h) | >100% (Qualitatively increased) | [5] |
| MM.1S | JQKD82 (1 µM, 24h) | Increased (Specific value not provided) | [5] |
| MOLP-8 | JQKD82 (0.3 µM, 24h) | Increased (Specific value not provided) | [5] |
| MOLP-8 | JQKD82 (1 µM, 24h) | Increased (Specific value not provided) | [5] |
Note: The primary reference indicates a clear increase in H3K4me3 levels via immunoblotting, but does not provide specific numerical quantification of the band densities.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Viability Assay
Cell Lines:
-
MM.1S and MOLP-8 multiple myeloma cell lines.
Culture Conditions:
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Viability Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treat cells with various concentrations of this compound or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 5 days).[5]
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Immunoblotting for Histone Modifications
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) and incubate on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and wash the nuclei with TEB.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing histones to a new tube and neutralize the acid with 2 M NaOH.
Western Blotting:
-
Determine protein concentration of the histone extracts using a Bradford or BCA assay.
-
Mix protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 (and a loading control like total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometry analysis to quantify band intensities.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Chromatin Preparation:
-
Crosslink cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to an average fragment size of 200-500 bp.
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an antibody against H3K4me3 overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Perform high-throughput sequencing.
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H3K4me3 enrichment.
-
Annotate the peaks to genomic features (e.g., promoters, enhancers).
-
Perform differential binding analysis between JQKD82-treated and control samples.
Conclusion
This compound is a valuable chemical probe for elucidating the role of KDM5 demethylases and H3K4me3 in gene regulation and disease. Its ability to selectively inhibit KDM5 and induce H3K4me3 hypermethylation provides a powerful tool for studying the downstream consequences of these epigenetic modifications. The paradoxical suppression of MYC-driven transcription in multiple myeloma highlights the complex and context-dependent nature of epigenetic regulation and underscores the therapeutic potential of targeting KDM5 in cancer. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic applications of JQKD82 and the broader implications of H3K4me3 modulation.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Data from Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - Blood Cancer Discovery - Figshare [aacr.figshare.com]
JQKD82 Dihydrochloride: A Technical Guide to Target Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 dihydrochloride (B599025) is a cell-permeable selective inhibitor of the lysine (B10760008) demethylase 5 (KDM5) family of histone demethylases.[1][2][3][4][5][6][7] As a prodrug, JQKD82 delivers its active metabolite, KDM5-C49, which potently and selectively targets KDM5 enzymes, with a preference for the KDM5A isoform.[1][3][5] This inhibition leads to a specific increase in histone H3 lysine 4 trimethylation (H3K4me3), a critical epigenetic mark associated with active gene transcription.[1][5][6] Paradoxically, this targeted epigenetic modulation results in the downregulation of MYC-driven transcription, making JQKD82 a promising therapeutic candidate in malignancies such as multiple myeloma.[1][3][5] This technical guide provides a comprehensive overview of the target selectivity profile of JQKD82, its mechanism of action, and detailed experimental protocols for its characterization.
Target Selectivity Profile
JQKD82 has been characterized as a selective inhibitor of the KDM5 family of histone demethylases. The available data on its inhibitory activity and selectivity are summarized below.
In Vitro and Cellular Inhibitory Activity
While specific biochemical IC50 values for JQKD82 against individual KDM5 isoforms were not found in the reviewed literature, the primary research indicates a high degree of selectivity for the KDM5 family over other histone demethylases.[1][5] The compound has shown preferential activity against the KDM5A isoform.[1][5] In cellular assays, JQKD82 demonstrates potent inhibition of cancer cell growth, particularly in multiple myeloma cell lines.
Table 1: Cellular Inhibitory Activity of JQKD82 and Related Compounds
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| JQKD82 | MM.1S | Cell Growth Suppression | 0.42 | [1][2][5][6][7] |
| KDM5-C70 | MM.1S | Cell Growth Suppression | 3.1 | [5] |
| KDM5-C49 | MM.1S | Cell Growth Suppression | > 10 | [5] |
Selectivity Against Other Histone Marks
The selectivity of JQKD82 is further evidenced by its specific effect on H3K4me3 levels. Treatment of multiple myeloma cells with JQKD82 leads to a significant increase in H3K4me3, while other histone methylation marks, such as H3K9me3, H3K27me3, H3K36me3, and H3K79me3, remain unaffected.[5] This indicates a highly specific on-target activity within the cellular epigenetic landscape.
Mechanism of Action
JQKD82 is a prodrug designed for enhanced cell permeability. Once inside the cell, it is hydrolyzed to its active metabolite, KDM5-C49, which is responsible for the inhibition of KDM5 demethylases.[3][5]
Signaling Pathway
The inhibition of KDM5A by JQKD82's active metabolite initiates a cascade of events that paradoxically leads to the suppression of MYC-driven gene transcription. The proposed mechanism is as follows:
-
KDM5A Inhibition: JQKD82's active form, KDM5-C49, inhibits the demethylase activity of KDM5A.
-
H3K4me3 Hypermethylation: This leads to an accumulation of H3K4me3 at the transcription start sites (TSS) of genes, including MYC target genes.[1][5]
-
TFIID Anchoring: The hypermethylated H3K4me3 serves as a binding site for the TAF3 subunit of the general transcription factor TFIID, leading to the anchoring of TFIID at the TSS.
-
Inhibition of Transcriptional Elongation: The anchored TFIID complex is thought to create a barrier to the kinase activities of TFIIH (containing CDK7) and P-TEFb (containing CDK9). These kinases are essential for the phosphorylation of the RNA Polymerase II (RNAPII) C-terminal domain, a critical step for releasing RNAPII from promoter-proximal pausing and transitioning into productive transcriptional elongation.
-
Downregulation of MYC Target Genes: By impeding RNAPII pause release, the expression of MYC target genes is ultimately suppressed, leading to the observed anti-proliferative effects in cancer cells.[1][5]
Caption: Mechanism of action of JQKD82.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of JQKD82.
Cell Viability and Growth Suppression Assay (MTT Assay)
This protocol is used to assess the effect of JQKD82 on the viability and proliferation of cancer cell lines.
Workflow:
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in 96-well plates at an appropriate density and allow them to acclimate.
-
Compound Treatment: Treat the cells with a serial dilution of JQKD82 dihydrochloride (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 5 days in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Histone Methylation
This protocol is used to determine the effect of JQKD82 on global levels of specific histone methylation marks.
Workflow:
Caption: Workflow for Western blot analysis of histone marks.
Detailed Protocol:
-
Cell Treatment: Treat multiple myeloma cells (e.g., MM.1S or MOLP-8) with JQKD82 (e.g., 0.3 or 1 µM) or DMSO for 24 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone marks of interest (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in histone methylation.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. axonmedchem.com [axonmedchem.com]
- 3. [PDF] Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
JQKD82 Dihydrochloride: A Novel Epigenetic Modulator in Multiple Myeloma Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JQKD82 dihydrochloride (B599025), a potent and selective cell-permeable inhibitor of Lysine (B10760008) Demethylase 5 (KDM5), is emerging as a promising therapeutic agent in the landscape of multiple myeloma (MM) research. This technical guide provides a comprehensive overview of JQKD82, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols. By targeting the epigenetic machinery that drives oncogenic transcription programs, JQKD82 presents a novel strategy for combating this hematologic malignancy. This document is intended to serve as a core resource for professionals in the field, facilitating further investigation and development of KDM5 inhibitors for the treatment of multiple myeloma.
Introduction to JQKD82 Dihydrochloride
This compound is a prodrug that delivers the active KDM5 inhibitor, KDM5-C49, into cells with improved permeability.[1] It selectively targets the KDM5 family of histone demethylases, with a preference for KDM5A.[2][3] KDM5A is a crucial enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][4] In multiple myeloma, dysregulation of epigenetic modifiers, including KDM5A, plays a significant role in the aberrant expression of oncogenes such as c-MYC.[1][5] JQKD82's ability to modulate the epigenetic landscape offers a targeted approach to disrupt the transcriptional addiction of myeloma cells.
Mechanism of Action
JQKD82 exerts its anti-myeloma effects by inhibiting the demethylase activity of KDM5A. This inhibition leads to a global increase in histone H3 lysine 4 trimethylation (H3K4me3).[6][7] Paradoxically, while H3K4me3 is typically associated with transcriptional activation, the hypermethylation induced by JQKD82 leads to the downregulation of MYC target genes.[1][2]
The proposed mechanism suggests that KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex, which is essential for releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing and facilitating transcriptional elongation.[1] By inhibiting KDM5A, JQKD82 disrupts this interaction, leading to decreased RNAPII phosphorylation and subsequent suppression of MYC-driven transcription.[1][2] This ultimately results in cell cycle arrest and inhibition of tumor growth.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of JQKD82 in multiple myeloma.
Table 1: In Vitro Efficacy of JQKD82 and Comparators in MM.1S Cells
| Compound | IC50 (μmol/L) | Potency vs. KDM5-C49 | Potency vs. KDM5-C70 |
| JQKD82 | 0.42 [1][2] | >20-fold more potent [1] | 7-fold more potent [1] |
| KDM5-C49 | >10[1] | - | - |
| KDM5-C70 | 3.1[1] | - | - |
Table 2: Cellular Effects of JQKD82 on Multiple Myeloma Cells
| Parameter | Cell Line(s) | Treatment | Result |
| Global H3K4me3 Levels | MM.1S | 0.3 μM for 24 hours | Increased[7] |
| Cell Growth Inhibition | MM.1S | 0.1-10 μM for 1-5 days | Dose- and time-dependent inhibition[1][7] |
| Cell Viability Reduction | Primary MM Patient Samples (n=5) | 3 μmol/L for 5 days | 40% to 50% reduction[1] |
| Cell Cycle Arrest | MM.1S and MOLP-8 | 1 μM for 48 hours | G1 phase arrest[1][7] |
| Apoptosis Induction | MM.1S and MOLP-8 | 1 μM for 72 hours | Modest induction[1] |
Table 3: In Vivo Efficacy of JQKD82
| Animal Model | Treatment Regimen | Key Findings |
| CD1 Mice (Pharmacokinetics) | 50 mg/kg intraperitoneal injection | Active component (KDM5-C49) Cmax: 330 μmol/L, Half-life: 6 hours[1] |
| NSG Mice with MOLP-8 Xenografts | 50-75 mg/kg intraperitoneally, twice daily for 3 weeks | Significantly reduced tumor burden, increased H3K4me3 levels, and reduced MYC immuno-staining in tumors[1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of key experimental protocols used in the evaluation of JQKD82.
Cell Viability and Proliferation Assays
Objective: To determine the effect of JQKD82 on the growth and viability of multiple myeloma cells.
Protocol (MTT Assay):
-
Cell Seeding: Plate multiple myeloma cell lines (e.g., MM.1S, MOLP-8) in 96-well plates at a density of 2 x 10^4 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 5 days).[1][8]
-
MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 μL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
Objective: To assess the impact of JQKD82 on cell cycle progression.
Protocol (Propidium Iodide Staining):
-
Cell Treatment: Culture MM cells (e.g., MM.1S, MOLP-8) with JQKD82 (e.g., 1 μmol/L) or vehicle for a specified time (e.g., 48 hours).[8]
-
Cell Harvesting: Harvest and wash the cells with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by JQKD82.
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat MM cells with JQKD82 (e.g., 1 μmol/L) or vehicle for various time points (e.g., 48 to 96 hours).[8]
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of JQKD82 in a living organism.
Protocol (Disseminated Myeloma Model):
-
Cell Inoculation: Intravenously inject luciferase-expressing MM cells (e.g., MOLP-8 TurboGFP-Luc) into immunodeficient mice (e.g., NSG mice).[8]
-
Tumor Establishment: Monitor tumor engraftment and growth via bioluminescence imaging (BLI).
-
Randomization and Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer JQKD82 (e.g., 50 mg/kg) or vehicle intraperitoneally twice daily for a defined period (e.g., 3 weeks).[1][8]
-
Monitoring: Monitor tumor burden serially using BLI and record animal body weights and survival.[1]
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for immunohistochemical (IHC) analysis of biomarkers such as H3K4me3, Ki67, and MYC.[1]
Future Directions and Conclusion
This compound has demonstrated significant preclinical activity against multiple myeloma through a novel epigenetic mechanism of action. Its ability to suppress MYC-driven transcription by modulating KDM5A activity highlights the therapeutic potential of targeting histone demethylases in this disease. The favorable in vitro and in vivo data, including activity in primary patient samples and a manageable pharmacokinetic profile, provide a strong rationale for its continued development.
Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations of JQKD82 with other anti-myeloma agents, such as proteasome inhibitors or immunomodulatory drugs, could enhance efficacy and overcome potential resistance mechanisms.[9][10]
-
Biomarker Development: Identifying predictive biomarkers of response to JQKD82 will be crucial for patient stratification in future clinical trials.
-
Clinical Translation: Advancing JQKD82 or other optimized KDM5 inhibitors into early-phase clinical trials is the next critical step to evaluate their safety and efficacy in patients with multiple myeloma.[11]
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Data from Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - Blood Cancer Discovery - Figshare [aacr.figshare.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. stanfordhealthcare.org [stanfordhealthcare.org]
- 10. Multiple Myeloma: Combination Therapy of BET Proteolysis Targeting Chimeric Molecule with CDK9 | Docwire News [docwirenews.com]
- 11. themmrf.org [themmrf.org]
JQKD82 Dihydrochloride: A Technical Guide to its Mechanism of Action in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JQKD82 dihydrochloride (B599025) is a novel, cell-permeable small molecule inhibitor targeting the Lysine (B10760008) Demethylase 5A (KDM5A), an epigenetic modulator critically involved in oncogenesis. This technical guide provides an in-depth analysis of the mechanism by which JQKD82 induces cell cycle arrest, with a particular focus on its application in multiple myeloma. JQKD82 acts as a prodrug, delivering the active metabolite KDM5-C49 to effectively block the demethylase activity of KDM5A. This inhibition leads to a cascade of events culminating in the downregulation of MYC-driven transcription and a robust G1 phase cell cycle arrest. This document details the underlying signaling pathways, provides comprehensive experimental protocols for studying its effects, and presents quantitative data on its efficacy.
Introduction
Epigenetic dysregulation is a hallmark of cancer, and targeting enzymes that modify the epigenome is a promising therapeutic strategy. The KDM5 family of histone demethylases, which remove methyl groups from histone H3 lysine 4 (H3K4), are frequently overexpressed in various cancers and are associated with poor prognosis. KDM5A, in particular, has been identified as a key co-factor for the MYC oncogene, a master regulator of cell proliferation and survival. JQKD82 dihydrochloride has emerged as a potent and selective inhibitor of KDM5A, demonstrating significant anti-proliferative effects in preclinical models of multiple myeloma.
Mechanism of Action: Induction of G1 Cell Cycle Arrest
JQKD82 exerts its anti-cancer effects primarily through the induction of G1 cell cycle arrest rather than apoptosis.[1] The core mechanism is initiated by the inhibition of KDM5A's demethylase activity.
Inhibition of KDM5A and H3K4me3 Hypermethylation
JQKD82 is a prodrug that is converted intracellularly to its active form, KDM5-C49. KDM5-C49 selectively inhibits the enzymatic activity of KDM5A.[1] KDM5A is responsible for removing trimethylation from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1] Inhibition of KDM5A by JQKD82 leads to a global increase in H3K4me3 levels at the transcription start sites of KDM5A target genes.[1]
Disruption of MYC-Driven Transcription
In multiple myeloma, KDM5A cooperates with the MYC oncogene to drive the expression of genes essential for cell cycle progression.[1] The inhibition of KDM5A by JQKD82 disrupts this cooperation. The resulting hypermethylation of H3K4me3 is thought to create a repressive chromatin environment that hinders the transcriptional machinery.
Impaired RNA Polymerase II Phosphorylation
A key consequence of KDM5A inhibition by JQKD82 is the suppression of RNA Polymerase II (RNAPII) phosphorylation.[2] KDM5A supports the phosphorylation of the RNAPII C-terminal domain by the T-cell factor-1/lymphoid enhancer-binding factor-1 (TCF/LEF) complex, which is composed of CDK7 and CDK9.[1][3] By inhibiting KDM5A, JQKD82 treatment leads to reduced RNAPII phosphorylation, which in turn stalls transcriptional elongation of MYC target genes, including those that promote the G1-S phase transition.[1]
Signaling Pathway
The signaling cascade initiated by JQKD82 leading to cell cycle arrest is multifaceted. The following diagram illustrates the key molecular events.
Caption: JQKD82 signaling pathway leading to G1 cell cycle arrest.
Quantitative Data
The efficacy of JQKD82 has been quantified in various multiple myeloma cell lines. The data consistently demonstrates a potent inhibition of cell proliferation and a clear induction of G1 cell cycle arrest.
Table 1: In Vitro Efficacy of JQKD82 in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Treatment Duration | Reference |
| MM.1S | Growth Inhibition | IC50 | 0.42 | 5 days | [1] |
| MOLP-8 | Growth Inhibition | IC50 | ~0.5 | 5 days | [1] |
| OPM-2 | Growth Inhibition | IC50 | ~1.0 | 5 days | [1] |
| RPMI-8226 | Growth Inhibition | IC50 | ~1.0 | 5 days | [1] |
| U266 | Growth Inhibition | IC50 | >10 | 5 days | [1] |
Table 2: Effect of JQKD82 on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Treatment Conditions | Reference |
| MM.1S | Control (DMSO) | Not specified | Not specified | Not specified | 48 hours | [1] |
| MM.1S | JQKD82 (1 µM) | Increased | Decreased | Not specified | 48 hours | [1] |
| MOLP-8 | Control (DMSO) | Not specified | Not specified | Not specified | 48 hours | [1] |
| MOLP-8 | JQKD82 (1 µM) | Increased | Decreased | Not specified | 48 hours | [1] |
Note: While the primary literature confirms a significant increase in the G1 population and a decrease in the S phase population, the exact percentages were not explicitly provided in the reviewed articles. The primary effect reported is a robust G1 arrest.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of JQKD82 on cell cycle and related signaling pathways.
Cell Culture and Drug Treatment
Workflow Diagram:
Caption: Experimental workflow for cell culture and JQKD82 treatment.
Protocol:
-
Cell Lines: MM.1S and MOLP-8 multiple myeloma cell lines are commonly used.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are seeded at a density of 2 x 10^5 cells/mL in appropriate culture vessels.
-
Drug Treatment: this compound is dissolved in DMSO to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentration (e.g., 1 µM). A vehicle control using an equivalent concentration of DMSO is run in parallel.
-
Incubation: Cells are incubated with the drug or vehicle for the specified duration (e.g., 48 hours).
Cell Cycle Analysis by Flow Cytometry
Workflow Diagram:
References
JQKD82 Dihydrochloride: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 dihydrochloride (B599025) is a potent and selective, cell-permeable small molecule inhibitor of the KDM5 family of histone demethylases.[1][2][3] This technical guide provides an in-depth analysis of the effects of JQKD82 dihydrochloride on gene transcription, with a particular focus on its paradoxical role in suppressing MYC-driven transcriptional programs. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
This compound is a prodrug that is intracellularly converted to its active metabolite, KDM5-C49.[4][5] The primary molecular target of JQKD82 is the KDM5 family of histone lysine (B10760008) demethylases, with a preference for KDM5A.[2][4] KDM5 enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated form (H3K4me3), a mark strongly associated with active gene transcription.[4][6]
By inhibiting KDM5, JQKD82 leads to a global increase in H3K4me3 levels.[3][4] Paradoxically, this increase in a typically activating histone mark results in the transcriptional repression of a specific subset of genes, most notably those driven by the MYC oncogene.[1][5][6] This unexpected outcome is central to the therapeutic potential of JQKD82, particularly in malignancies characterized by MYC dysregulation, such as multiple myeloma.[4][5]
Signaling Pathway
The inhibitory effect of JQKD82 on MYC-driven transcription is multifaceted. The proposed mechanism suggests that the hypermethylation of H3K4me3 at the promoters of MYC target genes, induced by JQKD82, leads to the recruitment and anchoring of the TFIID transcription factor complex via its TAF3 subunit.[5] This event is thought to create a steric hindrance, impeding the phosphorylation of RNA Polymerase II (RNAPII) by key regulatory kinases such as CDK7 (a component of TFIIH) and CDK9 (a component of P-TEFb).[5][6] This inhibition of RNAPII phosphorylation stalls transcription initiation and elongation, ultimately leading to the downregulation of MYC target gene expression.[4][5]
Caption: Proposed mechanism of JQKD82 action.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Potency and Cellular Effects
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (Growth Inhibition) | MM.1S | 0.42 µM | [1][3] |
| Cell Cycle Arrest | MM.1S, MOLP-8 | G1 arrest at 1 µM (48h) | [3][7] |
| H3K4me3 Increase | MM.1S | Global increase at 0.3 µM (24h) | [3] |
Table 2: Effect on MYC Target Gene Expression (MM.1S cells, 48h treatment with 1 µM JQKD82)
| Gene | Log2 Fold Change (RNA-seq) | Reference(s) |
| MYC | Downregulated | [4][5] |
| CDK4 | Downregulated | [4][8] |
| NOLC1 | Downregulated | [4][8] |
| A panel of other MYC target genes | Generally Downregulated | [5] |
Note: Specific log2 fold change values for individual genes are often presented in supplementary data of the cited publications.
Table 3: In Vivo Efficacy in a Multiple Myeloma Xenograft Model
| Animal Model | Treatment Regimen | Outcome | Reference(s) |
| NSG Mice with MOLP-8-Luc Xenografts | 50-75 mg/kg, i.p., twice daily for 3 weeks | Significant reduction in tumor burden | [3][6] |
| NSG Mice with MOLP-8-Luc Xenografts | 50 mg/kg, i.p., twice daily | Increased H3K4me3 and reduced MYC staining in tumors | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments investigating the effects of this compound.
Cell Viability and Growth Inhibition Assays
Caption: Workflow for cell viability assays.
-
Cell Lines: Multiple myeloma cell lines such as MM.1S and MOLP-8 are commonly used.[4][7]
-
Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Plates are incubated for a defined period, typically 5 days, to assess long-term effects on proliferation.[4][7]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added, and after incubation, the formazan (B1609692) product is solubilized and absorbance is read.[4][7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.[7]
-
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Gene Expression Analysis (RNA-sequencing)
Caption: Workflow for RNA-sequencing analysis.
-
Cell Treatment: MM.1S cells are treated with 1 µM JQKD82 or a DMSO control for 48 hours.[5]
-
RNA Extraction: Total RNA is isolated from the treated cells using a standard kit.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared, often involving poly(A) selection for mRNA.
-
Sequencing: Libraries are sequenced on a platform such as an Illumina sequencer.
-
Data Analysis:
-
Reads are aligned to the human reference genome.
-
Gene expression is quantified (e.g., as transcripts per million - TPM).
-
Differential gene expression analysis is performed to identify genes up- or downregulated by JQKD82 treatment.
-
Gene Set Enrichment Analysis (GSEA) is used to determine the enrichment of specific gene sets, such as those related to MYC targets.[5]
-
In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft studies.
-
Animal Model: Immunocompromised mice, such as NOD-scid gamma (NSG) mice, are used to prevent rejection of human tumor cells.[3][6]
-
Cell Inoculation: Luciferase-expressing multiple myeloma cells (e.g., MOLP-8-Luc) are injected intravenously to establish a disseminated disease model.[6]
-
Tumor Monitoring: Tumor engraftment and growth are monitored non-invasively using bioluminescence imaging (BLI).
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 50-75 mg/kg, intraperitoneally, twice daily) or a vehicle control.[3]
-
Endpoint Analysis: The efficacy of the treatment is assessed by monitoring tumor burden via BLI, overall survival, and, upon study completion, by immunohistochemical analysis of tumor tissues for markers like H3K4me3 and MYC.[3]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate. Its unique mechanism of inhibiting KDM5 to increase H3K4me3 levels, while paradoxically repressing MYC-driven transcription, offers a novel approach to targeting MYC-dependent cancers. The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals working with this compound. Further investigation into the precise molecular choreography of TFIID recruitment and RNAPII stalling will undoubtedly yield deeper insights into the transcriptional regulatory roles of histone methylation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
JQKD82 Dihydrochloride and KDM5-C49: A Technical Guide to a Novel KDM5 Inhibitor Prodrug System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of JQKD82 dihydrochloride, a cell-permeable prodrug, and its active metabolite, KDM5-C49, a potent and selective inhibitor of the KDM5 family of histone demethylases. This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for the characterization of this inhibitor system. It is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development investigating the therapeutic potential of targeting KDM5 enzymes.
Introduction to KDM5 and the Role of JQKD82
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing histone demethylases.[1] They primarily catalyze the removal of di- and tri-methylation from lysine (B10760008) 4 of histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription.[2][3] Dysregulation of KDM5 activity has been implicated in various cancers, including multiple myeloma, making them attractive therapeutic targets.[2][3]
JQKD82 is a prodrug designed for enhanced cell permeability, which, upon cellular uptake, is hydrolyzed to its active form, KDM5-C49.[2][4] KDM5-C49 potently and selectively inhibits KDM5 enzymes, leading to an increase in global H3K4me3 levels and subsequent downstream effects on gene transcription, such as the paradoxical inhibition of the MYC-driven transcriptional program in multiple myeloma.[2][5]
Quantitative Data
The following tables summarize the inhibitory activity and cellular effects of JQKD82 and its active metabolite, KDM5-C49.
Table 1: In Vitro Inhibitory Activity of KDM5-C49 Against KDM5 Isoforms
| Compound | Target | IC50 (nM) |
| KDM5-C49 | KDM5A | 40 |
| KDM5B | 160 | |
| KDM5C | 100 |
Source: MedChemExpress. Data represents biochemical assay results.
Table 2: Cellular Activity of JQKD82 and Related Compounds in Multiple Myeloma (MM.1S) Cells
| Compound | Assay | IC50 (µM) |
| JQKD82 | Growth Inhibition | 0.42 |
| KDM5-C70 | Growth Inhibition | 3.1 |
| KDM5-C49 | Growth Inhibition | > 10 |
Source: Ohguchi et al., 2021.[2] Growth inhibition was assessed after 5 days of treatment.
Table 3: In Vivo Efficacy of JQKD82 in a Multiple Myeloma Xenograft Model
| Animal Model | Dosage and Administration | Key Findings |
| NSG mice with MOLP-8 TurboGFP-Luc cells (subcutaneous) | 75 mg/kg, intraperitoneally, twice a day | - Increased H3K4me3 levels in tumors- Reduced Ki67 staining- Dramatic reduction in MYC immuno-staining |
| NSG mice with MOLP-8 TurboGFP-Luc cells (disseminated) | 50 mg/kg, intraperitoneally, twice a day for 3 weeks | - Significantly reduced tumor burden- Improved overall survival |
Source: Ohguchi et al., 2021.[2]
Signaling Pathways and Experimental Workflows
KDM5A-MYC Signaling Pathway in Multiple Myeloma
KDM5A has been shown to cooperate with the oncogenic transcription factor MYC to regulate its target genes in multiple myeloma.[2] KDM5A interacts with the Positive Transcription Elongation Factor b (P-TEFb) complex, which is composed of CDK9 and Cyclin T1. This interaction is thought to facilitate the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2, a key step in transcriptional elongation. Inhibition of KDM5A by KDM5-C49 leads to hypermethylation of H3K4 at the promoter regions of MYC target genes, which paradoxically results in transcriptional repression.[2] This may be due to the recruitment of repressive complexes or steric hindrance that prevents efficient transcriptional elongation.
Caption: KDM5A-MYC signaling pathway and the inhibitory action of JQKD82/KDM5-C49.
Experimental Workflow for Characterizing JQKD82
The following diagram illustrates a typical workflow for the preclinical characterization of JQKD82, from initial in vitro validation to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of JQKD82.
Detailed Experimental Protocols
KDM5 Enzymatic Assay (AlphaLISA-based)
This protocol is adapted from commercially available assay kits for determining the in vitro inhibitory activity of compounds against KDM5 enzymes.
Materials:
-
Recombinant KDM5A/B/C enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaLISA® Acceptor beads
-
Streptavidin-coated Donor beads
-
Primary antibody against the demethylated product (e.g., anti-H3K4me2)
-
Assay buffer
-
KDM5-C49 (or other inhibitors)
-
384-well white microplate
Procedure:
-
Prepare serial dilutions of KDM5-C49 in assay buffer.
-
In a 384-well plate, add the KDM5 enzyme to each well, except for the "no enzyme" control.
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the biotinylated H3 peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the AlphaLISA® Acceptor beads and the primary antibody.
-
Incubate in the dark at room temperature.
-
Add the Streptavidin-coated Donor beads.
-
Incubate again in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
JQKD82
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom microplate
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a desired density.
-
Prepare serial dilutions of JQKD82 in the culture medium.
-
Treat the cells with the diluted JQKD82 or vehicle control.
-
Incubate the plate for the desired time points (e.g., 1 to 5 days) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol allows for the genome-wide analysis of H3K4me3 distribution.
Materials:
-
Multiple myeloma cells treated with JQKD82 or vehicle
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Antibody against H3K4me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Buffers and reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium of treated and control cells.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the sheared chromatin overnight with an anti-H3K4me3 antibody.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Sequence the library and analyze the data to identify regions enriched for H3K4me3.[7]
Immunohistochemistry (IHC) for H3K4me3 and MYC in Xenograft Tumors
This protocol is for the detection and localization of H3K4me3 and MYC protein in formalin-fixed, paraffin-embedded tumor tissues.
Materials:
-
Paraffin-embedded tumor sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide for blocking endogenous peroxidase activity
-
Blocking serum
-
Primary antibodies (anti-H3K4me3, anti-MYC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced antigen retrieval using an appropriate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate-chromogen solution.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides using a light microscope.[8]
Conclusion
This compound, as a prodrug for the potent KDM5 inhibitor KDM5-C49, represents a valuable tool for investigating the biological roles of the KDM5 family and holds therapeutic promise, particularly in MYC-driven malignancies like multiple myeloma. This guide provides a comprehensive resource of its biochemical and cellular activities, along with detailed protocols for its characterization, to facilitate further research and development in this area.
References
- 1. The KDM5 family of histone demethylases as targets in oncology drug discovery [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive characterization of the epigenetic landscape in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
JQKD82 Dihydrochloride: A Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JQKD82 dihydrochloride (B599025), a selective inhibitor of lysine-specific demethylase 5 (KDM5), for its application in epigenetic research. This document details the compound's mechanism of action, key experimental data, and detailed protocols for its use in laboratory settings.
Introduction to JQKD82 Dihydrochloride
This compound is a cell-permeable prodrug that delivers its active metabolite, KDM5-C49, to selectively inhibit the KDM5 family of histone demethylases.[1][2] KDM5 enzymes are crucial epigenetic regulators that remove methyl groups from histone H3 lysine (B10760008) 4 (H3K4), primarily H3K4me3 and H3K4me2. The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark associated with active gene transcription.[1][3] JQKD82 has emerged as a valuable tool for studying the role of KDM5 in various biological processes, particularly in cancer biology, where it has shown promise in preclinical models of multiple myeloma.[1][4][5]
Mechanism of Action
JQKD82 exerts its biological effects by increasing the levels of H3K4me3 through the inhibition of KDM5 demethylase activity.[5][6][7] Paradoxically, this global increase in a typically activating histone mark leads to the transcriptional repression of specific gene sets, most notably those driven by the MYC oncogene.[1][2]
The proposed mechanism involves the hypermethylation of H3K4me3 at the transcription start sites of MYC target genes. This excessive methylation is thought to create a "barrier" that impedes the phosphorylation of RNA Polymerase II (RNAPII) by key regulatory complexes such as TFIIH and P-TEFb, ultimately leading to a reduction in transcriptional elongation and gene expression.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its active metabolite.
Table 1: In Vitro Activity of JQKD82 and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MM.1S | MTT Assay (5 days) | 0.42 | [1] |
| KDM5-C49 (active metabolite) | MM.1S | MTT Assay (5 days) | > 10 | [1] |
| KDM5-C70 | MM.1S | MTT Assay (5 days) | 3.1 | [1] |
Table 2: Effect of JQKD82 on Multiple Myeloma Cell Growth
| Cell Line | Assay | Treatment Duration | Endpoint | Result | Reference |
| MM.1S | MTT Assay | 5 days | Growth Inhibition | IC50 = 0.42 µM | [1] |
| MOLP-8 | MTT Assay | 5 days | Growth Inhibition | Growth suppression observed | [1] |
| OPM2 | MTT Assay | 5 days | Growth Inhibition | Growth suppression observed | [1] |
| RPMI-8226 | MTT Assay | 5 days | Growth Inhibition | Growth suppression observed | [1] |
| U266 | MTT Assay | 5 days | Growth Inhibition | Growth suppression observed | [1] |
| Primary Multiple Myeloma Cells (n=5) | Cell TiterGlo | 5 days | Viability Reduction | 40-50% reduction at 3 µM | [1] |
| Normal B-cells | Cell TiterGlo | 5 days | Growth Inhibition | Insensitive to JQKD82 | [1] |
Table 3: In Vivo Data for JQKD82
| Animal Model | Dosing | Administration | Endpoint | Result | Reference |
| NSG Mice (Disseminated Myeloma Model) | 50 mg/kg, twice daily for 3 weeks | Intraperitoneal (i.p.) | Tumor Burden, Overall Survival | Significantly reduced tumor burden and improved survival | [1] |
| NSG Mice (Plasmacytoma Model) | 75 mg/kg, twice daily | Intraperitoneal (i.p.) | Tumor Growth | Significantly inhibited tumor growth | [1] |
Table 4: Pharmacokinetic Properties of JQKD82's Active Metabolite (KDM5-C49)
| Parameter | Value | Animal Model | Reference |
| Half-life (t1/2) | 6 hours | CD1 Mice | [1] |
| Maximum Concentration (Cmax) | 330 µM | CD1 Mice | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of JQKD82 and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of JQKD82 in inhibiting MYC-driven transcription.
Caption: General experimental workflow for the evaluation of JQKD82.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research and standard laboratory practices.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of JQKD82 on the viability of adherent or suspension multiple myeloma cells.
Materials:
-
This compound
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, gentle centrifugation may be required to pellet the cells before medium changes.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A typical dose-response curve might include concentrations ranging from 0.01 µM to 10 µM.
-
Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), remove the medium and add 100 µL of medium containing the various concentrations of JQKD82 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5 days).[1][8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add DMSO. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the JQKD82 concentration to determine the IC50 value.
Western Blot Analysis for Histone Methylation
This protocol details the detection of changes in global H3K4me3 levels following JQKD82 treatment.
Materials:
-
This compound
-
Treated and untreated cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to assess H3K4me3 enrichment at specific genomic loci after JQKD82 treatment.
Materials:
-
This compound
-
Treated and untreated cells
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR machine and reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclei in nuclear lysis buffer and shear the chromatin to fragments of 200-1000 bp using a sonicator.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K4me3 antibody.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of H3K4me3 at specific gene promoters using quantitative PCR (qPCR).
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a study to evaluate the anti-tumor activity of JQKD82 in a multiple myeloma xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., NSG mice)
-
Multiple myeloma cells expressing a reporter gene (e.g., Luciferase)
-
Matrigel (for subcutaneous models)
-
Bioluminescence imaging system
-
Calipers
-
Sterile PBS
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)[9]
Procedure:
-
Tumor Cell Implantation: For a disseminated model, inject multiple myeloma cells intravenously into the tail vein of NSG mice. For a subcutaneous model, inject cells mixed with Matrigel subcutaneously into the flank.
-
Tumor Establishment: Monitor tumor growth by bioluminescence imaging or caliper measurements.
-
Randomization and Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 50-75 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically twice daily.[1][5][9]
-
Monitoring: Monitor tumor growth regularly using bioluminescence imaging or caliper measurements. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., after 3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tissue Collection and Analysis: Collect tumors for downstream analysis, such as immunohistochemistry (IHC) for H3K4me3, MYC, and Ki67, or for Western blot and gene expression analysis.
Conclusion
This compound is a potent and selective KDM5 inhibitor that serves as a critical research tool for investigating the epigenetic regulation of gene expression. Its unique mechanism of paradoxically repressing MYC-driven transcription through the induction of H3K4me3 hypermethylation makes it a particularly interesting compound for cancer research, especially in the context of multiple myeloma. The data and protocols provided in this guide are intended to facilitate the effective use of JQKD82 in advancing our understanding of epigenetic mechanisms in health and disease.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Epigenetic Mechanisms Involved in Multiple Myeloma Growth | Technology Networks [technologynetworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: JQKD82 Dihydrochloride In Vivo Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo use of JQKD82 dihydrochloride (B599025) in a multiple myeloma mouse model. JQKD82 is a cell-permeable, selective inhibitor of Lysine Demethylase 5 (KDM5) that has shown preclinical efficacy in mouse models of multiple myeloma.[1][2][3] It functions as a prodrug, delivering the active metabolite KDM5-C49, which leads to an increase in global H3K4me3 levels and subsequent inhibition of MYC-driven transcription.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with JQKD82 dihydrochloride in multiple myeloma mouse models.
Table 1: Dosing and Administration
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Mouse Strain | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) | [1][2] |
| Cell Line | MOLP-8 TurboGFP-Luc | [1] |
| Dosing | 50 mg/kg or 75 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Frequency | Twice a day (BID) | [1] |
| Treatment Duration | 3 weeks | [1][2] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Reference |
| Active Component | KDM5-C49 | [1] |
| Half-life (murine serum) | 6 hours | [1] |
| Pharmacodynamic Markers | Increased H3K4me3, Reduced Ki67 and MYC staining in tumors | [1][2] |
Table 3: In Vivo Efficacy
| Endpoint | Observation | Reference |
| Tumor Burden | Significantly reduced | [1][2] |
| Survival | Significantly prolonged | [1] |
| Toxicity | No apparent toxicity, stable body weights | [1] |
Experimental Protocols
Multiple Myeloma Xenograft Mouse Model
This protocol describes the establishment of a disseminated multiple myeloma xenograft model using MOLP-8 cells engineered to express luciferase.
-
Materials:
-
Six-week-old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice[2]
-
MOLP-8 TurboGFP-Luc cells
-
Sterile PBS
-
Syringes and needles
-
-
Procedure:
-
Culture MOLP-8 TurboGFP-Luc cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration.
-
Inject the cell suspension intravenously into the tail vein of the NSG mice.[5]
-
Monitor tumor engraftment and growth via bioluminescence imaging (BLI).
-
This compound Administration
This protocol details the preparation and administration of this compound to the tumor-bearing mice.
-
Materials:
-
This compound
-
Vehicle control (e.g., sterile PBS or as specified by the manufacturer)
-
Syringes and needles
-
-
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration (50 mg/kg or 75 mg/kg).[1][2]
-
Once tumors are established (confirmed by BLI), randomize the mice into treatment and vehicle control groups.[1][5]
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection.[1]
-
Dose the animals twice daily (BID) for a duration of 3 weeks.[1][2][5]
-
Monitor the body weight of the mice regularly to assess for any signs of toxicity.[1]
-
Efficacy and Pharmacodynamic Assessment
This protocol outlines the methods for evaluating the in vivo efficacy and pharmacodynamic effects of JQKD82.
-
Materials:
-
Bioluminescence imaging system
-
Reagents for immunohistochemistry (IHC)
-
-
Procedure:
-
Tumor Burden Assessment:
-
Serially evaluate tumor burden throughout the study using bioluminescence imaging (BLI).[1]
-
-
Survival Analysis:
-
Monitor the mice for survival and record the date of death or euthanasia.
-
Analyze the survival data using Kaplan-Meier curves.[1]
-
-
Pharmacodynamic Analysis:
-
At the end of the treatment period, sacrifice a subset of mice from each group.
-
Collect tumor tissues for immunohistochemical (IHC) analysis.
-
Stain tumor sections for H3K4me3, Ki67, and MYC to assess target engagement and effects on proliferation.[1]
-
-
Visualizations
Signaling Pathway of JQKD82
Caption: Mechanism of action of JQKD82 in inhibiting MYC-driven transcription.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of JQKD82 in a mouse model.
References
JQKD82 Dihydrochloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 dihydrochloride (B599025) is a potent and selective, cell-permeable inhibitor of the KDM5 (Lysine-specific demethylase 5) family of histone demethylases, with a notable selectivity for the KDM5A isoform.[1] As an epigenetic modulator, JQKD82 dihydrochloride elevates the levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1] Paradoxically, this increase in global H3K4me3 levels leads to the downregulation of MYC-driven transcriptional programs, making it a compound of significant interest in oncology research, particularly for multiple myeloma.[2]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound. The protocols are designed to be robust and reproducible, enabling researchers to effectively assess its impact on cell viability, apoptosis, cell cycle progression, and target engagement.
Data Presentation
The following tables summarize key quantitative data for this compound in various cell-based assays, providing a quick reference for experimental planning.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| MM.1S | MTT | 5 days | 0.42 | [3] |
| MOLP-8 | MTT | 5 days | ~1 | [3] |
| RPMI-8226 | MTT | 5 days | ~1 | [3] |
| U266 | MTT | 5 days | ~1 | [3] |
Table 2: Cellular Effects of this compound
| Assay | Cell Line(s) | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Cell Cycle Analysis | MM.1S, MOLP-8 | 1 | 48 hours | G1 phase arrest | [4] |
| Apoptosis Induction | MM.1S, MOLP-8 | 1 | 48-96 hours | Increased Annexin V staining | [5] |
| Histone H3K4me3 Levels | MM.1S | 0.3 | 24 hours | Global increase | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: JQKD82 inhibits KDM5A, leading to increased H3K4me3 and reduced MYC gene transcription.
Caption: Workflow for assessing JQKD82's cellular effects.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1][6]
-
Reconstitution: Prepare a 10 mM stock solution by dissolving this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 573.55 g/mol ), dissolve 5.74 mg of the compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.[8]
Cell Viability Assay (MTT Protocol)
This protocol is adapted for adherent or suspension multiple myeloma cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells, gentle centrifugation may be required to pellet the cells before media changes.
-
Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest JQKD82 treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 5 days).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization:
-
For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add 100 µL of solubilization solution.
-
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol utilizes flow cytometry to quantify apoptosis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48-96 hours.[5] Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, collect the cell suspension.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the cell cycle distribution.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.[4] Include a vehicle control.
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis assay protocol.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Target Engagement: Western Blot for H3K4me3
This protocol is to detect changes in global H3K4me3 levels.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone resolution)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound (e.g., 0.3 µM) for 24 hours.[4]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
References
- 1. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JQKD-82 (PCK-82) | KDM5 inhibitor | 2410512-38-6 | PCK82; JADA82 | InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
JQKD82 Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 dihydrochloride (B599025) is a potent and selective, cell-permeable inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with preferential activity against KDM5A.[1][2] It functions by increasing global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][3] Paradoxically, this leads to the downregulation of MYC-driven transcriptional programs, resulting in cell cycle arrest and inhibition of cell growth, particularly in models of multiple myeloma.[3][4] These application notes provide detailed protocols for the use of JQKD82 dihydrochloride in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.
Mechanism of Action
JQKD82 is a prodrug that is converted to its active metabolite, KDM5-C49, within the cell.[1][3] KDM5A, a histone demethylase, is known to interact with the Positive Transcription Elongation Factor b (P-TEFb) complex. This interaction is crucial for the transcription of MYC target genes.[3] By inhibiting KDM5A, JQKD82 induces hypermethylation of H3K4me3.[3] This altered epigenetic landscape is thought to create a barrier to RNA Polymerase II (RNAPII) phosphorylation, thereby dampening transcriptional elongation and reducing the expression of MYC target genes.[3] This ultimately leads to cell cycle arrest and suppression of tumor cell growth.[2][3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MM.1S | Growth Inhibition | IC50 | 0.42 µM (after 5 days) | [3][4] |
| MM.1S | Histone Methylation | H3K4me3 Increase | 0.3 µM (after 24 hours) | [2] |
| MM.1S, MOLP-8 | Cell Cycle Analysis | G1 Arrest | 1 µM (after 48 hours) | [2] |
| MOLP-8 | Apoptosis | Annexin V Staining | 1 µM (48-96 hours) | [5] |
| Primary Myeloma Cells | Cell Viability | Reduction | 3 µM (40-50% after 5 days) | [5][6] |
Specificity of JQKD82 on Histone Methylation
| Cell Line | Treatment | Histone Mark | Effect | Reference |
| MM.1S, MOLP-8 | JQKD82 (0.3 or 1 µM, 24h) | H3K4me3 | Increased | [1][3] |
| MM.1S, MOLP-8 | JQKD82 (0.3 or 1 µM, 24h) | H3K9me3 | No significant change | [1][3] |
| MM.1S, MOLP-8 | JQKD82 (0.3 or 1 µM, 24h) | H3K27me3 | No significant change | [1][3] |
| MM.1S, MOLP-8 | JQKD82 (0.3 or 1 µM, 24h) | H3K36me3 | No significant change | [1][3] |
| MM.1S, MOLP-8 | JQKD82 (0.3 or 1 µM, 24h) | H3K79me3 | No significant change | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: consult supplier), add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A stock solution stored at -80°C is stable for at least 6 months.[7]
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., MM.1S)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).[2] Include a vehicle control (DMSO) at the same final concentration as the highest JQKD82 treatment.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of JQKD82 or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 5 days).[3][5]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for H3K4me3 Levels
Materials:
-
Cells treated with JQKD82 or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with JQKD82 (e.g., 0.3 µM or 1 µM) or vehicle for 24 hours.[1][3]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-Histone H3 antibody as a loading control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with JQKD82 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with JQKD82 (e.g., 1 µM) or vehicle for 48 hours.[5][6]
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Troubleshooting
-
Low solubility of JQKD82: Ensure the stock solution in DMSO is fully dissolved. For in vivo studies or specific media, alternative solvent systems may be required.[7]
-
Variability in IC50 values: IC50 values can be cell line dependent. Ensure consistent cell seeding density and passage number.
-
No change in H3K4me3 levels: Confirm the activity of the compound on a sensitive cell line (e.g., MM.1S). Check antibody quality and Western blot protocol optimization.
-
Off-target effects: While JQKD82 is selective for KDM5, at high concentrations, off-target effects are possible. It is advisable to use the lowest effective concentration.
Conclusion
This compound is a valuable tool for studying the role of KDM5 demethylases and the epigenetic regulation of MYC-driven transcription. The protocols provided herein offer a framework for investigating its effects on cell viability, histone methylation, and cell cycle progression. Careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
JQKD82 Dihydrochloride for Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 dihydrochloride (B599025) is a potent and selective, cell-permeable inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of enzymes.[1][2] As a prodrug, it delivers the active molecule, KDM5-C49, which effectively blocks KDM5 function.[1][3] The KDM5 family, particularly KDM5A, are histone demethylases that remove methyl groups from histone H3 at lysine 4 (H3K4), specifically H3K4me2 and H3K4me3.[3] The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark associated with active gene transcription.[3]
JQKD82 dihydrochloride has been shown to increase global levels of H3K4me3.[1][2][4] Paradoxically, despite this increase in a mark associated with active transcription, it leads to the inhibition of downstream MYC-driven transcriptional output.[1][3] This makes this compound a valuable tool for studying the intricate mechanisms of epigenetic regulation and its impact on oncogenic pathways, particularly in the context of multiple myeloma.[3][5]
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Chromatin Immunoprecipitation-Sequencing (ChIP-seq) experiments to investigate its effects on histone methylation and genome-wide protein-DNA interactions.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Cell Growth) | 0.42 µM | MM.1S | [1][3] |
| Effective Concentration (H3K4me3 increase) | 0.3 µM (24 hours) | MM.1S | [4] |
| Effective Concentration (G1 cell-cycle arrest) | 1 µM (48 hours) | MM.1S and MOLP-8 | [4][6] |
Table 2: Comparative Potency of JQKD82 and Related Compounds
| Compound | IC50 (Cell Growth in MM.1S cells) |
| JQKD82 | 0.42 µmol/L |
| KDM5-C70 | 3.1 µmol/L |
| KDM5-C49 | > 10 µmol/L |
Data sourced from Ohguchi et al.[3]
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting KDM5A, which normally removes the H3K4me3 mark from gene promoters. This inhibition leads to a hypermethylation of H3K4me3. In the context of MYC-driven cancers like multiple myeloma, KDM5A cooperates with MYC to regulate its target genes. The JQKD82-induced increase in H3K4me3 is proposed to anchor the TFIID complex via TAF3 binding. This may create a barrier to productive RNA Polymerase II (RNAPII) phosphorylation by TFIIH (CDK7) and P-TEFb (CDK9), thereby dampening transcriptional pause release and reducing the expression of MYC target genes.[3]
Experimental Protocols
Chromatin Immunoprecipitation (ChIP-seq) Protocol for this compound Treatment
This protocol provides a general framework for performing ChIP-seq experiments to analyze changes in histone modifications (e.g., H3K4me3) or transcription factor binding following treatment with this compound. Optimization for specific cell types and antibodies is recommended.
1. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting. The optimal cell number will depend on the cell type and the abundance of the target protein.
-
Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). Based on published data, a concentration range of 0.3 µM to 1 µM for 24 to 48 hours is a good starting point.[4][6]
2. Cross-linking
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
3. Cell Lysis and Chromatin Shearing
-
Harvest the cells by scraping and pellet them by centrifugation.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease). The optimal shearing conditions should be empirically determined for each cell type.
4. Immunoprecipitation
-
Pre-clear the sheared chromatin with Protein A/G magnetic beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin with a ChIP-validated primary antibody against the target of interest (e.g., anti-H3K4me3, anti-MYC) or a negative control (e.g., IgG) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C.
5. Washes and Elution
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
6. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by incubating the eluted chromatin at 65°C for several hours or overnight in the presence of high salt.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
7. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA samples using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).[3]
-
Perform high-throughput sequencing on a platform such as the Illumina NextSeq 500.[3]
8. Data Analysis
-
Perform quality control on the sequencing reads.
-
Align the reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Analyze differential binding or histone modification between JQKD82-treated and control samples.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of H3K4me3 Following JQKD82 Treatment
Introduction
JQKD82 is a cell-permeable and selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of histone demethylases.[1][2][3] KDM5A, a member of this family, is responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3).[1][4] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription.[4][5][6] By inhibiting KDM5, JQKD82 leads to an increase in global H3K4me3 levels.[1][2][4] This application note provides a detailed protocol for treating cells with JQKD82 and subsequently analyzing the changes in H3K4me3 levels using Western blotting. This method is crucial for researchers, scientists, and drug development professionals investigating the epigenetic effects of KDM5 inhibitors.
Mechanism of Action of JQKD82
JQKD82 is a pro-drug that is converted to its active metabolite, KDM5-C49, within the cell.[1] KDM5-C49 potently and selectively inhibits the demethylase activity of the KDM5 family. This inhibition results in the accumulation of H3K4me3 at gene promoters. Paradoxically, while H3K4me3 is an active chromatin marker, treatment with JQKD82 has been shown to inhibit the transcription of certain genes, such as MYC target genes in multiple myeloma.[1][4] This is thought to occur because the hypermethylation of H3K4me3 can anchor transcription factor IID (TFIID) via TAF3 binding, which may hinder the process of transcriptional elongation.[1]
Figure 1: Simplified signaling pathway of JQKD82 action.
Data Presentation
The following table summarizes the expected semi-quantitative results of JQKD82 treatment on H3K4me3 levels in a cell line, such as the multiple myeloma cell line MM.1S, based on Western blot data analysis. The IC50 for JQKD82 in MM.1S cells is approximately 0.42 µM.[1][2]
| Treatment Group | JQKD82 Concentration (µM) | Incubation Time (hours) | Relative H3K4me3 Level (Normalized to Total H3) |
| Vehicle Control | 0 (DMSO) | 24 | 1.0 |
| JQKD82 | 0.1 | 24 | 1.5 |
| JQKD82 | 0.3 | 24 | 2.5 |
| JQKD82 | 1.0 | 24 | 4.0 |
Experimental Protocols
This protocol is divided into three main sections: Cell Treatment with JQKD82, Histone Extraction, and Western Blotting for H3K4me3.
Figure 2: Experimental workflow for H3K4me3 Western blot.
1. Cell Treatment with JQKD82
-
Cell Culture: Culture cells (e.g., MM.1S) in appropriate media and conditions to achieve exponential growth.
-
Seeding: Seed cells in multi-well plates at a density that will not lead to over-confluence by the end of the treatment period.
-
Treatment: Prepare a stock solution of JQKD82 in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., 0.1 µM, 0.3 µM, 1.0 µM).[2] Add the diluted JQKD82 or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[2]
2. Histone Extraction (Acid Extraction Method) [6][7][8]
-
Cell Harvesting: After incubation, collect the cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, centrifuge at 300 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Nuclei Isolation: Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.2 M H2SO4 and incubate overnight on a rotator at 4°C to extract the histones.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the histone proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay.
3. Western Blotting for H3K4me3
-
Sample Preparation: Mix an equal amount of protein (10-20 µg of histone extract) with Laemmli sample buffer and boil for 5-10 minutes.[8]
-
SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[8][9] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose or PVDF membrane.[7][9] This smaller pore size is recommended for efficient capture of histones.[9]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for H3K4me3, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[7] It is crucial to also probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane as described previously. Detect the chemiluminescent signal using an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and capture the signal using a digital imaging system.[7]
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K4me3 signal to the total H3 signal for each sample to account for any loading differences.[8][11]
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone Modification [labome.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for JQKD82 Dihydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JQKD82 dihydrochloride, a cell-permeable, selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. JQKD82 serves as a prodrug, delivering the active metabolite KDM5-C49 to effectively block KDM5 function, making it a valuable tool for investigating the role of KDM5 in various biological processes, particularly in the context of oncology research.[1][2][3]
Mechanism of Action
JQKD82 is a selective inhibitor of KDM5 enzymes, which are responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[4] Inhibition of KDM5 by JQKD82 leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[2][4][5][6] Paradoxically, in the context of multiple myeloma, this increase in H3K4me3 is associated with the inhibition of downstream MYC-driven transcriptional output.[2] This occurs through the regulation of RNA Polymerase II (RNAPII) phosphorylation, a critical step in transcriptional elongation.[4]
Signaling Pathway
The signaling pathway affected by JQKD82 involves the inhibition of KDM5A, a key regulator of MYC-driven transcription in multiple myeloma. By inhibiting KDM5A, JQKD82 increases H3K4me3 levels at the promoters of MYC target genes. This, in turn, impacts the function of the positive transcription elongation factor b (P-TEFb) complex and Transcription Factor II H (TFIIH), which are responsible for phosphorylating RNAPII. The ultimate consequence is a suppression of the transcriptional elongation of MYC target genes, leading to anti-tumor effects in multiple myeloma models.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JQKD82 trihydrochloride (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
Preparing JQKD82 Dihydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 dihydrochloride (B599025) is a potent, cell-permeable, and selective inhibitor of lysine (B10760008) demethylase 5 (KDM5).[1][2][3] As a prodrug, it delivers the active binding molecule, KDM5-C49, which effectively blocks KDM5 function.[2][4] This inhibition leads to an increase in histone H3 lysine 4 trimethylation (H3K4me3) and a paradoxical suppression of downstream MYC-driven transcriptional output, making it a valuable tool for research in areas such as multiple myeloma.[1][2][4] Proper preparation of JQKD82 dihydrochloride stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
This compound is a solid substance with the following properties:
| Property | Value | Reference |
| Chemical Name | 2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride | |
| Molecular Formula | C₂₇H₄₀N₄O₅ · 2HCl | [2][3] |
| Molecular Weight | 573.55 g/mol | [2] |
| CAS Number | 2863635-05-4 | [1][2][3] |
| Purity | ≥98% (HPLC) | [3] |
Solubility
The solubility of this compound in various solvents is a key factor in the preparation of stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ≥50 mM | [3] |
| Water | Soluble | [2] |
| Ethanol (EtOH) | Soluble | [2] |
| PBS (pH 7.2) | ≥10 mg/mL | [5] |
Signaling Pathway of JQKD82
JQKD82 acts as a selective inhibitor of the KDM5 family of histone demethylases, with a preference for KDM5A.[6] KDM5A typically removes methyl groups from H3K4me3, a histone mark associated with active gene transcription.[4][6] By inhibiting KDM5A, JQKD82 leads to an accumulation of H3K4me3.[1][7] This hypermethylation, contrary to what might be expected, results in the downregulation of MYC target genes and a reduction in RNA Polymerase II (RNAPII) phosphorylation, ultimately suppressing the growth of cancer cells, such as those in multiple myeloma.[4][6]
Figure 1: JQKD82 inhibits KDM5A, increasing H3K4me3 and suppressing MYC-driven transcription.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water
-
Ethanol (EtOH), absolute
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.
Figure 2: Workflow for the preparation and storage of a this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required volume of DMSO. Use the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 573.55 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (573.55 x 0.010) = 0.0001743 L = 174.3 µL
-
-
Note: Batch-specific molecular weights may vary slightly. Always refer to the Certificate of Analysis for the most accurate value.[8]
-
-
Weigh the this compound. Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
(Optional) Aid dissolution with sonication. If the compound does not dissolve readily, brief sonication in an ultrasonic bath may be helpful.[9]
-
Aliquot the stock solution. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the stock solution. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][11] Ensure the tubes are tightly sealed to prevent moisture absorption.
Reconstitution for In Vivo Studies
For in vivo experiments, this compound can be formulated in various vehicles. A common formulation involves a multi-component solvent system.
| Vehicle Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Source:[9]
To prepare this formulation, add each solvent sequentially, ensuring the solution is clear after each addition.[9]
Stability and Storage Summary
Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Long-term (months to years) | [3][8][11] |
| 4°C | Short-term (days to weeks) | [8] | |
| In Solvent | -80°C | Up to 6 months | [10][11] |
| -20°C | Up to 1 month | [10][11] |
Important Considerations:
-
This compound is shipped at room temperature and is stable for several weeks under these conditions.[8]
-
For long-term storage of the solid compound, keep it in a dry, dark place.[8]
-
When preparing stock solutions, use anhydrous solvents to prevent hydrolysis.
-
Avoid repeated freeze-thaw cycles of stock solutions.[10][11]
By following these guidelines, researchers can ensure the integrity and efficacy of this compound in their experiments, leading to more reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JQKD-82 (PCK-82) | KDM5 inhibitor | 2410512-38-6 | PCK82; JADA82 | InvivoChem [invivochem.com]
Application Notes and Protocols for Determining Cell Viability with JQKD82 Dihydrochloride using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for assessing the cytotoxic effects of JQKD82 dihydrochloride (B599025) on cancer cells utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. JQKD82 dihydrochloride is a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases, which has shown potential in cancer research, particularly in multiple myeloma.[1][2][3]
Introduction
This compound is a targeted inhibitor of Lysine (B10760008) Demethylase 5 (KDM5), an enzyme family that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4).[4] Inhibition of KDM5 by JQKD82 leads to an increase in H3K4 trimethylation (H3K4me3) and has been shown to paradoxically inhibit the transcriptional output driven by the MYC oncogene.[2][5] This mechanism ultimately leads to cell cycle arrest and a reduction in the viability of cancer cells, making it a compound of interest for therapeutic development.[3][5]
The MTT assay is a widely used, reliable colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the viability of multiple myeloma cell lines as determined by MTT and other cell viability assays.
| Cell Line | Compound | IC50 / Effect | Assay Duration | Assay Type |
| MM.1S | JQKD82 | IC50 = 0.42 µM | 5 days | MTT Assay |
| MM.1S | KDM5-C70 | IC50 = 3.1 µmol/L | 5 days | MTT Assay |
| MM.1S | KDM5-C49 | IC50 > 10 µmol/L | 5 days | MTT Assay |
| Multiple Myeloma Cell Lines (Panel) | JQKD82 | Growth suppression | 5 days | MTT Assay |
| Primary Multiple Myeloma Cells (CD138+) | JQKD82 (3 µmol/L) | 40-50% reduction in viability | 5 days | Cell Titer-Glo |
| MM.1S and MOLP-8 | JQKD82 (1 µM) | G1 cell-cycle arrest | 48 hours | Flow Cytometry |
Data sourced from Ohguchi et al., Cancer Discovery, 2021.[5][10][11]
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound in multiple myeloma cells.
Caption: Mechanism of JQKD82 action in cancer cells.
Experimental Protocols
Materials and Reagents
-
This compound
-
Appropriate cancer cell line (e.g., MM.1S for multiple myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[9]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[8]
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol
1. Cell Seeding: a. Culture the selected cancer cell line in T-75 flasks until they reach approximately 80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. c. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[12] e. Include wells with medium only to serve as a blank control. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[12]
2. This compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and sterilize by filtration. b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include a vehicle control (medium with the same concentration of the solvent used for JQKD82). f. Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 120 hours).[3][5]
3. MTT Assay: a. Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals. c. After the 4-hour incubation, carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[8]
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[8] b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group using the following formula:
- % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100 d. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bds.berkeley.edu [bds.berkeley.edu]
JQKD82 Dihydrochloride in Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 dihydrochloride (B599025) is a potent and cell-permeable selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3][4][5][6] As a KDM5 inhibitor, JQKD82 increases global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][3][5][6][7][8][9][10] Paradoxically, this leads to the downregulation of MYC-driven transcriptional output, making it a promising agent for cancers dependent on MYC, such as multiple myeloma.[2][4][7][8][11] Preclinical studies have demonstrated its efficacy as a single agent in reducing tumor growth. The rational combination of JQKD82 with other therapeutic agents is an emerging area of investigation aimed at overcoming drug resistance and enhancing anti-tumor efficacy. This document provides an overview of the current landscape of JQKD82 in combination studies and offers detailed protocols for researchers.
Preclinical Combination Studies with JQKD82 Dihydrochloride
While research into combination therapies involving JQKD82 is still in its early stages, a notable preclinical study has demonstrated its synergistic effect in a non-oncology context, specifically in the "shock and kill" strategy for HIV-1 latency. This study provides a foundational framework for designing combination experiments.
A study investigating the role of KDM5A/B in HIV-1 latency found that JQKD82, in combination with the non-canonical NF-κB activator AZD5582, synergistically induces lytic reactivation of HIV-1 and promotes cell death in latently infected T cells.[1][12]
Quantitative Data Summary
| Cell Line | Combination Agents | Key Findings | Reference |
| Latently Infected T-cells | JQKD82 + AZD5582 | Synergistic induction of HIV-1 reactivation and apoptosis. | [1][12] |
Experimental Protocols
In Vitro Combination of JQKD82 and AZD5582 for HIV-1 Reactivation
This protocol is adapted from studies on the synergistic effect of JQKD82 and AZD5582 in reactivating latent HIV-1.
Objective: To assess the synergistic effect of JQKD82 and AZD5582 on the reactivation of latent HIV-1 in a T-cell line model.
Materials:
-
This compound
-
AZD5582
-
Latently HIV-1 infected T-cell line (e.g., J-Lat)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Flow cytometer
-
Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide)
-
Reagents for measuring HIV-1 reactivation (e.g., GFP reporter expression, p24 ELISA)
Procedure:
-
Cell Seeding: Seed the latently infected T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Preparation: Prepare stock solutions of this compound and AZD5582 in DMSO. Further dilute the drugs to desired concentrations in the cell culture medium.
-
Treatment: Treat the cells with JQKD82, AZD5582, or the combination at various concentrations. Include a DMSO-treated control group.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis of HIV-1 Reactivation:
-
Flow Cytometry (for GFP reporter lines): Harvest the cells, wash with PBS, and analyze for GFP expression using a flow cytometer.
-
p24 ELISA: Collect the culture supernatant and measure the level of the HIV-1 p24 antigen using a commercially available ELISA kit.
-
-
Analysis of Apoptosis:
-
Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of reactivated cells or the concentration of p24 for each treatment group.
-
Determine the percentage of apoptotic cells.
-
Use software such as CompuSyn to calculate the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Proposed Combination Studies in Oncology
Based on the mechanism of action of KDM5 inhibitors, several combination strategies in oncology can be proposed. KDM5 inhibitors have been shown to potentially synergize with various anti-cancer agents.[2][7]
Potential Synergistic Partners for JQKD82
| Drug Class | Example | Rationale for Combination |
| HER2 Inhibitors | Trastuzumab, Lapatinib | Preclinical studies with other KDM5 inhibitors have shown synergy in HER2-positive breast cancer. |
| BCL2 Inhibitors | Venetoclax | KDM5 inhibition can restore the expression of pro-apoptotic proteins BIM and BIK, potentially sensitizing cells to BCL2 inhibition. |
| BTK Inhibitors | Ibrutinib | In certain lymphomas, KDM5 inhibition has been shown to have enhanced effects when combined with BTK inhibitors. |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of JQKD82 action in inhibiting MYC-driven transcription.
Experimental Workflow
Caption: General workflow for in vitro combination studies with JQKD82.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes: JQKD82 Dihydrochloride for Multiple Myeloma Cell Lines
For Research Use Only.
Introduction
JQKD82 dihydrochloride (B599025) is a cell-permeable, selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of enzymes.[1][2][3][4][5] It functions as a prodrug, delivering the active metabolite KDM5-C49, which potently blocks KDM5 function.[2][3] In multiple myeloma, KDM5A is a key enzyme that cooperates with the MYC oncogene to drive the transcription of genes essential for tumor cell growth and survival.[6][7] JQKD82 treatment leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[2][4] Paradoxically, this results in the inhibition of MYC-driven transcriptional output, leading to anti-myeloma activity both in vitro and in vivo.[6] These application notes provide a summary of the effects of JQKD82 on multiple myeloma cell lines and detailed protocols for key experimental assays.
Mechanism of Action
JQKD82 dihydrochloride treatment disrupts the epigenetic regulation of gene expression in multiple myeloma cells. The active metabolite, KDM5-C49, inhibits KDM5A, which normally interacts with the positive transcription elongation factor b (P-TEFb) complex.[6][8] This inhibition leads to a hypermethylation of H3K4me3.[8] The increased H3K4me3 serves as a docking site for the TFIID transcription factor complex via the TAF3 subunit, which creates a barrier to the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH (CDK7) and P-TEFb (CDK9).[6][8] This suppression of RNAPII phosphorylation dampens transcription elongation of MYC target genes, ultimately leading to cell cycle arrest and apoptosis.[7][8]
References
- 1. scispace.com [scispace.com]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis Following JQKD82 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 dihydrochloride (B599025) is a potent, cell-permeable, and selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of histone demethylases, with preferential activity against KDM5A.[1][2] KDM5A is a critical epigenetic regulator that removes methyl groups from histone H3 lysine 4 (H3K4me3), a mark associated with active gene transcription. In multiple myeloma, KDM5A cooperates with the oncogene MYC to drive a transcriptional program that promotes cell proliferation and survival.[2]
The mechanism of action of JQKD82 dihydrochloride is unique; by inhibiting KDM5A, it leads to a global increase in H3K4me3 levels. Paradoxically, this hypermethylation at promoter regions, particularly of MYC target genes, hinders the transcriptional machinery, leading to the downregulation of MYC-driven transcription.[2][3] This ultimately results in the suppression of multiple myeloma cell growth, induction of G1 cell-cycle arrest, and apoptosis.[3][4]
These application notes provide detailed protocols for the analysis of cell cycle progression and apoptosis by flow cytometry in multiple myeloma cell lines, such as MM.1S and MOLP-8, following treatment with this compound.
Data Presentation
Quantitative Analysis of Cell Cycle and Apoptosis
The following tables summarize representative data on the effects of KDM5 inhibitors on cell cycle distribution and apoptosis in multiple myeloma cell lines. It is important to note that specific quantitative data for this compound was not available in the primary literature; therefore, the data presented for cell cycle analysis is based on the effects of a similar selective KDM5 inhibitor, KDOAM-25, on MM.1S cells.[5] The apoptosis data is illustrative of the expected outcome based on the known mechanism of action of KDM5 inhibitors.
Table 1: Representative Cell Cycle Distribution in MM.1S Cells Treated with a KDM5 Inhibitor
| Treatment (7 days) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.8 ± 2.5 | 30.2 ± 1.8 | 14.0 ± 1.2 |
| KDM5 Inhibitor (50 µM) | 72.4 ± 3.1 | 18.5 ± 2.2 | 9.1 ± 1.5 |
| Data is representative of the effects of the KDM5 inhibitor KDOAM-25 on MM.1S cells and is adapted from Tumber, A., et al. (2017).[5] The data illustrates a significant increase in the G1 population. |
Table 2: Illustrative Apoptosis Induction in Multiple Myeloma Cells by KDM5 Inhibition
| Treatment (72h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 94.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 |
| JQKD82 (1 µM) | 75.2 ± 3.8 | 15.8 ± 2.5 | 9.0 ± 1.7 |
| This data is illustrative and represents the expected outcome of JQKD82 treatment based on its described pro-apoptotic effects.[4] |
Mandatory Visualizations
Signaling Pathway of this compound
Experimental Workflow for Flow Cytometry Analysis
Experimental Protocols
Reagents and Materials
-
This compound (store as per manufacturer's instructions, typically at -20°C).[1][6]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS), sterile, Ca2+/Mg2+ free.
-
Trypsin-EDTA (for adherent or semi-adherent cells, if necessary).
-
70% Ethanol (B145695), ice-cold.
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer).
-
Flow cytometry tubes.
-
Flow cytometer.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment:
-
Seed MM.1S or MOLP-8 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL in complete culture medium.
-
Allow cells to acclimate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to achieve the desired final concentration (e.g., 1 µM). Include a vehicle control with the same final concentration of DMSO.
-
Treat the cells for the desired time period (e.g., 48 hours).[2]
-
-
Cell Harvesting:
-
Collect cells from each well into labeled flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse width or area vs. height plot to exclude doublets.
-
Generate a histogram of the PI fluorescence for the single-cell population.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
This protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, Step 1.
-
Treat cells with this compound (e.g., 1 µM) or vehicle for the desired duration (e.g., 48-96 hours).[2]
-
-
Cell Harvesting:
-
Collect the entire cell suspension (including any detached cells) into flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Carefully discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Acquire data and create a dot plot of Annexin V fluorescence vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (should be a small population if sample handling is optimal)
-
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for JQKD82 Dihydrochloride in Transcription Elongation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 dihydrochloride (B599025) is a potent, cell-permeable, and selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of histone demethylases.[1][2][3] It functions as a prodrug, delivering the active molecule KDM5-C49 into cells to effectively block KDM5 function.[4] The KDM5 family, particularly KDM5A, are "erasers" of histone H3 lysine 4 di- and trimethylation (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[4][5]
While the inhibition of a histone demethylase that removes an activating mark would be expected to increase transcription, JQKD82 paradoxically suppresses the transcriptional output of specific gene sets, most notably those driven by the MYC oncogene.[4][6] This unique mechanism of action makes JQKD82 a valuable chemical probe for dissecting the complex regulatory networks governing transcription elongation.
These application notes provide a comprehensive overview of JQKD82, its mechanism of action, and detailed protocols for its use in studying transcription elongation.
Mechanism of Action
JQKD82 inhibits KDM5A, leading to an increase in H3K4me3 levels at the promoters and transcription start sites (TSS) of target genes.[4] In the context of MYC-driven transcription, KDM5A is required to demethylate H3K4me3 to facilitate transcriptional pause release. The inhibition of KDM5A by JQKD82 results in the hypermethylation of H3K4me3 at the TSS. This, in turn, leads to the aberrant anchoring of the general transcription factor TFIID, via its subunit TAF3 which binds to H3K4me3.[3][4] This anchored TFIID complex is thought to create a steric hindrance, impeding the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2 and Serine 5 by TFIIH (CDK7) and P-TEFb (CDK9).[4][7] This diminished phosphorylation of Pol II prevents its release from promoter-proximal pausing, thereby inhibiting productive transcription elongation.[4]
Data Presentation
The following table summarizes the quantitative data regarding the activity of JQKD82 from in vitro and in vivo studies.
| Parameter | Cell Line | Value | Description | Reference |
| IC50 (Growth Suppression) | MM.1S | 0.42 µmol/L | JQKD82 is 7-fold more potent than KDM5-C70 (IC50 = 3.1 µmol/L) and >20-fold more potent than KDM5-C49 (IC50 > 10 µmol/L) at inhibiting cell growth after 5 days of treatment. | [2][4] |
| In Vivo Dosage | NSG Mice (MOLP-8 Xenograft) | 50 or 75 mg/kg, i.p., twice daily | Tolerable dosage that resulted in reduced tumor burden and improved overall survival in a disseminated multiple myeloma model. | [4] |
| Histone Methylation | MM.1S, MOLP-8 | 0.3 - 1 µmol/L | Treatment for 24 hours leads to a specific increase in global H3K4me3 levels, with no effect on H3K9me3, H3K27me3, H3K36me3, or H3K79me3. | [4][5] |
| Cell Cycle Arrest | MM.1S, MOLP-8 | 1 µmol/L | Treatment for 48 hours induces G1 cell-cycle arrest. | [2] |
Mandatory Visualizations
Caption: Mechanism of JQKD82 in inhibiting transcription elongation.
Caption: Workflow for assessing RNAPII phosphorylation via ChIP-Seq.
Caption: Logical flow of JQKD82's effect on transcription.
Experimental Protocols
Protocol 1: Assessing Global H3K4me3 Levels by Western Blot
This protocol details the use of JQKD82 to investigate its effect on global histone H3 lysine 4 trimethylation.
Materials:
-
JQKD82 dihydrochloride
-
Cell culture medium and supplements
-
Tissue culture plates
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of JQKD82 (e.g., 0.1 - 1.0 µM) and a vehicle control for 24-48 hours.
-
Histone Extraction: Harvest cells and wash with ice-cold PBS. Extract histones using a suitable histone extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Western Blotting: a. Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and capture the image.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal. Compare the levels in JQKD82-treated samples to the vehicle control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for RNAPII Phosphorylation
This protocol is designed to assess the occupancy of phosphorylated forms of RNA Polymerase II at specific gene promoters following JQKD82 treatment.
Materials:
-
This compound
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator
-
Antibodies: anti-phospho-RNAPII Ser2, anti-phospho-RNAPII Ser5, IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters and control regions
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with JQKD82 or vehicle as described in Protocol 1. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the pre-cleared chromatin with antibodies against phospho-RNAPII Ser2, phospho-RNAPII Ser5, or a non-specific IgG control overnight at 4°C. c. Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Quantitative PCR (qPCR): a. Perform qPCR using the purified DNA as a template and primers specific for the promoter regions of genes of interest (e.g., MYC target genes). b. Calculate the enrichment of phosphorylated RNAPII at each locus relative to the input and normalize to the IgG control.
-
Analysis: Compare the enrichment of phosphorylated RNAPII at target promoters between JQKD82-treated and vehicle-treated cells. A decrease in signal in the JQKD82-treated samples indicates an inhibition of RNAPII phosphorylation and a block in transcription elongation.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the changes in mRNA expression of target genes upon JQKD82 treatment.
Materials:
-
This compound
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR primers for target genes and housekeeping genes
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with JQKD82 or vehicle. Harvest the cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Perform qPCR using the cDNA as a template with primers for target genes and at least two stable housekeeping genes for normalization. b. Run the qPCR reactions in triplicate.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the geometric mean of the housekeeping genes. Compare the expression levels in JQKD82-treated samples to the vehicle control.
Conclusion
This compound is a powerful tool for investigating the epigenetic regulation of transcription elongation. Its unique mechanism of paradoxically suppressing transcription by increasing a histone mark associated with activation provides a novel avenue for research into the intricate control of gene expression. The protocols provided herein offer a starting point for researchers to utilize JQKD82 to explore its effects in various biological contexts and to further elucidate the role of KDM5 demethylases in health and disease.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Collection - Data from Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - Blood Cancer Discovery - Figshare [aacr.figshare.com]
Application Notes and Protocols for JQKD82 Dihydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 dihydrochloride (B599025) is a cell-permeable, selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with a preference for the KDM5A isoform.[1] As a prodrug, JQKD82 is converted to its active metabolite, KDM5-C49, within cells.[2] The primary mechanism of action involves the inhibition of KDM5, leading to an increase in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a marker associated with active gene transcription.[3][4][5] Paradoxically, in the context of multiple myeloma, this leads to the downregulation of MYC target gene expression and subsequent inhibition of tumor growth.[2][6] These application notes provide a summary of the available data on the administration of JQKD82 dihydrochloride in animal models, with a focus on its use in multiple myeloma research.
Note: The currently available public data on JQKD82 administration in animal models is primarily focused on multiple myeloma. Further research is required to establish its efficacy and safety in other disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving this compound administration.
Table 1: Pharmacokinetic Parameters of JQKD82's Active Metabolite (KDM5-C49) in Mice
| Parameter | Value | Animal Model | Dosing Regimen |
| Cmax | 330 µmol/L | CD1 mice | 50 mg/kg, single intraperitoneal (i.p.) injection |
| Half-life (t1/2) | 6 hours | CD1 mice | 50 mg/kg, single intraperitoneal (i.p.) injection |
Data extracted from a study by Ohguchi et al. (2021) in Cancer Research.[2]
Table 2: Efficacy of this compound in Multiple Myeloma Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Efficacy Endpoint | Outcome |
| Disseminated Myeloma Model (NSG mice) | MOLP-8-Luc | 50 mg/kg, i.p., twice daily for 3 weeks | Reduced tumor burden and improved survival | Significant inhibition of tumor growth and prolonged survival |
| Plasmacytoma Model (NSG mice) | MOLP-8-Luc | 75 mg/kg, i.p., twice daily for 14 days | Tumor growth inhibition | Significant reduction in tumor size |
Data extracted from a study by Ohguchi et al. (2021) in Cancer Research.[2]
Signaling Pathway
The proposed signaling pathway for JQKD82's mechanism of action in multiple myeloma is depicted below. JQKD82 inhibits KDM5A, leading to increased H3K4me3 levels at the promoters of MYC target genes. This hypermethylation is thought to recruit transcription-repressive complexes, ultimately leading to the downregulation of MYC-driven transcription and inhibition of tumor cell proliferation.
Caption: Proposed mechanism of action of JQKD82 in multiple myeloma.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in animal models, based on published literature.
Protocol 1: Pharmacokinetic Study in CD1 Mice
Objective: To determine the pharmacokinetic profile of the active metabolite of JQKD82 (KDM5-C49) in mice.
Materials:
-
This compound
-
Vehicle: DMSO in 10% (w/v) hydroxypropyl beta cyclodextrin (B1172386) in water
-
CD1 mice
-
Standard laboratory equipment for intraperitoneal injections and blood collection
Procedure:
-
Formulation: Prepare a fresh solution of this compound in the vehicle on the day of the experiment. The final concentration of DMSO should be kept to a minimum.
-
Dosing: Administer a single dose of 50 mg/kg this compound via intraperitoneal (i.p.) injection to CD1 mice.
-
Blood Sampling: Collect blood samples from the mice at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analysis: Analyze the plasma samples for the concentration of the active metabolite, KDM5-C49, using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and half-life (t1/2).
Caption: Experimental workflow for the pharmacokinetic study of JQKD82.
Protocol 2: In Vivo Efficacy Study in a Disseminated Multiple Myeloma Model
Objective: To evaluate the anti-tumor efficacy of this compound in a disseminated multiple myeloma xenograft model.
Materials:
-
This compound
-
Vehicle: DMSO in 10% (w/v) hydroxypropyl beta cyclodextrin in water
-
NOD-scid IL2Rgamma-null (NSG) mice
-
MOLP-8 human multiple myeloma cell line expressing luciferase (MOLP-8-Luc)
-
Bioluminescence imaging system
Procedure:
-
Tumor Cell Inoculation: Intravenously inject NSG mice with MOLP-8-Luc cells to establish a disseminated myeloma model.
-
Tumor Engraftment Confirmation: Monitor tumor engraftment and growth non-invasively using bioluminescence imaging.
-
Randomization and Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound at 50 mg/kg or vehicle via i.p. injection, twice daily, for 3 weeks.
-
Efficacy Monitoring: Monitor tumor burden throughout the study using bioluminescence imaging. Record animal body weight and survival.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the mice. Analyze the data for differences in tumor growth and overall survival between the treatment and control groups.
Caption: Experimental workflow for the in vivo efficacy study.
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the toxicology and safety profile of this compound in animal models. The efficacy studies in multiple myeloma models did not report significant toxicity at the effective doses.[2] However, comprehensive toxicology studies are essential for further drug development. Researchers should perform dose-range-finding studies and adhere to institutional and national guidelines for animal welfare.
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and consultation with experts in the field. The protocols provided are based on published research and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
JQKD82 dihydrochloride solubility in PBS and other buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of JQKD82 dihydrochloride (B599025) in PBS and other common buffers. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of JQKD82 dihydrochloride in common laboratory solvents?
A1: this compound is soluble in water, DMSO, and ethanol.[1] Quantitative data from suppliers indicates a maximum concentration of 28.68 mg/mL or 50 mM in DMSO.[2]
Q2: Is there specific data on the solubility of this compound in Phosphate-Buffered Saline (PBS)?
A2: Currently, there is no specific quantitative data available in the public domain regarding the maximum solubility of this compound in PBS. Due to the buffered and salt-containing nature of PBS, the solubility may differ from that in water. Researchers are advised to determine the solubility empirically for their specific experimental needs. A general protocol for determining solubility is provided in this guide.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound, including:
-
pH: The pH of the buffer solution can significantly impact the ionization state of the molecule, thereby affecting its solubility.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may assist in dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Purity of the compound: Impurities can affect the dissolution of the compound.
-
Ionic strength: The presence of salts in buffers like PBS can influence solubility.
Q4: How should stock solutions of this compound be prepared and stored?
A4: For preparing stock solutions, DMSO is a commonly used solvent.[2] Once prepared, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] For long-term storage of the powder, a temperature of -20°C is recommended.[3]
Solubility Data
The following table summarizes the available quantitative data for this compound and its trihydrochloride form.
| Compound Form | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| This compound | DMSO | 28.68 | 50 | Tocris Bioscience[2] |
| JQKD82 trihydrochloride | DMSO | 50 | 81.97 | InvivoChem[5], MedChemExpress[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Procedure for Determining Solubility in a Buffer (e.g., PBS)
-
Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired buffer (e.g., 1 mL of PBS).
-
Equilibration: Agitate the solution at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the solubility of the compound in that specific buffer at the tested temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has lower solubility in the aqueous buffer compared to the organic stock solvent (e.g., DMSO). | - Increase the final concentration of the organic solvent in the working solution (ensure it is compatible with your experimental system).- Prepare a more dilute stock solution and add it to the buffer slowly while vortexing.- Consider using a different buffer system or adjusting the pH. |
| Compound does not fully dissolve in the initial solvent | The concentration is above the solubility limit, or the dissolution process is slow. | - Try gentle warming (e.g., 37°C) or sonication.- Increase the volume of the solvent to prepare a more dilute solution.- Verify the purity of the compound. |
| Inconsistent experimental results | Potential issues with compound stability or precipitation in the final working solution. | - Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the final working solution for any signs of precipitation before use.- Ensure the storage conditions of the stock solution are appropriate to prevent degradation. |
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: JQKD82 inhibits KDM5, increasing H3K4me3 and affecting MYC output.
Caption: Decision tree for troubleshooting JQKD82 solubility issues.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. JQKD-82 (PCK-82) | KDM5 inhibitor | 2410512-38-6 | PCK82; JADA82 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JQKD82 trihydrochloride (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
JQKD82 Dihydrochloride In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of JQKD82 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JQKD82 dihydrochloride and what is its mechanism of action?
A1: this compound is a cell-permeable and selective inhibitor of the lysine (B10760008) demethylase 5 (KDM5) family of enzymes.[1][2] It functions as a prodrug, delivering the active inhibitor, KDM5-C49, into the cell.[3][4] The primary mechanism of action involves the inhibition of KDM5, which leads to an increase in the levels of histone H3 lysine 4 trimethylation (H3K4me3).[5] Paradoxically, this increase in the H3K4me3 mark results in the downregulation of MYC-driven transcriptional output.[3][4]
Q2: What is the primary research application for this compound?
A2: this compound is primarily used in cancer research, with a particular focus on multiple myeloma.[6][4] It has been shown to suppress the growth of multiple myeloma cells in vitro and in vivo.[1][2][4]
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C for long-term stability.[1][2][7] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[8]
Q4: What are the molecular specifications of this compound?
A4: The molecular weight of this compound is 573.55 g/mol , and its molecular formula is C27H40N4O5·2HCl.[1][3]
Troubleshooting Guide
Q5: I am having trouble dissolving this compound. What is the recommended solvent?
A5: this compound is soluble in several common laboratory solvents. For stock solutions, DMSO is recommended, with solubility reported up to 50 mM.[1][2] It is also soluble in water and PBS (pH 7.2) at concentrations of 10 mg/mL or greater, as well as in ethanol.[3][7] One source describes it as sparingly soluble in DMSO at 1-10 mg/ml, so ensure adequate vortexing and, if necessary, gentle warming to fully dissolve the compound.[7]
Q6: My experimental results are inconsistent. What could be the cause?
A6: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that the stock solutions are stored correctly and that freeze-thaw cycles are minimized.[8] It is recommended to use freshly prepared working solutions for in vivo experiments.[8]
-
Cell Line Variability: Different multiple myeloma cell lines exhibit varying sensitivity to this compound.[4] It is crucial to perform dose-response experiments for each cell line to determine the optimal concentration.
-
Prodrug Conversion: JQKD82 is a prodrug that needs to be metabolized to its active form, KDM5-C49.[4] The efficiency of this conversion may vary between cell types.
Q7: I am not observing the expected increase in H3K4me3 levels. What concentration of this compound should I use?
A7: An increase in H3K4me3 levels has been observed in MOLP-8 and MM.1S multiple myeloma cells at concentrations of 0.3 µM and 1 µM.[4][7] If you are not seeing the expected effect, consider performing a dose-response experiment starting from this range.
Q8: I am observing cytotoxicity in my cell line. Is this expected?
A8: Yes, this compound has been shown to reduce the proliferation of multiple myeloma cells in a concentration-dependent manner.[7] It can induce cell cycle arrest at the G0/G1 phase and also trigger apoptosis.[4][7] If the observed cytotoxicity is too high, consider lowering the concentration or reducing the incubation time.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | MM.1S | 0.42 µM | [1][2][3] |
| Effective Concentration (H3K4me3 increase) | MOLP-8, MM.1S | 0.3 µM, 1 µM | [4][7] |
| Effective Concentration (Cell Cycle Arrest) | MOLP-8, MM.1S | 1 µM | [4][7] |
| Effective Concentration (Primary Cell Viability Reduction) | Primary CD138+ cells | 3 µM | [7][9] |
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM (28.68 mg/mL) | [1][2] |
| PBS (pH 7.2) | ≥10 mg/mL | [7] |
| Water | Soluble | [3] |
| Ethanol | Soluble | [3] |
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: JQKD82 Dihydrochloride Western Blot Analysis
Welcome to the technical support center for JQKD82 dihydrochloride (B599025). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful Western blot analysis when working with this selective KDM5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is JQKD82 dihydrochloride and how does it work?
A1: this compound is a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases.[1] It functions by blocking the demethylase activity of KDM5 proteins, leading to an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a marker of active gene transcription.[2][3] Paradoxically, this increase in H3K4me3 can lead to the downregulation of certain gene programs, such as those driven by the MYC oncogene, by affecting RNA Polymerase II (RNAPII) phosphorylation.[1][4]
Q2: What are the primary downstream effects of this compound that I can detect by Western blot?
A2: The primary and most direct downstream effect detectable by Western blot is an increase in global H3K4me3 levels.[2][3] Additionally, you may observe a reduction in the expression of MYC target genes and changes in the phosphorylation status of RNAPII.[1][4]
Q3: What is the recommended concentration and treatment time for this compound in cell culture?
A3: Treatment concentrations and durations are cell-line dependent. However, a concentration of 0.3 µM for 24 hours has been shown to increase global H3K4me3 levels in MM.1S cells.[2][3] Growth inhibition in MM.1S cells is observed with an IC50 of 0.42 µM after 5 days of treatment.[4][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in DMSO to prepare a stock solution. Remember to include a vehicle-only (DMSO) control in your experiments to account for any solvent-induced effects.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Growth Suppression) | MM.1S | 0.42 µM (after 5 days) | [4][5] |
| Effective Concentration for H3K4me3 increase | MM.1S | 0.3 µM (after 24 hours) | [2][3] |
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound.
References
potential off-target effects of JQKD82 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of JQKD82 dihydrochloride (B599025). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is JQKD82 dihydrochloride and what is its primary target?
A1: this compound is a cell-permeable, selective inhibitor of Lysine (B10760008) Demethylase 5 (KDM5). It exhibits selectivity for the KDM5A isoform.[1] Its on-target mechanism involves the inhibition of KDM5, leading to hypermethylation of Histone H3 at lysine 4 (H3K4me3), which in turn downregulates MYC target genes and suppresses the growth of cancer cells, such as multiple myeloma.[1][2][3]
Q2: JQKD82 is described as a "selective" inhibitor. Does this eliminate the possibility of off-target effects?
A2: While JQKD82 is designed for selectivity towards KDM5, "selective" does not mean "specific." All small molecule inhibitors have the potential for off-target effects, where they may bind to and modulate the activity of unintended proteins. It is crucial to experimentally validate that the observed phenotype is a direct result of on-target KDM5 inhibition.
Q3: What are the common signs of potential off-target effects in my experiments with JQKD82?
A3: Potential off-target effects can manifest in various ways, including:
-
Unexpected cytotoxicity: Cell death occurring at concentrations where the on-target effect is not yet saturated, or in cell lines that do not express high levels of KDM5.
-
Phenotypes inconsistent with KDM5 inhibition: Observing cellular changes that cannot be explained by the known functions of KDM5, such as alterations in signaling pathways not directly linked to KDM5 activity.
-
Discrepancies between genetic and pharmacological inhibition: If silencing KDM5A with siRNA or shRNA does not produce the same phenotype as treatment with JQKD82, this could suggest off-target effects of the compound.
Q4: How can I distinguish between on-target and off-target effects of JQKD82?
A4: Several strategies can be employed:
-
Use a negative control: A structurally similar but inactive analog of JQKD82, if available, can help differentiate between specific on-target effects and non-specific or off-target effects.
-
Perform rescue experiments: If the observed phenotype is due to on-target KDM5A inhibition, overexpressing a drug-resistant mutant of KDM5A should rescue the effect.
-
Employ orthogonal approaches: Use genetic methods like CRISPR/Cas9 or RNAi to knock down KDM5A and compare the resulting phenotype to that of JQKD82 treatment.
-
Conduct off-target profiling: Utilize techniques such as kinase profiling, chemical proteomics, or Cellular Thermal Shift Assays (CETSA) to identify other potential binding partners of JQKD82.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of unexpected cell death | 1. Off-target toxicity: JQKD82 may be inhibiting essential proteins other than KDM5. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be cytotoxic. 3. Compound instability: The compound may be degrading into toxic byproducts. | 1. Perform a dose-response curve to determine the IC50 and use the lowest effective concentration. Test the compound in KDM5A-knockout cells to see if toxicity persists. 2. Ensure the final solvent concentration is within a non-toxic range (typically <0.5% for DMSO) and include a vehicle-only control. 3. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Inconsistent results between experiments | 1. Cell line variability: High passage number can lead to genetic drift and altered responses. 2. Variations in experimental conditions: Inconsistent cell density, incubation times, or reagent concentrations. 3. Compound precipitation: JQKD82 may precipitate out of solution at higher concentrations. | 1. Use low-passage, authenticated cell lines. 2. Standardize all experimental parameters, including seeding density and treatment duration. 3. Check the solubility of JQKD82 in your specific media and visually inspect for precipitates before adding to cells. |
| Observed phenotype does not match expected KDM5 inhibition | 1. Off-target effects: JQKD82 may be modulating a different pathway that produces the observed phenotype. 2. Cellular context: The role of KDM5 may differ between cell types. 3. Compensation mechanisms: Cells may adapt to KDM5 inhibition by upregulating other pathways. | 1. Perform off-target identification assays (see Experimental Protocols below). 2. Confirm the expression and role of KDM5A in your specific cell model. 3. Conduct time-course experiments to observe early and late cellular responses. |
Data Presentation: Selectivity of KDM5 Inhibitors
While a comprehensive public selectivity panel for JQKD82 is not available, the following table presents data for other representative KDM5 inhibitors to illustrate how selectivity is assessed. High IC50 values against other demethylases indicate greater selectivity for the intended target.
| Compound | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM4C IC50 (nM) | KDM6B IC50 (nM) | Selectivity Notes |
| CPI-455 | 10 | - | >200-fold selective | >200-fold selective | Highly selective for KDM5 family over KDM2, 3, 4, 6, and 7.[4][5] |
| KDOAM-25 | <100 | <100 | >4800 | - | High selectivity against other 2-OG oxygenase sub-families.[6][7] |
| GSK467 | - | 10 (Ki) | >180-fold selective | No measurable inhibition | Selective for KDM5B.[4][5] |
The following table summarizes the anti-proliferative activity of JQKD82 in various multiple myeloma cell lines.
| Cell Line | IC50 (µM) |
| MM.1S | 0.42[2] |
| MOLP-8 | ~1 |
| RPMI-8226 | ~1 |
| U266 | ~3 |
| OPM-2 | ~3 |
Experimental Protocols for Off-Target Identification
Here are detailed methodologies for key experiments to identify potential off-target effects of this compound.
Chemical Proteomics for Target Deconvolution
This method aims to identify direct binding partners of JQKD82 from a complex protein lysate.
Methodology:
-
Probe Synthesis: Synthesize a JQKD82 analog with a reactive group (e.g., photo-affinity label) and a handle (e.g., biotin) for enrichment.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Probe Incubation: Incubate the cell lysate with the JQKD82 probe. For photo-affinity labeling, expose the mixture to UV light to induce covalent cross-linking to binding partners.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and its covalently bound proteins.
-
Washing: Thoroughly wash the beads to remove non-specific protein binders.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were enriched by the JQKD82 probe by searching the MS/MS data against a protein database.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to separate soluble and aggregated proteins.
-
Protein Quantification: Separate the soluble fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble KDM5A (and other potential targets) in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of JQKD82 indicates direct binding and stabilization of the target protein.
CRISPR/Cas9-Based Genetic Screening
This approach can identify genes that, when knocked out, confer resistance or sensitivity to JQKD82, thereby revealing potential off-targets or downstream effectors.
Methodology:
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.
-
Drug Treatment: Treat the cell population with a cytotoxic concentration of this compound.
-
Selection: Continue to culture the cells, allowing for the enrichment of cells with knockouts that confer resistance to JQKD82.
-
Genomic DNA Extraction: Extract genomic DNA from the resistant cell population.
-
Sequencing: Amplify and sequence the guide RNA (gRNA) cassettes from the genomic DNA.
-
Data Analysis: Identify the gRNAs that are enriched in the resistant population. The corresponding genes are potential off-targets or are involved in pathways that mediate the drug's cytotoxic effects.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of JQKD82
Caption: On-target pathway of JQKD82 inhibiting KDM5A.
Hypothetical Off-Target Signaling Pathway```dot
Experimental Workflow for Off-Target Identification
References
- 1. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting ChIP-seq Data After JQKD82 Dihydrochloride Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JQKD82 dihydrochloride (B599025) in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and ensure robust data generation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is JQKD82 dihydrochloride and how is it expected to affect my ChIP-seq results?
This compound is a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases.[1][2][3][4] KDM5 enzymes, particularly KDM5A, are responsible for removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me3 and H3K4me2), a mark associated with active gene transcription.[5][6] Therefore, treatment with JQKD82 is expected to lead to a global increase in H3K4me3 levels.[1][3][5][7]
For your ChIP-seq experiment, this translates to an anticipated genome-wide increase in the number and/or intensity of H3K4me3 peaks. Conversely, if you are performing ChIP-seq for KDM5A, you might observe changes in its genomic localization, although the primary and most direct effect measured by ChIP-seq is on its enzymatic product, H3K4me3.
Q2: I treated my cells with JQKD82, but my H3K4me3 ChIP-seq data does not show a significant global increase in peaks. What could be the reason?
Several factors could contribute to this observation. Here are some troubleshooting steps:
-
Ineffective JQKD82 Treatment:
-
Verify Compound Activity: Ensure the this compound you are using is of high quality and has been stored correctly to maintain its activity.
-
Optimize Treatment Conditions: The optimal concentration and duration of JQKD82 treatment can vary between cell lines. Perform a dose-response and time-course experiment and verify the increase in global H3K4me3 levels by Western blot before proceeding with a large-scale ChIP-seq experiment. An IC50 value of 0.42 μM has been reported in MM.1S cells.[2][3]
-
Cellular Uptake: Confirm that the compound is being taken up by your cells. While JQKD82 is designed to be cell-permeable, specific cell types might have different uptake efficiencies.[2][5]
-
-
ChIP-seq Experimental Issues:
-
Antibody Quality: Use a ChIP-seq validated antibody for H3K4me3. The efficiency and specificity of the antibody are critical for a successful experiment.[8][9]
-
Chromatin Preparation: Ensure complete cell lysis and proper chromatin shearing.[10] Over-crosslinking can mask epitopes, while under-crosslinking can lead to the loss of protein-DNA interactions.
-
Immunoprecipitation Efficiency: The amount of antibody and chromatin should be optimized to ensure efficient immunoprecipitation.[10]
-
-
Data Analysis Parameters:
-
Peak Calling Thresholds: The parameters used in your peak calling software (e.g., MACS2) can significantly impact the number of identified peaks.[11][12] Ensure that the thresholds (e.g., p-value or q-value) are appropriate for your data.
-
Normalization: Differences in sequencing depth between your control and treated samples can obscure real biological changes.[13][14] Proper normalization of your data is crucial.
-
Q3: My H3K4me3 ChIP-seq shows an increase in peaks, but my RNA-seq data shows that many of the corresponding genes are downregulated. Isn't this contradictory?
This is a key finding related to the mechanism of JQKD82 and is not necessarily a contradiction.[6] While H3K4me3 is generally associated with active transcription, JQKD82 treatment can lead to a paradoxical repression of certain genes, particularly those driven by the MYC transcription factor.[2][6][15]
The proposed mechanism is that while KDM5A removal of H3K4me3 is inhibited, KDM5A itself can act as a scaffold to recruit other components of the transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb) complex, to gene promoters.[6][16] By inhibiting KDM5A, you may be disrupting this scaffolding function, leading to reduced transcriptional elongation and subsequent gene repression, even in the presence of high H3K4me3 levels.[6]
Therefore, it is crucial to integrate your ChIP-seq and RNA-seq data to identify genes with increased H3K4me3 at their promoters but decreased expression. These are likely to be direct or indirect targets of JQKD82's anti-transcriptional activity.
Q4: How can I be sure that the changes I see in my ChIP-seq data are specific to JQKD82 treatment and not experimental artifacts?
To ensure the specificity of your results, consider the following controls:
-
Vehicle Control: Always include a vehicle-treated control (e.g., DMSO) to account for any effects of the solvent on your cells.
-
Isotype Control Antibody: An isotype control antibody in your ChIP procedure will help you to assess the level of non-specific binding of antibodies to the chromatin.[8]
-
Input DNA Control: Sequencing a sample of your sonicated chromatin before immunoprecipitation (input DNA) is essential for identifying and correcting for biases in chromatin shearing and sequencing.[11]
-
Biological Replicates: Performing at least two biological replicates for each condition is crucial for assessing the reproducibility of your findings and for statistical analysis.[11][13]
-
Orthogonal Validation: Validate your key ChIP-seq findings with an independent method. For example, you can perform ChIP-qPCR on a selection of target genes to confirm the changes in H3K4me3 enrichment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant change in global H3K4me3 levels after JQKD82 treatment. | 1. Ineffective JQKD82 treatment (inactive compound, suboptimal dose/time).2. Poor antibody quality.3. Inefficient cell lysis or chromatin shearing.4. Issues with immunoprecipitation. | 1. Verify JQKD82 activity with a fresh stock. Perform a dose-response and time-course experiment and check for H3K4me3 increase by Western blot.2. Use a ChIP-seq validated antibody. Validate its specificity.3. Optimize cell lysis and sonication/enzymatic digestion conditions.[10]4. Optimize antibody and chromatin concentrations. |
| High background signal in both control and JQKD82-treated samples. | 1. Insufficient washing during the ChIP procedure.2. Non-specific antibody binding.3. Over-crosslinking of chromatin.4. DNA contamination. | 1. Increase the number and stringency of washes.2. Use an isotype control to assess non-specific binding. Pre-clear your chromatin with beads.3. Optimize the formaldehyde (B43269) cross-linking time and concentration.4. Ensure all reagents and tubes are sterile and free of contaminating DNA. |
| Low number of called peaks or low signal-to-noise ratio. | 1. Insufficient starting material (cell number).2. Inefficient immunoprecipitation.3. Suboptimal peak calling parameters.4. Low sequencing depth. | 1. Increase the number of cells per ChIP reaction.2. Titrate the antibody and chromatin amounts. Ensure the antibody has high affinity for the target.3. Adjust the p-value or q-value threshold in your peak calling software.4. Increase the number of sequencing reads per sample.[11][17] |
| Discrepancy between H3K4me3 ChIP-seq and RNA-seq data (increased H3K4me3, decreased gene expression). | 1. This is the expected paradoxical effect of JQKD82 on certain genes (e.g., MYC targets).[6][16] | 1. This is likely a real biological effect. Integrate your ChIP-seq and RNA-seq data to identify these target genes. Perform downstream analysis to understand the functional implications. |
Experimental Protocols
A detailed, step-by-step protocol for a typical ChIP-seq experiment is provided below. Note that specific steps may need to be optimized for your particular cell type and experimental conditions.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the optimized concentration and for the optimal duration. Include a vehicle-treated control.
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cell culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion. The optimization of this step is critical.[10]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody against H3K4me3 or your protein of interest overnight at 4°C with rotation. Include an isotype control.
-
Add protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation or by using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
Visualizations
Caption: Mechanism of action of JQKD82.
Caption: A simplified workflow for a ChIP-seq experiment.
Caption: Logic for interpreting integrated ChIP-seq and RNA-seq data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bosterbio.com [bosterbio.com]
- 9. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics of ChIP-seq data analysis [bioconductor.org]
- 13. 9.3 Factors that affect ChIP-seq experiment and analysis quality | Computational Genomics with R [compgenomr.github.io]
- 14. researchgate.net [researchgate.net]
- 15. GSE148048 - ChIP-seq and RNA-seq analyses in human multiple myeloma cell line MM.1S - OmicsDI [omicsdi.org]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
Navigating JQKD82 Dihydrochloride in Preclinical Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential toxicity associated with JQKD82 dihydrochloride (B599025) in in vivo experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research, ensuring the welfare of animal subjects and the integrity of your data.
Troubleshooting Guides
This section offers a systematic approach to identifying and mitigating common challenges encountered during in vivo studies with JQKD82 dihydrochloride.
Issue 1: Unexpected Weight Loss in Study Animals
Question: We've observed a significant and unexpected decrease in the body weight of mice treated with this compound. What are the potential causes and how should we proceed?
Answer:
Weight loss is a critical indicator of potential toxicity or adverse effects in animal studies. While published research suggests this compound is generally well-tolerated at therapeutic doses (50-75 mg/kg), individual responses and experimental conditions can vary.
Possible Causes:
-
Compound-Related Toxicity: Although reportedly low, direct toxicity cannot be entirely ruled out, especially at higher doses or with prolonged administration.
-
Reduced Food and Water Intake: The compound may induce malaise, leading to decreased consumption.
-
Off-Target Effects: Inhibition of unintended cellular targets could lead to metabolic disturbances.
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound may have its own toxic effects.
-
Stress: Improper handling or administration techniques can cause stress, leading to weight loss.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing weight loss.
Recommended Actions:
-
Verify Dosing and Formulation: Double-check all calculations, stock solution concentrations, and the final formulation to rule out a dosing error.
-
Assess Vehicle Toxicity: Ensure a vehicle-only control group is included in your study. If animals in this group also exhibit weight loss, the vehicle is the likely culprit.
-
Monitor Food and Water Intake: Quantify daily consumption to determine if weight loss is due to reduced intake.
-
Observe for Clinical Signs: Look for other signs of toxicity such as lethargy, ruffled fur, hunched posture, or changes in behavior.
-
Dose De-escalation: If toxicity is suspected, consider reducing the dose or the frequency of administration.
-
Supportive Care: Provide nutritional and hydration support as recommended by your institution's veterinary staff.
-
Consult a Veterinarian: In all cases of unexpected animal morbidity, immediate consultation with the attending veterinarian is crucial.
Issue 2: No Apparent Therapeutic Effect at Established Doses
Question: We are not observing the expected anti-tumor efficacy with this compound at the published effective dose of 50-75 mg/kg. What could be the issue?
Answer:
Several factors can contribute to a lack of efficacy in in vivo experiments. A systematic evaluation of your experimental protocol is recommended.
Potential Reasons:
-
Compound Instability: this compound, particularly in its free form, may be unstable. Ensure proper storage and handling.
-
Formulation and Administration: Improper formulation can lead to poor solubility and bioavailability. The route and technique of administration are also critical.
-
Pharmacokinetics in Your Model: The half-life and bioavailability of the active metabolite may differ in your specific animal strain or tumor model.
-
Tumor Model Resistance: The specific tumor model you are using may be inherently resistant to KDM5 inhibition.
Troubleshooting Steps:
-
Confirm Compound Integrity: Use a fresh batch of the compound and verify its purity and identity if possible.
-
Optimize Formulation: Ensure the compound is fully dissolved in the vehicle. Sonication may aid in dissolution. Prepare fresh formulations for each administration.
-
Pharmacodynamic (PD) Analysis: If possible, conduct a PD study to confirm target engagement in the tumor tissue. This can be done by measuring H3K4me3 levels or downstream markers of MYC activity in tumor biopsies.
-
Consider a Dose-Response Study: It may be necessary to perform a dose-escalation study to determine the optimal therapeutic dose for your specific model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicities?
A1: this compound is a cell-permeable selective inhibitor of the KDM5 family of histone demethylases.[1][2][3] It functions by increasing the levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), which paradoxically leads to the inhibition of MYC-driven transcriptional programs.[2] While this targeted mechanism is key to its anti-cancer activity, broad inhibition of histone demethylases could potentially affect gene expression in healthy tissues, leading to off-target effects. However, current literature suggests a favorable therapeutic window with limited toxicity in vivo.
Q2: What are the known in vivo toxicities of this compound?
A2: Published preclinical studies in mouse models of multiple myeloma have reported that this compound is well-tolerated at therapeutic doses of 50-75 mg/kg administered intraperitoneally twice daily for up to three weeks. These studies noted stable body weights and no apparent signs of toxicity. While specific toxicities for JQKD82 are not detailed, other histone demethylase inhibitors have been associated with hematological toxicities, such as thrombocytopenia. Therefore, it is prudent to monitor for a range of potential adverse effects.
Q3: What parameters should be monitored during an in vivo study with this compound?
A3: A comprehensive monitoring plan is essential for any in vivo study. Key parameters to monitor include:
-
Daily:
-
Body weight
-
Food and water intake
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur texture)
-
Injection site reactions
-
-
Weekly (or as indicated):
-
Tumor volume (for efficacy studies)
-
-
At Study Termination (or if humane endpoints are reached):
-
Complete Blood Count (CBC) with differential to assess for hematological changes.
-
Serum chemistry panel to evaluate liver and kidney function.
-
Histopathological analysis of major organs (liver, kidney, spleen, bone marrow, etc.).
-
Q4: How should this compound be formulated for in vivo administration?
A4: The dihydrochloride salt of JQKD82 is generally more stable and water-soluble than the free base. For in vivo studies, it is often dissolved in a suitable vehicle such as sterile saline or a buffered solution. It is crucial to ensure complete dissolution and to prepare fresh solutions for each administration to maintain compound integrity. The specific vehicle and concentration should be optimized for your experimental needs and should always be tested in a vehicle-only control group.
Quantitative Data Summary
| Parameter | Value | Species | Dosing Regimen | Reference |
| Therapeutic Dose Range | 50-75 mg/kg | Mouse | Intraperitoneal, twice daily | |
| Toxicity Observation | Stable body weight, no apparent toxicity | Mouse | 50-75 mg/kg, i.p., twice daily for 3 weeks | |
| Pharmacokinetics (Active Metabolite KDM5-C49) | Half-life: ~6 hours | Mouse | 50 mg/kg, single i.p. injection |
Experimental Protocols
Protocol 1: In Vivo Toxicity and Efficacy Study in a Mouse Xenograft Model
1. Animal Model:
-
Use immunodeficient mice (e.g., NSG or NOD/SCID) appropriate for the tumor cell line.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Implantation:
-
Subcutaneously inject tumor cells (e.g., multiple myeloma cell line) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
3. Group Allocation and Randomization:
-
Randomize mice into treatment and control groups based on tumor volume and body weight.
-
Include a vehicle-only control group and a this compound treatment group.
4. Formulation and Administration:
-
Prepare this compound fresh daily in a sterile vehicle (e.g., saline).
-
Administer the compound or vehicle via intraperitoneal injection at the desired dose (e.g., 50 mg/kg) and schedule (e.g., twice daily).
5. Monitoring:
-
Measure body weight and tumor volume 2-3 times per week.
-
Perform daily clinical observations for any signs of toxicity.
-
At the end of the study, collect blood for CBC and serum chemistry analysis.
-
Harvest tumors and major organs for histopathological examination.
6. Data Analysis:
-
Compare tumor growth rates and survival between the treatment and control groups.
-
Analyze body weight changes and clinical pathology data for signs of toxicity.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for an in vivo toxicity study.
This technical support center is intended as a guide and should be used in conjunction with your institution's specific animal care and use guidelines and in consultation with veterinary professionals.
References
inconsistent results with JQKD82 dihydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JQKD82 dihydrochloride (B599025). The information is designed to help address potential inconsistencies in experimental results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is JQKD82 dihydrochloride and what is its mechanism of action?
This compound is a cell-permeable, selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with a preference for KDM5A.[1] It functions as a prodrug, converting to its active metabolite, KDM5-C49, within the cell. The primary mechanism of action is the inhibition of KDM5A's demethylase activity, leading to an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).[1][2] Paradoxically, this increase in the "active" histone mark leads to the downregulation of MYC-driven transcriptional programs in cancer cells, such as multiple myeloma.[2]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring reproducible results. The hydrochloride salt form is generally more stable than the free base.[3]
-
Reconstitution: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared. For in vivo studies, the compound can be formulated in appropriate vehicles, but aqueous solutions are not recommended for storage for more than one day.[4]
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[4] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5][6]
Q3: What are the expected cellular effects of this compound treatment?
Treatment of sensitive cell lines with this compound is expected to result in:
-
Increased global H3K4me3 levels: This is a direct consequence of KDM5A inhibition and can be observed by Western blot or ChIP-seq.[1][2]
-
Downregulation of MYC and its target genes: Despite the increase in the H3K4me3 active mark, JQKD82 paradoxically suppresses the transcription of MYC and its downstream targets.[2]
-
Cell growth inhibition and cell cycle arrest: JQKD82 has been shown to inhibit the proliferation of multiple myeloma cell lines and induce G1 cell cycle arrest.[3][7]
-
Induction of apoptosis: In some cell lines, treatment can lead to programmed cell death.[7]
Troubleshooting Guide
Inconsistent results with this compound can arise from several factors, from compound handling to experimental design. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or weak effect on H3K4me3 levels or cell viability. | Compound Instability/Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions after the first use and store them properly at -80°C. |
| Low Cell Permeability: Although designed to be cell-permeable, efficiency can vary between cell lines. | JQKD82 is a prodrug that is converted to the active compound KDM5-C49. Ensure that the chosen cell line has the necessary metabolic activity for this conversion. | |
| Suboptimal Treatment Conditions: Incorrect concentration or duration of treatment. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. | |
| High variability between replicate experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase. | Standardize cell culture procedures. Ensure cells are seeded at a consistent density and are in the exponential growth phase at the time of treatment. Cell confluency can significantly impact drug efficacy.[8][9][10] |
| Inaccurate Pipetting: Errors in preparing serial dilutions or adding the compound to wells. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for treating multiple wells to minimize pipetting errors. | |
| Unexpected off-target effects. | Non-specific activity: At high concentrations, the inhibitor may affect other cellular targets. | Use the lowest effective concentration determined from your dose-response experiments. Include appropriate negative controls, such as a vehicle-treated group and cells treated with a structurally related but inactive compound, if available. |
| Difficulty in detecting changes in MYC protein levels. | Rapid Protein Turnover: MYC is a notoriously unstable protein with a short half-life. | Optimize the timing of cell lysis after treatment to capture the window of maximal MYC downregulation. Consider using a proteasome inhibitor as a positive control to confirm that the protein degradation machinery is intact. |
Quantitative Data
In Vitro Efficacy of JQKD82 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| MM.1S | 0.42 | 5 days | [2][11] |
| MOLP-8 | Not specified | 5 days | [7] |
| OPM-2 | Not specified | 5 days | [7] |
| RPMI-8226 | Not specified | 5 days | [7] |
| U266 | Not specified | 5 days | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth throughout the experiment. Optimal seeding density should be determined empirically for each cell line but is often in the range of 1 x 10^4 cells/well.[12] Allow cells to adhere and recover for 4-24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of JQKD82. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for H3K4me3
-
Cell Treatment and Lysis: Treat cells with JQKD82 at the desired concentration and duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C. A total histone H3 antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A generalized experimental workflow for JQKD82 treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JQKD-82 (PCK-82) | KDM5 inhibitor | 2410512-38-6 | PCK82; JADA82 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. ijbs.com [ijbs.com]
Technical Support Center: JQKD82 Dihydrochlo ride Experiments
Welcome to the technical support center for JQKD82 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with this selective KDM5 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve unexpected outcomes, such as the lack of an increase in H3K4me3 levels upon treatment.
Frequently Asked Questions (FAQs)
Q1: What is JQKD82 dihydrochloride and what is its expected effect?
This compound is a cell-permeable, selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of enzymes.[1][2][3] KDM5 enzymes are responsible for removing methyl groups from trimethylated histone H3 at lysine 4 (H3K4me3), a mark generally associated with active gene transcription.[4] By inhibiting KDM5, this compound is expected to block this demethylation process, leading to a global increase in H3K4me3 levels.[1][2][3][5][6]
Q2: I treated my cells with this compound, but I don't see an increase in global H3K4me3 levels. What are the possible reasons?
There are several potential reasons for this observation, which can be broadly categorized into issues with the compound, experimental procedures, or underlying biological factors. Our detailed troubleshooting guide below will walk you through a systematic approach to identifying the root cause.
Q3: How stable is the this compound stock solution?
Stock solutions of this compound should be stored at -20°C for short-term use (months) and can be stored at -80°C for longer periods (up to 6 months).[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. The free form of JQKD82 can be prone to instability, so using the dihydrochloride salt is recommended for better stability.[6]
Q4: Is the effect of this compound cell-type specific?
Yes, the cellular response to KDM5 inhibitors can be context-dependent. The expression levels of different KDM5 isoforms (KDM5A, KDM5B, KDM5C, KDM5D) can vary between cell lines, potentially influencing the efficacy of this compound.[8] Additionally, the baseline levels of H3K4me3 and the activity of histone methyltransferases can also play a role in the observed outcome.
Q5: What are the recommended positive and negative controls for my experiment?
-
Positive Control (Cell-based): A cell line where JQKD82 has been previously shown to increase H3K4me3, such as the multiple myeloma cell line MM.1S.[5][9]
-
Negative Control (Compound): A structurally related but inactive compound, if available, can help to rule out off-target effects.
-
Vehicle Control: Treating cells with the same solvent (e.g., DMSO) used to dissolve the this compound is essential.
-
Untreated Control: A sample of cells that have not been exposed to any treatment.
Troubleshooting Guide: No Observed Increase in H3K4me3 Levels
This guide provides a step-by-step approach to troubleshoot experiments where this compound treatment does not result in the expected increase in H3K4me3 levels.
dot
Caption: Troubleshooting workflow for experiments where JQKD82 fails to increase H3K4me3.
Detailed Troubleshooting Steps
| Potential Problem | Recommended Action | Quantitative Data to Collect |
| 1. Compound Integrity and Handling | ||
| This compound degradation | Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing aliquots.[7] Prepare fresh stock solutions from a new vial if degradation is suspected. | Compare results from a freshly prepared stock solution with previous experiments. |
| Incorrect concentration | Verify calculations for preparing stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your cell line. An IC50 of 0.42 µM has been reported in MM.1S cells.[9] | Generate a dose-response curve of JQKD82 concentration versus H3K4me3 levels. |
| Insufficient treatment duration | Optimize the incubation time. An increase in H3K4me3 has been observed after 24 hours of treatment in MM.1S cells.[5] | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to assess H3K4me3 levels. |
| 2. Experimental Protocol Issues | ||
| Inefficient cell lysis/histone extraction | For Western blotting, consider using a nuclear extraction protocol or acid extraction of histones, as whole-cell lysates may not be sensitive enough.[10] | Quantify protein concentration of nuclear extracts versus whole-cell lysates. |
| Suboptimal Western blot conditions | Histones are small proteins and require optimized transfer conditions. Use a 0.2 µm PVDF or nitrocellulose membrane. Consider a post-transfer protein denaturation step to improve antibody accessibility.[11] | Compare signal intensity on different membrane types and with/without denaturation. |
| Poor ChIP efficiency | Optimize cross-linking time, as over-cross-linking can mask epitopes.[12] Ensure chromatin is sheared to the appropriate size range (200-1000 bp).[12] | Analyze chromatin fragment size on an agarose (B213101) gel. Quantify ChIP DNA yield. |
| 3. Biological Factors | ||
| Low KDM5 expression in your cell line | Not all cell lines express KDM5 isoforms at the same level. JQKD82 has selectivity for KDM5A.[3] | Perform RT-qPCR or Western blotting to determine the expression levels of KDM5A, B, C, and D in your cell line. |
| Compensatory mechanisms | The cell may have redundant or compensatory pathways that maintain H3K4me3 homeostasis. For instance, increased activity of H3K4 methyltransferases could counteract the effect of KDM5 inhibition. | This is more complex to assess and may require further investigation into the expression and activity of relevant histone methyltransferases. |
| 4. Reagent Validation | ||
| Non-specific H3K4me3 antibody | The antibody may not be specific for the trimethylated state or may have poor affinity. | Validate the antibody's specificity using peptide arrays with different methylation states of H3K4 or by performing a peptide blocking experiment in your Western blot.[13][14] |
Experimental Protocols
Protocol 1: Western Blotting for H3K4me3
This protocol is optimized for the detection of histone modifications.
-
Cell Lysis and Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer and centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.
-
Centrifuge to remove debris and precipitate the histones from the supernatant with trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in distilled water.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by diluting 15-20 µg of extracted histones in Laemmli sample buffer.
-
Boil samples for 5-10 minutes.
-
Run samples on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K4me3 signal to a total histone H3 loading control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me3
This protocol provides a general workflow for ChIP-qPCR to assess H3K4me3 at specific gene promoters.
-
Cross-linking and Cell Lysis:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Confirm the fragment size by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with a validated H3K4me3 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Perform qPCR using primers specific to the promoter regions of known actively transcribed genes (positive loci) and gene-poor regions (negative loci).
-
Analyze the data as a percentage of input.
-
Signaling Pathways and Workflows
dot
Caption: Simplified signaling pathway of H3K4me3 regulation by KDM5 and its inhibition by JQKD82.
dot
Caption: Experimental workflow for detecting H3K4me3 levels by Western blot.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. Examining the roles of H3K4 methylation states with systematically characterized antibodies - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypes with JQKD82 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JQKD82 dihydrochloride (B599025). The information is designed to address potential unexpected experimental outcomes and clarify the compound's known mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JQKD82 dihydrochloride?
A1: this compound is a cell-permeable and selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of enzymes.[1][2][3] It is a prodrug that converts to the active molecule, KDM5-C49, within the cell.[4] The primary function of KDM5 enzymes is to remove methyl groups from histone H3 at lysine 4 (H3K4), particularly trimethylated H3K4 (H3K4me3), which is a marker for active gene transcription.[4] By inhibiting KDM5, JQKD82 leads to an increase in global H3K4me3 levels.[1][3]
Q2: What is the expected phenotype after treating multiple myeloma cells with JQKD82?
A2: In multiple myeloma cell lines, JQKD82 treatment is expected to suppress cell growth.[4] Although it increases the "active transcription" mark H3K4me3, it paradoxically leads to the inhibition of downstream MYC-driven transcriptional output.[4][5][6] This results in a G1 cell-cycle arrest.[3] In vivo, JQKD82 has been shown to reduce tumor burden in multiple myeloma models.[3][4]
Q3: Is JQKD82 selective for a specific KDM5 isoform?
A3: JQKD82 is a selective inhibitor of the KDM5 family, with little activity against other lysine demethylases.[2] It has been noted to preferentially bind to KDM5A over other KDM5 isoforms.[2][7][8]
Q4: What are the recommended concentrations and treatment times for in vitro experiments?
A4: The effective concentration of JQKD82 can vary between cell lines. For instance, the IC50 for growth suppression in MM.1S multiple myeloma cells is approximately 0.42 μM after 5 days of treatment.[4] A concentration of 1 μM for 24 to 48 hours has been shown to induce G1 cell-cycle arrest in MM.1S and MOLP-8 cells.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Unexpected Phenotypes
This guide addresses potential discrepancies between expected and observed experimental outcomes.
Issue 1: No significant inhibition of cell proliferation is observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Instability/Degradation | JQKD82 is a prodrug and may be sensitive to storage and handling.[3] Ensure the compound has been stored correctly at -20°C for short-term or -80°C for long-term storage, protected from moisture.[9] Prepare fresh working solutions for each experiment. |
| Cell Line Insensitivity | The anti-proliferative effects of JQKD82 have been primarily characterized in multiple myeloma cells where MYC is a key driver.[4] If using other cancer types, they may not be dependent on the KDM5A-MYC axis. Normal B cells, for example, have been shown to be insensitive to JQKD82.[4] |
| Incorrect Dosing or Timing | The effects of JQKD82 on cell growth are time-dependent.[4] Ensure that the treatment duration is sufficient (e.g., 5 days for cell viability assays) to observe an effect.[4] |
| Experimental Protocol | Verify the accuracy of cell seeding densities and the reliability of the proliferation assay (e.g., MTT, CellTiter-Glo). |
Issue 2: An unexpected increase in apoptosis or cell death is observed, rather than G1 arrest.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Exceeding the optimal concentration range can lead to off-target effects or generalized cellular toxicity.[10][11] Perform a dose-response experiment and analyze cell cycle and apoptosis markers at various concentrations. |
| Cell-Type Specific Apoptotic Response | While G1 arrest is the dominant phenotype in some multiple myeloma cells, other cell lines may be primed for apoptosis in response to MYC pathway inhibition or epigenetic modulation.[4] The baseline expression of pro-apoptotic proteins could influence the outcome.[2] |
| Off-Target Effects | Although selective, it is possible that at certain concentrations, JQKD82 could inhibit other proteins crucial for cell survival in a particular cell line.[2] Consider performing target engagement studies or consulting literature on the off-target profiles of KDM5 inhibitors. |
Issue 3: Changes in gene expression are observed, but they are not the expected MYC target genes.
| Possible Cause | Troubleshooting Step |
| Broad Epigenetic Regulation | KDM5A inhibition leads to a global increase in H3K4me3, which could affect genes beyond the MYC regulon.[4] The transcriptional consequences of this can be highly context-dependent. |
| Different Transcriptional Dependencies | The cell line being studied may rely on transcription factors other than MYC that are also sensitive to H3K4me3 modulation. |
| Timing of Analysis | Changes in the expression of direct MYC target genes may be an early event. Analysis at later time points might reveal secondary effects or compensatory transcriptional changes. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of JQKD82 and Related Compounds
| Compound | Cell Line | Assay | IC50 | Citation |
| JQKD82 | MM.1S | MTT (5 days) | 0.42 μM | [4] |
| KDM5-C70 | MM.1S | MTT (5 days) | 3.1 μM | [4] |
| KDM5-C49 | MM.1S | MTT (5 days) | > 10 μM | [4] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1 μM to 10 μM) or vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for the desired duration (e.g., 5 days).
-
MTT Addition : Add MTT reagent to each well and incubate for 3-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization : Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control and calculate the IC50 value using appropriate software.
2. Western Blot for H3K4me3
-
Cell Lysis : Treat cells with JQKD82 (e.g., 1 μM) or vehicle for 24 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction : For histone analysis, consider using an acid extraction protocol to enrich for histones.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against H3K4me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry : Quantify band intensities to determine the relative change in H3K4me3 levels.
Visualizations
Caption: On-target mechanism of JQKD82 leading to cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of JQKD82 Dihydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of JQKD82 dihydrochloride (B599025). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable and reproducible results in your preclinical studies.
Introduction to JQKD82 Dihydrochloride
JQKD82 is a cell-permeable and selective inhibitor of lysine (B10760008) demethylase 5 (KDM5).[1][2][3][4] It functions as a prodrug, delivering the active metabolite, KDM5-C49, to potently block KDM5 function.[5][6] JQKD82 is under investigation for its therapeutic potential in multiple myeloma and other cancers.[2][5] Its dihydrochloride salt form aims to improve solubility and facilitate formulation.
Signaling Pathway of KDM5 and JQKD82's Mechanism of Action
The KDM5 family of enzymes are histone demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, JQKD82 leads to an increase in H3K4 trimethylation (H3K4me3), which paradoxically results in the downregulation of MYC-driven transcriptional output in cancer cells.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical mouse models?
A1: Based on published preclinical studies, the most common route of administration for JQKD82 in mice is intraperitoneal (IP) injection.[2][7] This route has been shown to achieve systemic exposure of the active metabolite, KDM5-C49.[5] While oral administration is desirable for many small molecules, specific challenges related to the oral bioavailability of JQKD82 as a dihydrochloride salt may exist, and IP injection provides a more direct and reproducible method for initial in vivo efficacy and pharmacokinetic studies.
Q2: What are the reported pharmacokinetic parameters of JQKD82 in mice?
A2: A pharmacokinetic study in CD1 mice following a single 50 mg/kg intraperitoneal injection of JQKD82 revealed that the active metabolite, KDM5-C49, has a half-life of approximately 6 hours and reaches a maximum plasma concentration (Cmax) of 330 µmol/L.[5]
Q3: What are some starting formulations for in vivo delivery of this compound?
A3: For intraperitoneal injection, a common formulation vehicle for poorly soluble compounds that can be adapted for this compound is a mixture of solvents to ensure solubility and stability. A widely used vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare this formulation fresh before each use and to visually inspect for any precipitation.
Q4: Are there any known toxicities or adverse effects of JQKD82 in animal models?
A4: In preclinical studies with JQKD82 at doses of 50 or 75 mg/kg administered intraperitoneally twice daily, mice maintained stable body weights, suggesting that the treatment was well-tolerated at these regimens.[5] However, as with any experimental compound, it is essential to conduct thorough toxicity assessments, including monitoring animal weight, behavior, and performing histological analysis of major organs. Some KDM5 inhibitors have been noted to have potential off-target effects, and careful monitoring is advised.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of JQKD82 in Formulation | - Low solubility in the chosen vehicle.- Instability of the dihydrochloride salt at certain pHs.- Temperature effects during storage or administration. | - Optimize Vehicle Composition: Increase the percentage of co-solvents like DMSO or PEG300. Consider alternative solubilizing agents such as cyclodextrins.- pH Adjustment: Ensure the pH of the final formulation is compatible with the salt form. For a dihydrochloride salt, a slightly acidic pH may improve stability.- Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation over time.- Sonication: Use gentle sonication to aid in dissolution, but be cautious of potential degradation with excessive heat. |
| High Variability in In Vivo Results (e.g., tumor growth, PK parameters) | - Inconsistent dosing due to improper injection technique.- Formulation instability leading to variable drug delivery.- Differences in animal physiology (e.g., fed vs. fasted state). | - Refine Injection Technique: Ensure proper restraint of the animal and consistent placement of the needle in the peritoneal cavity. Aspirate before injecting to confirm correct placement.[9][10]- Standardize Procedures: Maintain consistency in formulation preparation, dosing volume, and time of day for administration. Standardize the feeding schedule of the animals.[11]- Formulation Homogeneity: Ensure the formulation is a homogenous solution or a well-dispersed suspension before each injection. |
| Adverse Events in Animals (e.g., weight loss, lethargy) | - On-target toxicity related to KDM5 inhibition.- Off-target effects of JQKD82 or its metabolite.- Vehicle-related toxicity. | - Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.- Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.- Monitor Animal Health: Closely monitor animals daily for any signs of distress. Measure body weight regularly.[1] |
| Low or Undetectable Plasma Levels of JQKD82/KDM5-C49 | - Rapid metabolism or clearance of the compound.- Poor absorption from the peritoneal cavity.- Issues with blood sample collection or processing. | - Optimize Sampling Time Points: Based on the known 6-hour half-life of KDM5-C49, ensure your blood collection time points are appropriate to capture the Cmax and elimination phase.[5]- Check Sample Stability: Assess the stability of JQKD82 and KDM5-C49 in plasma at the storage temperature to rule out degradation during storage.[12][13]- Validate Bioanalytical Method: Ensure your LC-MS/MS method is sensitive and validated for the quantification of both the prodrug and the active metabolite. |
Detailed Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of JQKD82 in Mice
This protocol outlines a procedure for a single-dose pharmacokinetic study of JQKD82 administered via intraperitoneal injection in mice.
Materials:
-
This compound
-
Vehicle components (DMSO, PEG300, Tween 80, Saline)
-
Male or female CD-1 mice (8-10 weeks old)
-
Sterile syringes and needles (27-30G)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Formulation Preparation:
-
Prepare the JQKD82 formulation fresh on the day of the experiment. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 µL/g, you will need a 1 mg/mL solution.
-
Dissolve this compound in DMSO first.
-
Add PEG300 and Tween 80, and vortex to mix.
-
Add saline to the final volume and vortex thoroughly.
-
Visually inspect the solution for clarity.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the study.
-
Fast the mice overnight (approximately 12 hours) with free access to water.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer a single intraperitoneal injection of the JQKD82 formulation.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like tail vein or submandibular bleeding.
-
Place blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of JQKD82 and its active metabolite KDM5-C49 in mouse plasma.
-
Sample preparation typically involves protein precipitation with a solvent like acetonitrile (B52724) containing an internal standard.
-
Chromatographic separation is achieved on a C18 column with a gradient elution.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software.
-
Protocol 2: Biodistribution Study of JQKD82 in Mice
This protocol provides a framework for assessing the distribution of JQKD82 and its active metabolite in various tissues following a single dose.
Materials:
-
JQKD82 formulation
-
Tumor-bearing mice (if applicable) or healthy mice
-
Surgical tools for tissue collection
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Administer a single dose of the JQKD82 formulation to mice as described in the PK study protocol.
-
-
Tissue Collection:
-
At selected time points post-dosing (e.g., corresponding to Tmax and a later time point), euthanize a cohort of mice (n=3-5 per time point).
-
Perfuse the animals with saline to remove blood from the tissues.
-
Collect tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, brain).
-
Rinse the tissues, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Thaw the tissues on ice.
-
Add a specific volume of a suitable buffer (e.g., PBS) to each tissue sample.
-
Homogenize the tissues using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Sample Analysis:
-
Use a validated LC-MS/MS method to quantify the concentration of JQKD82 and KDM5-C49 in the tissue homogenates. The method may require optimization for different tissue matrices.
-
-
Data Analysis:
-
Express the drug concentration as the amount of drug per gram of tissue (e.g., ng/g).
-
Data Presentation
Table 1: In Vivo Formulation for this compound (IP Injection)
| Component | Percentage (%) | Purpose |
| DMSO | 10 | Primary solvent for initial dissolution |
| PEG300 | 40 | Co-solvent to improve solubility |
| Tween 80 | 5 | Surfactant to enhance stability and prevent precipitation |
| Saline (0.9% NaCl) | 45 | Aqueous vehicle to adjust to final volume |
Table 2: Key Pharmacokinetic Parameters of KDM5-C49 in Mice
| Parameter | Value | Route of Administration | Dose (JQKD82) | Animal Model | Reference |
| Half-life (t½) | ~6 hours | Intraperitoneal (IP) | 50 mg/kg | CD-1 Mice | [5] |
| Cmax | 330 µmol/L | Intraperitoneal (IP) | 50 mg/kg | CD-1 Mice | [5] |
This technical support center provides a starting point for your in vivo studies with this compound. For further assistance or specific inquiries, please consult the relevant scientific literature and consider reaching out to the compound supplier for any available proprietary data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JQKD82 trihydrochloride (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
- 8. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
JQKD82 dihydrochloride degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, degradation, and experimental use of JQKD82 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
1. What is JQKD82 dihydrochloride and what is its mechanism of action?
This compound is a cell-permeable, selective inhibitor of the lysine (B10760008) demethylase 5 (KDM5) family of enzymes.[1][2] It functions as a prodrug, meaning it is converted into its active form, KDM5-C49, within the cell.[1][2][3] KDM5 enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, JQKD82 leads to an increase in global H3K4me3 levels.[4][5] This modulation of histone methylation can, in turn, affect the expression of key genes, such as downregulating MYC-driven transcriptional programs, which has been shown to suppress the growth of multiple myeloma cells.[1][6]
2. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
3. How do I prepare a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4] For consistent results, it is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO), which can then be further diluted in aqueous buffers or cell culture media for experiments.
4. Is this compound stable in aqueous solutions and cell culture media?
This compound, being an ester-containing prodrug, is susceptible to hydrolysis in aqueous environments, which converts it to the active compound KDM5-C49.[1][3] Therefore, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and avoid long-term storage of these solutions. Ideally, aqueous solutions should be used on the same day of preparation.
5. I am observing precipitation when I add this compound to my cell culture medium. What should I do?
Precipitation is a common issue with hydrophobic small molecules when diluted into aqueous media. Here are some troubleshooting steps:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent toxicity and solubility issues.
-
Pre-warm the media: Adding the compound to pre-warmed media (37°C) can help with solubility.
-
Increase the rate of mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.
-
Use sonication: If precipitation persists, brief sonication of the stock solution before dilution may help.
-
Consider serum concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. You may test the solubility in serum-free media first.
Degradation and Handling Precautions
This compound is a prodrug that is designed to be hydrolyzed into its active metabolite, KDM5-C49. This hydrolysis is a key aspect of its degradation profile.
Known Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound is the hydrolysis of its ester linkage, which yields the active inhibitor KDM5-C49. This process can occur in aqueous solutions, such as buffers and cell culture media, and is also facilitated by intracellular esterases upon entering the cell.
While specific forced degradation studies for this compound are not publicly available, compounds with ester functionalities are generally susceptible to degradation under the following conditions:
-
pH: Hydrolysis is often pH-dependent, with rates typically increasing in both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.
-
Enzymes: Esterases present in serum (if used in cell culture) and within cells will catalyze the hydrolysis of the ester bond.
Handling Precautions to Minimize Degradation:
-
Solid Compound: Store the solid compound at -20°C or -80°C, protected from moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]
-
Working Solutions: Prepare fresh dilutions in aqueous buffers or cell culture media immediately before each experiment. Do not store aqueous solutions for more than a day.
-
Light Exposure: While specific data on photosensitivity is unavailable, it is good practice to protect stock solutions from direct light.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Solid) | -20°C | [4] |
| Storage (DMSO Stock) | -20°C (1 month), -80°C (6 months) | [4] |
| Solubility in DMSO | ≥ 50 mM | [4] |
| IC50 (MM.1S cells) | 0.42 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed, low-adsorption tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from a freshly prepared intermediate stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Visualizations
References
minimizing variability in JQKD82 dihydrochloride experiments
Welcome to the Technical Support Center for JQKD82 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this selective KDM5 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with JQKD82 dihydrochloride.
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®)
| Potential Cause | Recommended Solution |
| Inconsistent Compound Activity | Solution Preparation: Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon receipt and store at -20°C or -80°C for long-term stability.[1] Solubility Issues: Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Visually inspect for any precipitate after dilution. |
| Cell-Based Factors | Cell Seeding Density: Use a consistent cell seeding density across all wells and plates. Variations in cell number at the start of the experiment can significantly impact the final readout. Cell Health and Passage Number: Use cells from a similar low-passage number range for all experiments to minimize phenotypic drift. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Assay-Specific Issues | Incubation Time: Optimize and standardize the incubation time with this compound. The effects of the inhibitor can be time-dependent.[1][2] Reagent Handling: Ensure all reagents are properly stored and handled according to the manufacturer's instructions. Allow reagents to equilibrate to room temperature before use. |
Issue 2: Inconsistent Results in Western Blotting for H3K4me3
| Potential Cause | Recommended Solution |
| Suboptimal Cell Lysis and Histone Extraction | Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Histone Extraction: For robust histone analysis, consider using an acid extraction protocol to enrich for histones. |
| Antibody Performance | Antibody Validation: Ensure the primary antibody for tri-methylated Histone H3 at lysine (B10760008) 4 (H3K4me3) is validated for Western blotting. Antibody Concentration: Optimize the primary antibody concentration to achieve a good signal-to-noise ratio. |
| Loading and Transfer | Loading Control: Use a total histone H3 antibody as a loading control rather than a cytoplasmic protein like GAPDH, as this compound's effects are nuclear. Transfer Efficiency: Verify efficient transfer of low molecular weight histone proteins to the membrane. |
Issue 3: Difficulty in Observing the Expected G1 Cell Cycle Arrest
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration or Treatment Duration | Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing G1 arrest in your specific cell line. Also, perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1][3] |
| Cell Line-Specific Effects | Cell Proliferation Rate: The effect on the cell cycle may be more pronounced in rapidly proliferating cells. Ensure your cells are in an asynchronous, exponential growth phase during treatment. |
| Flow Cytometry Staining and Analysis | Fixation and Permeabilization: Use a consistent and appropriate fixation and permeabilization method for your cells to ensure proper DNA staining. Data Acquisition and Gating: Acquire a sufficient number of events and use a consistent gating strategy to analyze the cell cycle phases. |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I store this compound?
A1: this compound solid should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO, water, and ethanol.[4] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
Q3: Is this compound stable in cell culture medium?
A3: While JQKD82 is a stable ester of its active metabolite, KDM5-C49, the stability of the dihydrochloride salt in aqueous cell culture medium over extended periods (e.g., >24 hours) has not been extensively reported.[3] For long-term experiments, it is advisable to refresh the medium with a freshly diluted compound.
Experimental Design
Q4: What is the mechanism of action of this compound?
A4: JQKD82 is a cell-permeable prodrug that delivers the active KDM5 inhibitor, KDM5-C49.[3] It selectively inhibits the lysine-specific demethylase 5 (KDM5) family, with a preference for KDM5A.[3][4] This inhibition leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3). Paradoxically, this increase in H3K4me3 at gene promoters can lead to the downregulation of MYC-driven transcriptional output, resulting in anti-proliferative effects in cancer cells such as multiple myeloma.[3][5]
Q5: What are the expected off-target effects of this compound?
A5: JQKD82 has been shown to be selective for the KDM5 family over other histone demethylases.[3] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. It is good practice to include appropriate controls in your experiments, such as using a structurally unrelated KDM5 inhibitor to confirm phenotypes.
Q6: At what concentration should I use this compound in my cell-based assays?
A6: The effective concentration of this compound is cell line-dependent. The reported IC50 for growth suppression in MM.1S multiple myeloma cells is 0.42 µM.[2][3][5] It is recommended to perform a dose-response curve in your specific cell line to determine the optimal concentration for your experiments.
Data Presentation
This compound Activity
| Cell Line | Assay | IC50 / Effect | Reference |
| MM.1S (Multiple Myeloma) | MTT Assay (5 days) | 0.42 µM | [2][3][5] |
| MOLP-8 (Multiple Myeloma) | Cell Cycle Analysis (1 µM, 48h) | G1 Arrest | [1] |
| Panel of Multiple Myeloma Cell Lines | MTT Assay (5 days) | Growth Suppression | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for H3K4me3
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction (Optional but Recommended): Perform an acid extraction to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K4me3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Visualizations
Caption: KDM5A Signaling and JQKD82 Inhibition.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
JQKD82 dihydrochloride long-term treatment protocols
Welcome to the technical support center for JQKD82 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on long-term treatment protocols and to address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JQKD82 dihydrochloride and what is its mechanism of action?
A1: this compound is a cell-permeable, selective inhibitor of the lysine (B10760008) demethylase 5 (KDM5) family of enzymes.[1][2][3] JQKD82 is a prodrug that is metabolized in cells to the active compound, KDM5-C49.[4] The primary mechanism of action is the inhibition of KDM5, which leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[2][4] Paradoxically, in multiple myeloma cells, this leads to the downregulation of MYC-driven transcriptional output, resulting in anti-proliferative effects.[1][2]
Q2: What are the recommended storage conditions and stability of this compound solutions?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to keep the solutions sealed and protected from moisture. For in vivo experiments, it is recommended to prepare fresh working solutions daily. The free form of JQKD82 is prone to instability, so using the dihydrochloride or trihydrochloride salt form is recommended for better stability.[5][6]
Q3: Is JQKD82 selective for KDM5 enzymes?
A3: Yes, JQKD82 is a selective inhibitor of the KDM5 family (KDM5A, KDM5B, KDM5C, KDM5D) and does not show significant activity against other lysine demethylases (KDMs).[2] Some studies suggest it has a preferential binding for the KDM5A isoform.[7]
Q4: What is the effect of JQKD82 on normal, non-cancerous cells?
A4: Studies have shown that normal, healthy B cells stimulated with CD40 antibody and IL-4 were insensitive to the effects of JQKD82, suggesting a favorable therapeutic index.[8] However, as with any targeted therapy, on-target effects in normal tissues that express KDM5 are possible, and comprehensive long-term toxicity studies in multiple preclinical models are not yet publicly available.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Decreased cell viability in control group during long-term culture | 1. Nutrient depletion in media.2. Over-confluence of cells leading to contact inhibition and apoptosis.3. Instability of the compound in culture media over time. | 1. Change the media every 2-3 days.2. Seed cells at a lower density and passage them before they reach full confluence. Monitor cell density regularly.3. Add fresh this compound with each media change to maintain a consistent concentration. |
| Loss of JQKD82 efficacy over time (Acquired Resistance) | 1. Upregulation of alternative signaling pathways to bypass KDM5 inhibition.2. Increased drug efflux through transporters like ABCC1.3. Activation of pro-survival pathways (e.g., PI3K/AKT). | 1. Perform RNA-sequencing or proteomic analysis on resistant cells to identify altered pathways.2. Investigate the expression of drug efflux pumps in resistant cells.3. Test combination therapies with inhibitors of identified bypass pathways. |
| Variability in experimental results | 1. Inconsistent drug concentration due to improper dissolution or storage.2. Cell line heterogeneity.3. Passage number of cells affecting their response. | 1. Ensure complete dissolution of this compound in DMSO before further dilution. Aliquot and store stock solutions properly.2. Use a single-cell cloned population if heterogeneity is suspected.3. Use cells within a consistent and low passage number range for all experiments. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Animal weight loss or signs of toxicity | 1. On-target toxicity in normal tissues.2. Off-target effects of the compound.3. Vehicle-related toxicity. | 1. Monitor animal body weight and overall health daily. Consider dose reduction or less frequent administration if mild toxicity is observed.2. If severe toxicity occurs, discontinue treatment and perform histopathological analysis of major organs.3. Include a vehicle-only control group to rule out vehicle effects. |
| Reduced tumor growth inhibition in long-term studies | 1. Development of in vivo resistance mechanisms.2. Suboptimal dosing or administration schedule. | 1. At the end of the study, explant tumors and analyze them for molecular markers of resistance as described in the in vitro section.2. Confirm the pharmacokinetic profile of JQKD82 in the chosen animal model to ensure adequate drug exposure. |
| Precipitation of this compound in the formulation | 1. Poor solubility of the compound in the chosen vehicle. | 1. Prepare the formulation fresh before each injection. Sonication may aid in dissolution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
Experimental Protocols
Long-Term In Vitro Treatment of Multiple Myeloma Cells
This protocol is a general guideline for the long-term treatment of multiple myeloma cell lines (e.g., MM.1S, MOLP-8) with this compound.
-
Cell Culture: Culture multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of JQKD82 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Treatment Initiation: Seed cells at a low density (e.g., 1 x 10^5 cells/mL) to allow for growth over several days. Add the desired final concentration of this compound (e.g., 0.1 - 1 µM) from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Long-Term Maintenance:
-
Monitor cell density and viability every 2-3 days using a hemocytometer and trypan blue exclusion.
-
When changing the medium (every 2-3 days), centrifuge the cells, resuspend the pellet in fresh medium containing the appropriate concentration of freshly diluted this compound, and re-plate at the desired density.
-
Passage the cells as needed to maintain them in the logarithmic growth phase.
-
-
Assessment of Efficacy: At various time points, assess cell proliferation using assays such as MTT or CellTiter-Glo. Analyze cell cycle distribution by flow cytometry after propidium (B1200493) iodide staining.
In Vivo Treatment of a Multiple Myeloma Xenograft Model
This protocol describes a general procedure for a long-term in vivo study using a disseminated multiple myeloma mouse model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma mice) aged 6-8 weeks.
-
Tumor Cell Inoculation: Intravenously inject a suspension of luciferase-expressing multiple myeloma cells (e.g., 1 x 10^6 MOLP-8-Luc cells) into the tail vein of each mouse.
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and growth weekly using bioluminescence imaging (BLI).
-
JQKD82 Formulation: Prepare the dosing solution fresh daily. A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Treatment Protocol:
-
Once tumor burden is established (detectable by BLI), randomize mice into treatment and vehicle control groups.
-
Administer this compound intraperitoneally (i.p.) at a dose of 50-75 mg/kg, twice daily, for a planned duration (e.g., 3 weeks).[5]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor animal body weight and overall health status daily.
-
Measure tumor burden weekly using BLI.
-
Data Presentation
Table 1: In Vitro Efficacy of JQKD82 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Effect | Reference |
| MM.1S | 0.42 | Growth suppression | [8] |
| MOLP-8 | Not specified | G1 cell cycle arrest | [5] |
Table 2: In Vivo Efficacy of JQKD82 in a Multiple Myeloma Xenograft Model
| Animal Model | Dose and Schedule | Duration | Outcome | Reference |
| NSG mice with MOLP-8-Luc cells | 50-75 mg/kg, i.p., twice daily | 3 weeks | Significantly reduced tumor burden | [5] |
Visualizations
Caption: this compound signaling pathway in multiple myeloma.
Caption: Troubleshooting workflow for decreased JQKD82 efficacy.
References
- 1. KDM5 Selective Inhibitors for the Treatment of Multiple Myeloma and Other KDM-dependent Diseases - Innovations [innovations.dana-farber.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7 Ways to Manage Targeted-Therapy Side Effects | ACTC [actchealth.com]
Validation & Comparative
A Head-to-Head Comparison of KDM5 Inhibitors: JQKD82 Dihydrochloride vs. KDM5-C70
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and potency of two prominent KDM5 inhibitors, JQKD82 dihydrochloride (B599025) and KDM5-C70. This analysis is supported by experimental data to aid in the selection of the most suitable compound for research and development purposes.
The lysine-specific demethylase 5 (KDM5) family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making these enzymes attractive therapeutic targets. Both JQKD82 dihydrochloride and KDM5-C70 are cell-permeable prodrugs that are converted intracellularly to the active inhibitor, KDM5-C49.[1][2][3][4][5] However, key differences in their chemical structure lead to significant variations in their cellular permeability, potency, and overall efficacy.
Quantitative Comparison of Efficacy and Potency
The following tables summarize the key quantitative data for this compound and KDM5-C70, highlighting their differential activity.
Table 1: Cellular Potency in Multiple Myeloma (MM.1S) Cells
| Compound | IC50 (Growth Inhibition) | Concentration for 50% Viability Reduction |
| This compound | 0.42 µM[2][6][7] | Not explicitly stated, but demonstrated potent growth suppression[2] |
| KDM5-C70 | 3.1 µmol/L[2] | ~20 µM[4] |
Table 2: Biochemical Inhibitory Activity
| Compound | Target | IC50 / Ki |
| This compound | KDM5A | Preferential binding over other KDM5 isoforms[1] |
| KDM5-C70 | KDM5A | 300 nM[3] |
| KDM5B | 300 nM[3] | |
| KDM5C | 580 nM[3] |
Key Differences in Performance
This compound demonstrates significantly enhanced cellular potency compared to KDM5-C70. This is primarily attributed to its superior cell permeability, which leads to more efficient delivery of the active metabolite, KDM5-C49, into the cells.[2] One study found JQKD82 to be 7-fold more potent than KDM5-C70 in suppressing the growth of MM.1S multiple myeloma cells.[2] While KDM5-C70 is a pan-KDM5 inhibitor, JQKD82 shows some preference for the KDM5A isoform.[1][3] This improved potency and delivery make JQKD82 a more effective tool for studying KDM5 inhibition in cellular and in vivo models, with demonstrated anti-multiple myeloma activity.[2][7][8] In contrast, KDM5-C70 has been noted to have limited in vivo activity due to its poor delivery efficiency.[2]
Signaling Pathway and Experimental Workflow
The inhibition of KDM5 enzymes by JQKD82 and KDM5-C70 leads to an increase in global H3K4me3 levels.[4][5][7][8] This alteration in the epigenetic landscape can, paradoxically, lead to the inhibition of downstream transcriptional programs driven by oncogenes such as MYC.[2][6]
Caption: Mechanism of KDM5 inhibition by JQKD82 and KDM5-C70.
Caption: Workflow for comparing inhibitor potency and target engagement.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma (MM.1S) cells in 96-well plates at a predetermined density.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or KDM5-C70. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[2]
Western Blot for H3K4me3 Levels
-
Cell Treatment: Treat cancer cells (e.g., MM.1S) with this compound, KDM5-C70, or a vehicle control for a defined period (e.g., 24 hours).[7]
-
Histone Extraction: Lyse the cells and isolate the nuclear fraction. Extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K4me3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for H3K4me3 and normalize it to a loading control (e.g., total Histone H3) to determine the relative change in H3K4me3 levels upon inhibitor treatment.
Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells to form a monolayer.
-
Inhibitor Treatment: Treat the Caco-2 cell monolayers with either this compound or KDM5-C70 for a specific duration (e.g., 2 hours).[2]
-
Cell Lysis and Lysate Collection: Lyse the cells and collect the cell lysates.
-
LC/MS Analysis: Analyze the concentration of the parent compound (JQKD82 or KDM5-C70) and the active metabolite (KDM5-C49) in the cell lysates using liquid chromatography/mass spectrometry (LC/MS).[2]
-
Comparison: Compare the intracellular concentrations of the compounds to assess their relative cell permeability.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Comparison Guide: JQKD82 dihydrochloride vs. KDM5-C49 Cell Permeability
Published: December 17, 2025
This guide provides an objective comparison of JQKD82 dihydrochloride (B599025) and its active metabolite, KDM5-C49, with a primary focus on cell permeability and the supporting experimental data. The information is intended for researchers, scientists, and drug development professionals working with epigenetic modulators.
Executive Summary
JQKD82 dihydrochloride is a cell-permeable prodrug designed to efficiently deliver the active KDM5 inhibitor, KDM5-C49, into cells.[1][2] Experimental data demonstrates that KDM5-C49 itself has limited cell permeability, whereas the prodrug JQKD82 effectively crosses the cell membrane and is subsequently hydrolyzed to KDM5-C49, achieving higher intracellular concentrations of the active compound.[1][3] This enhanced delivery mechanism makes JQKD82 a more potent and reliable tool for studying the cellular effects of KDM5 inhibition in vitro and in vivo.[1][4]
Compound Overview
| Feature | This compound | KDM5-C49 |
| Role | Cell-permeable prodrug.[1][2] | Active KDM5 inhibitor; metabolite of JQKD82.[1][2] |
| Synonyms | JADA82 dihydrochloride; PCK82 dihydrochloride. | KDM5 inhibitor C49. |
| Molecular Formula | C₂₇H₄₀N₄O₅ · 2HCl[2] | C₁₅H₂₄N₄O₃ |
| Molecular Weight | 573.55 g/mol [2] | 308.38 g/mol |
Logical Relationship: Prodrug Conversion
JQKD82 is a phenol (B47542) ester derivative of KDM5-C49.[3] This modification allows the compound to readily pass through the cell membrane. Once inside the cell, endogenous esterases hydrolyze JQKD82, releasing the active carboxylic acid form, KDM5-C49, which can then engage its target, the KDM5 histone demethylase.
Comparative Analysis of Cell Permeability
The primary advantage of JQKD82 over KDM5-C49 is its superior ability to penetrate cells. Direct comparison in cell-based assays reveals that JQKD82 is significantly more potent at eliciting growth suppression in MM.1S multiple myeloma cells (IC₅₀ = 0.42 μmol/L) compared to KDM5-C49 (IC₅₀ > 10 μmol/L), a difference attributed to its enhanced cell permeability.[1]
Data Presentation: Intracellular Compound Concentration
A key experiment was performed using Caco-2 cells, a standard model for assessing intestinal permeability.[1][5] The cells were treated with JQKD82 or a related, less efficient prodrug (KDM5-C70), and the intracellular concentrations of both the parent prodrug and the active metabolite KDM5-C49 were measured.[1]
| Treatment Compound (10 µmol/L) | Measured Analyte | Relative Intracellular Concentration |
| JQKD82 | JQKD82 (Prodrug) | Higher [1] |
| KDM5-C49 (Metabolite) | Higher [1] | |
| KDM5-C70 | KDM5-C70 (Prodrug) | Lower[1] |
| KDM5-C49 (Metabolite) | Lower[1] | |
| Table 1: Summary of results from a Caco-2 cell permeability assay. JQKD82 treatment led to significantly higher intracellular concentrations of both the prodrug and its active metabolite KDM5-C49 compared to the alternative prodrug KDM5-C70, demonstrating its improved cell permeability and delivery efficiency.[1] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol summarizes the methodology used to generate the data in Table 1.[1][5]
-
Objective: To quantify and compare the intracellular concentrations of JQKD82 and its active metabolite KDM5-C49 following treatment.
-
Cell Line: Caco-2 (human colon adenocarcinoma cells), cultured on semipermeable supports to form a differentiated, polarized monolayer that mimics the intestinal epithelium.[6][7]
-
Treatment: Confluent Caco-2 cell monolayers were treated with 10 µmol/L of JQKD82.[1][5]
-
Incubation: The cells were incubated for 2 hours at 37°C.[1][5][8]
-
Sample Preparation: Following incubation, cells were washed to remove extracellular compound and then lysed to release intracellular contents.
-
Endpoint Measurement: Cell lysates were analyzed by Liquid Chromatography/Mass Spectrometry (LC/MS) to determine the concentrations of the parent prodrug (JQKD82) and the hydrolyzed active metabolite (KDM5-C49).[1][7]
-
Analysis: The measured concentrations were used to compare the relative cell permeability and metabolic conversion of the tested compounds.
Mechanism of Action
Both JQKD82 (via its metabolite KDM5-C49) and KDM5-C49 directly inhibit the KDM5 family of histone demethylases (KDM5A/B/C/D).[1]
-
Standard Role of KDM5: KDM5 enzymes are transcriptional co-repressors that remove methyl groups from trimethylated histone H3 lysine (B10760008) 4 (H3K4me3), a mark associated with active gene promoters.[3]
-
Role in MYC-Driven Cancers: In multiple myeloma, KDM5A paradoxically acts as a transcriptional activator for MYC target genes. It is thought that the timely removal of H3K4me3 by KDM5A is required to release transcription machinery and facilitate transcriptional elongation.[1][3]
-
Effect of Inhibition: KDM5-C49 binds to the active site of KDM5 enzymes, preventing the demethylation of H3K4me3.[1] This leads to an accumulation of the H3K4me3 mark and, in the context of multiple myeloma, results in the paradoxical inhibition of MYC-driven transcription, cell cycle arrest, and suppressed tumor growth.[1][2]
Conclusion
The experimental evidence clearly indicates that this compound is superior to KDM5-C49 for use in cell-based applications. Its design as a prodrug successfully overcomes the inherent low permeability of the active KDM5-C49 molecule.[3] Researchers aiming to study the functional consequences of KDM5 inhibition in cellular or in vivo models will achieve more potent and consistent results using JQKD82, as it ensures more efficient delivery of the active inhibitor to its intracellular target.[1]
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validating JQKD82 Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JQKD82 dihydrochloride (B599025) with other KDM5 inhibitors for validating target engagement in a cellular context. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.
Introduction to JQKD82 Dihydrochloride and KDM5 Inhibition
This compound is a cell-permeable, selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family of histone demethylases.[1][2][3] KDM5 enzymes, particularly KDM5A, are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[4] By inhibiting KDM5, JQKD82 leads to an increase in global H3K4me3 levels, which paradoxically results in the downregulation of MYC-driven transcriptional programs in cancer cells, such as those in multiple myeloma.[1][4] This makes the validation of its on-target activity a critical step in preclinical research.
Comparative Analysis of KDM5 Inhibitors
To effectively evaluate the cellular target engagement of JQKD82, a comparison with other known KDM5 inhibitors is essential. Here, we compare JQKD82 with KDM5-C70, a structurally related prodrug, and JIB-04, a pan-Jumonji histone demethylase inhibitor.
Table 1: Quantitative Comparison of KDM5 Inhibitors
| Compound | Target(s) | Cell Line | Assay | IC50 / EC50 | Reference(s) |
| This compound | KDM5 (selective) | MM.1S (Multiple Myeloma) | MTT Assay (5 days) | IC50: 0.42 µM | [1][2][4] |
| MOLP-8 (Multiple Myeloma) | MTT Assay (5 days) | Growth Suppression | [4] | ||
| MM.1S (Multiple Myeloma) | Western Blot | Increased H3K4me3 at 0.3 µM (24h) | [1][5] | ||
| KDM5-C70 | KDM5 (pan-isoform) | MM.1S (Multiple Myeloma) | MTT Assay (5 days) | IC50: 3.1 µM | [4] |
| MM.1S (Multiple Myeloma) | Western Blot | Increased H3K4me3 at 0.3 µM (24h) | [5] | ||
| JIB-04 | Pan-Jumonji Demethylase Inhibitor | A549, MCF7, MDA-MB-231, U2OS | Not Specified | Not Specified | |
| JARID1A (KDM5A) | Cell-free | Enzymatic Assay | IC50: 230 nM | [6] | |
| SCLC cell lines | MTS Assay (4 days) | Potent viability decrease | [7] | ||
| Gastric cancer cells | CCK-8 Assay (24h) | Reverses chemoresistance | [8] |
Signaling Pathway of KDM5 Inhibition
The following diagram illustrates the proposed mechanism of action for JQKD82 in downregulating MYC target gene expression.
Figure 1: JQKD82 inhibits KDM5A, leading to increased H3K4me3 and subsequent altered transcription of MYC target genes.
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a cornerstone of drug development. Below are detailed protocols for key experiments to assess the cellular engagement of KDM5 inhibitors.
Western Blot for Histone H3K4 Trimethylation
This assay directly measures the downstream consequence of KDM5 inhibition – an increase in the global levels of H3K4me3.
a. Histone Extraction (Acid Extraction Method) [9][10][11][12]
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Lyse the cells and isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing histones.
-
Precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in distilled water.
-
Determine the protein concentration using a Bradford assay.
b. Immunoblotting
-
Separate 15-20 µg of extracted histones on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of KDM5 inhibition on cell proliferation and viability.
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the KDM5 inhibitor (e.g., JQKD82, KDM5-C70, JIB-04) or vehicle control (DMSO) for the desired duration (e.g., 5 days).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the binding of a drug to its target protein in a cellular environment.[13][14][15][16] The principle is that a protein becomes more thermally stable upon ligand binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5B demethylates H3K4 to recruit XRCC1 and promote chemoresistance [ijbs.com]
- 9. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 11. biochem.slu.edu [biochem.slu.edu]
- 12. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 13. benchchem.com [benchchem.com]
- 14. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
JQKD82 Dihydrochloride: A Comparative Guide to its Selectivity Against KDM Isoforms
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of specific enzyme families and for the development of targeted therapeutics. This guide provides a comprehensive comparison of JQKD82 dihydrochloride (B599025), a potent inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family, against other KDM isoforms and alternative inhibitors.
JQKD82 dihydrochloride is a cell-permeable prodrug that is intracellularly converted to its active metabolite, KDM5-C49.[1] This active form is a potent and selective inhibitor of the KDM5 family of histone demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that remove methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription.[2][3] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[4]
Comparative Selectivity Profile of KDM5 Inhibitors
The following table summarizes the in vitro inhibitory activity of KDM5-C49 (the active metabolite of JQKD82) and other representative KDM5 inhibitors against a panel of KDM isoforms. The data highlights the selectivity of these compounds.
| Inhibitor | KDM5A (IC₅₀ nM) | KDM5B (IC₅₀ nM) | KDM5C (IC₅₀ nM) | KDM4 Family (IC₅₀ nM) | KDM6B (IC₅₀ nM) | Other KDMs |
| KDM5-C49 | 25 | 30 | 59 | ~2-30 fold less potent | ~25-100 fold less potent | Weakly active or inactive |
| CPI-455 | 10 | 3 | Not Reported | >2000 (KDM4C) | >10000 (KDM6A) | >2000 (KDM2B, KDM3B, KDM7B)[5] |
| KDOAM-25 | <100 | <100 | <100 | >4800 | >4800 | >4800[6] |
Data Interpretation:
-
KDM5-C49 , the active form of JQKD82, demonstrates potent inhibition of KDM5A, KDM5B, and KDM5C with nanomolar IC₅₀ values.[7] It exhibits significant selectivity for the KDM5 family, with 2 to 30-fold lower potency against the KDM4 family and 25 to 100-fold lower potency against KDM6B.[7]
-
CPI-455 is another potent and selective KDM5 inhibitor, with a reported IC₅₀ of 10 nM against KDM5A.[5] It shows excellent selectivity, with over 200-fold less activity against members of the KDM2, 3, 4, 6, and 7 families.[7]
-
KDOAM-25 is also a highly selective KDM5 inhibitor, with IC₅₀ values below 100 nM for all KDM5 isoforms and minimal activity against other 2-OG oxygenases.[6]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a simplified signaling pathway involving KDM5 and a typical experimental workflow for assessing KDM inhibitor selectivity.
Caption: Simplified KDM5 signaling pathway.
Caption: Workflow for KDM inhibitor selectivity assay.
Experimental Protocols
In Vitro KDM Inhibition Assay (AlphaScreen)
This protocol describes a common method for determining the in vitro potency of KDM inhibitors.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylation of a biotinylated histone peptide substrate.[2][8] A donor bead is coated with streptavidin to bind the biotinylated peptide, and an acceptor bead is conjugated to an antibody that specifically recognizes the demethylated product. When the substrate is demethylated by the KDM enzyme, the donor and acceptor beads are brought into close proximity. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.[8] An inhibitor will prevent this reaction, leading to a decrease in the signal.
Materials:
-
Recombinant human KDM enzymes (e.g., KDM5A, KDM5B, KDM5C, and other KDM isoforms for selectivity profiling).
-
Biotinylated H3K4me3 peptide substrate.
-
This compound or other inhibitors of interest.
-
AlphaScreen Streptavidin Donor Beads.
-
AlphaScreen Anti-demethylated-H3K4 Acceptor Beads.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20.
-
Cofactors: Fe(NH₄)₂(SO₄)₂, 2-oxoglutarate, and L-ascorbic acid.
-
384-well microplates.
-
An AlphaScreen-capable plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order: assay buffer, recombinant KDM enzyme, and the serially diluted inhibitor or DMSO (for control wells).
-
Initiation of Reaction: Add the biotinylated H3K4me3 peptide substrate and the cofactors (Fe(II), 2-oxoglutarate, and ascorbic acid) to initiate the demethylase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a mixture of AlphaScreen donor and acceptor beads in a bead buffer.
-
Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-peptide-antibody binding. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the dose-response data to a suitable sigmoidal model.
Formaldehyde (B43269) Dehydrogenase (FDH) Coupled Assay
Principle: The demethylation of lysine residues by JmjC domain-containing KDMs produces formaldehyde as a byproduct.[3][8] This assay couples the KDM-catalyzed reaction to a second reaction where formaldehyde dehydrogenase (FDH) oxidizes the formaldehyde to formate.[3] This oxidation is coupled to the reduction of NAD⁺ to NADH, which can be monitored by an increase in fluorescence (excitation at ~340 nm, emission at ~460 nm) or absorbance at 340 nm.[8][9] The rate of NADH production is directly proportional to the KDM enzyme activity.
Materials:
-
Recombinant human KDM enzymes.
-
Histone peptide substrate (e.g., H3K4me3).
-
This compound or other inhibitors.
-
Formaldehyde Dehydrogenase (FDH).
-
NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20.
-
Cofactors: Fe(II) ammonium (B1175870) sulfate, 2-oxoglutarate, sodium ascorbate.
-
384-well black microplates.
-
A fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO and then in assay buffer.
-
Reaction Mixture: In a 384-well plate, combine the assay buffer, NAD⁺, FDH, KDM enzyme, and the inhibitor or DMSO control.
-
Initiation: Start the reaction by adding the histone peptide substrate and cofactors.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in NADH fluorescence over time in a kinetic mode.
-
Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the kinetic curves). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ values from the dose-response curves.
Conclusion
This compound, through its active metabolite KDM5-C49, is a potent and selective inhibitor of the KDM5 family of histone demethylases. The provided data and protocols offer a framework for researchers to objectively compare its performance with other KDM inhibitors. The high selectivity of JQKD82 makes it a valuable tool for investigating the specific roles of KDM5 enzymes in health and disease, and a promising starting point for the development of targeted cancer therapies.
References
- 1. Identification of potent, selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and structural studies of KDM‐catalysed demethylation of histone 1 isotype 4 at lysine 26 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
JQKD82 Dihydrochloride: A Potent Pharmacological Alternative to KDM5 Knockdown
In the realm of epigenetic research, particularly in the context of cancer biology, the lysine (B10760008) demethylase 5 (KDM5) family of enzymes has emerged as a critical therapeutic target. These enzymes are responsible for removing activating methyl marks (specifically H3K4me2 and H3K4me3) from histone tails, leading to transcriptional repression.[1][2][3][4] Dysregulation of KDM5 activity is implicated in various malignancies, making the modulation of these enzymes a promising strategy for therapeutic intervention. For researchers investigating the functional consequences of KDM5 inhibition, two primary methodologies are employed: genetic knockdown of KDM5 expression and pharmacological inhibition using small molecules. This guide provides a comprehensive comparison of JQKD82 dihydrochloride (B599025), a selective KDM5 inhibitor, and traditional KDM5 knockdown approaches.
Mechanism of Action: A Tale of Two Approaches
JQKD82 Dihydrochloride: Direct Enzymatic Inhibition
This compound is a cell-permeable prodrug that, once inside the cell, delivers the active molecule KDM5-C49.[5][6] This active compound directly targets and inhibits the catalytic activity of KDM5 enzymes.[5][7][8][9][10] By blocking the demethylase function, JQKD82 leads to a global increase in H3K4me3 levels.[5][7][8] Interestingly, despite increasing this activating histone mark, JQKD82 paradoxically results in the inhibition of downstream MYC-driven transcriptional output in multiple myeloma.[5][6] This is achieved by altering RNA polymerase II (RNAPII) promoter-proximal pausing.[11]
KDM5 Knockdown: Depletion of the Protein Target
KDM5 knockdown, typically achieved through the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), aims to reduce the cellular concentration of KDM5 proteins. This is accomplished by targeting the KDM5 messenger RNA (mRNA) for degradation, thereby preventing its translation into protein. The reduction in KDM5 protein levels leads to a decrease in overall H3K4 demethylase activity, resulting in an accumulation of H3K4me3 at target gene promoters. This approach has been instrumental in validating the role of KDM5 enzymes in various cellular processes.
Performance Comparison: JQKD82 vs. KDM5 Knockdown
The following table summarizes the key characteristics and experimental outcomes associated with the use of this compound and KDM5 knockdown, based on studies in multiple myeloma cell lines.
| Parameter | This compound | KDM5 Knockdown |
| Target | Catalytic activity of KDM5 enzymes | KDM5 mRNA (leading to protein depletion) |
| Specificity | Selective for KDM5 family, with some preference for KDM5A[11] | Can be designed to be isoform-specific (KDM5A, B, C, or D) |
| IC50 | ~0.42 µM in MM.1S cells[5][8] | Not applicable |
| Effect on H3K4me3 | Global increase observed at concentrations as low as 0.3 µM[7][8] | Global increase in H3K4me3 |
| Cellular Effects | Inhibition of cell growth, G1 cell-cycle arrest[7][8] | Inhibition of cell growth and survival[12] |
| Downstream Effects | Downregulation of MYC target gene expression[5][6] | Downregulation of MYC-regulated genes[6] |
| In Vivo Efficacy | Reduces tumor burden in multiple myeloma models[7][8] | Not typically used for in vivo therapeutic studies |
| Temporal Control | Rapid and reversible upon withdrawal of the compound | Slower onset and less readily reversible |
| Dose-Response | Effects are dose-dependent | Effects depend on knockdown efficiency |
Experimental Protocols
This compound Treatment Protocol (In Vitro)
-
Cell Culture: Multiple myeloma cell lines (e.g., MM.1S, MOLP-8) are cultured in appropriate media and conditions.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at final concentrations ranging from 0.1 µM to 10 µM.[7][8] A vehicle control (DMSO) is run in parallel.
-
Incubation: Cells are incubated with the compound for various time points (e.g., 24, 48, 72 hours) depending on the assay.
-
Downstream Analysis:
-
Cell Viability: Assessed using assays such as MTT or CellTiter-Glo.
-
Histone Methylation: Global H3K4me3 levels are measured by immunoblotting using specific antibodies.
-
Cell Cycle Analysis: Performed by flow cytometry after staining with propidium (B1200493) iodide.
-
Gene Expression: RNA is extracted, and changes in the expression of target genes (e.g., MYC targets) are quantified by RT-qPCR or RNA sequencing.[6]
-
KDM5 Knockdown Protocol (siRNA-mediated)
-
Cell Seeding: Cells are seeded in plates to achieve a desired confluency at the time of transfection.
-
siRNA Preparation: siRNAs targeting the specific KDM5 isoform (e.g., KDM5A) and a non-targeting control siRNA are diluted in serum-free medium.
-
Transfection: A lipid-based transfection reagent is mixed with the diluted siRNAs and incubated to allow complex formation. The mixture is then added to the cells.
-
Incubation: Cells are incubated for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown: The efficiency of knockdown is confirmed by measuring KDM5 mRNA levels (RT-qPCR) and protein levels (immunoblotting).
-
Functional Assays: Once knockdown is confirmed, downstream functional assays, similar to those described for JQKD82 treatment, are performed.
Visualizing the Mechanisms and Workflows
To further elucidate the distinct yet functionally convergent approaches of JQKD82 and KDM5 knockdown, the following diagrams illustrate their respective mechanisms of action and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Epigenetic Nexus: A Comparative Guide to JQKD82 Dihydrochloride and Genetic Models in Targeting KDM5A
A comprehensive analysis of the pharmacological inhibitor JQKD82 dihydrochloride (B599025) alongside genetic knockdown models of its primary target, the histone demethylase KDM5A. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their effects on cancer cell viability and gene expression, supported by quantitative data and experimental protocols.
JQKD82 dihydrochloride is a cell-permeable, selective inhibitor of the KDM5 family of histone demethylases, with a notable preference for KDM5A.[1] Its mechanism of action centers on the inhibition of KDM5A's demethylase activity, leading to an increase in the histone mark H3K4me3, which is typically associated with active gene transcription.[2][3] Paradoxically, this results in the downregulation of MYC-driven transcriptional output, a critical pathway for the proliferation of various cancers, particularly multiple myeloma.[1][2] Genetic models, such as those employing shRNA-mediated knockdown of KDM5A, serve as a crucial tool for validating the on-target effects of JQKD82 and for understanding the fundamental biological roles of this epigenetic modifier.
Performance Comparison: this compound vs. KDM5A Knockdown
The following tables summarize the quantitative effects of this compound and KDM5A knockdown on multiple myeloma cell lines, providing a direct comparison of their impact on cell viability and the expression of key oncogenic genes.
Table 1: Effect on Cell Viability of Multiple Myeloma Cell Lines
| Treatment/Model | Cell Line | IC50 / % Growth Inhibition | Reference |
| This compound | MM.1S | 0.42 µM | [1][2][3] |
| This compound | MOLP-8 | Growth suppression observed | [2] |
| This compound | Panel of MM cell lines | Growth suppression observed | [2] |
| KDM5A Knockdown (shRNA) | MM.1S | Significant reduction in cell growth | [2] |
| KDM5A Knockdown (shRNA) | MOLP-8 | Significant reduction in cell growth | [2] |
Table 2: Regulation of MYC and MYC Target Gene Expression
| Treatment/Model | Cell Line | Gene(s) | Quantitative Change in Expression | Reference |
| This compound (1 µM) | MM.1S | MYC, NOLC1, etc. | Downregulation of MYC target genes (RNA-seq) | [2][4] |
| KDM5A Knockdown (shRNA) | MM.1S | MYC, NOLC1, etc. | Largely diminished expression of MYC target genes (qRT-PCR) | [2][4] |
| KDM5A Knockdown (shRNA) | MOLP-8 | MYC, NOLC1, etc. | Largely diminished expression of MYC target genes (qRT-PCR) | [2] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
shRNA-Mediated Knockdown and Proliferation Assay
-
shRNA Lentiviral Production: Co-transfect 293T cells with a pLKO.1-puro vector containing the KDM5A shRNA sequence (or a non-targeting control shRNA) and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Lentivirus Transduction: Harvest the lentiviral particles 48 and 72 hours post-transfection and use them to infect multiple myeloma cells in the presence of polybrene (8 µg/mL).
-
Selection: Select for transduced cells by adding puromycin (B1679871) (1-2 µg/mL) to the culture medium 24 hours after transduction.
-
Knockdown Confirmation: After selection, confirm the knockdown of KDM5A expression by Western blotting and qRT-PCR.
-
Proliferation Assay: Seed the stable knockdown and control cells at equal densities in 96-well plates. Monitor cell proliferation over several days using a cell viability reagent such as CellTiter-Glo.
RNA-sequencing (RNA-seq)
-
RNA Isolation: Treat multiple myeloma cells with this compound or DMSO for 48 hours. Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads, align them to the human reference genome, and quantify gene expression levels. Identify differentially expressed genes between JQKD82-treated and control samples using appropriate statistical methods.
Chromatin Immunoprecipitation-sequencing (ChIP-seq)
-
Cell Treatment and Cross-linking: Treat multiple myeloma cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp in length.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for H3K4me3 or a control IgG. Precipitate the antibody-DNA complexes using protein A/G magnetic beads.
-
DNA Purification: Wash the beads, reverse the cross-links, and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA (chromatin before immunoprecipitation) and sequence them on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K4me3 enrichment. Compare the enrichment profiles between JQKD82-treated and control samples to identify differential binding sites.
References
A Head-to-Head Comparison of KDM5 Inhibitors: JQKD82 Dihydrochloride vs. CPI-455 in Cancer Research
In the rapidly evolving landscape of epigenetic cancer therapies, inhibitors of the lysine-specific demethylase 5 (KDM5) family have emerged as promising therapeutic agents. These enzymes play a critical role in histone methylation, a key process in gene regulation that is often dysregulated in cancer. This guide provides a comprehensive comparison of two prominent KDM5 inhibitors, JQKD82 dihydrochloride (B599025) and CPI-455, for researchers, scientists, and drug development professionals.
At a Glance: JQKD82 vs. CPI-455
| Feature | JQKD82 Dihydrochloride | CPI-455 |
| Target | Selective KDM5 inhibitor; prodrug of KDM5-C49.[1][2][3] | Pan-KDM5 inhibitor.[4] |
| Mechanism of Action | Delivers the active metabolite KDM5-C49 intracellularly, leading to increased H3K4me3 levels and subsequent downregulation of MYC target gene transcription.[1][3] | Inhibits KDM5 enzymatic activity, leading to a global increase in H3K4 trimethylation (H3K4me3).[4][5] |
| Primary Cancer Models Studied | Multiple Myeloma.[1][2][6] | Breast Cancer, Melanoma, Non-Small Cell Lung Cancer (NSCLC).[7] |
| Reported In Vitro Potency | IC50 = 0.42 μM (MM.1S multiple myeloma cells).[1][2] | Enzymatic IC50 = 10 nM (KDM5A); Cellular IC50s in luminal breast cancer cell lines: MCF-7 (35.4 μM), T-47D (26.19 μM), EFM-19 (16.13 μM).[4] |
| In Vivo Efficacy | Demonstrated anti-myeloma activity in mouse models, reducing tumor burden and improving survival.[1][2] | Shown to elicit protective immunity in mice when combined with B7-H4 blockade.[8] One study noted unsuitability for in vivo studies due to low bioavailability, while another showed efficacy in a non-cancer model.[7] |
In-Depth Analysis
This compound: A Prodrug Approach for Enhanced Cellular Activity
This compound is a cell-permeable, selective inhibitor of the KDM5 family of histone demethylases.[1][2] It is designed as a prodrug that, once inside the cell, is converted to its active metabolite, KDM5-C49.[1] This strategy enhances the cellular permeability and bioavailability of the active compound.
The primary mechanism of action of JQKD82 involves the inhibition of KDM5, leading to an increase in the levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).[1][2] In the context of multiple myeloma, this epigenetic modification paradoxically results in the downregulation of the MYC oncogene and its target genes, leading to cell cycle arrest and apoptosis.[1]
KDM5A-MYC Signaling Pathway and JQKD82 Inhibition
Caption: JQKD82 inhibits KDM5A, increasing H3K4me3 and downregulating MYC-driven transcription.
CPI-455: A Pan-KDM5 Inhibitor with Broad Potential
CPI-455 is a potent and specific pan-inhibitor of the KDM5 family, with a reported enzymatic IC50 of 10 nM for KDM5A.[4] Its mechanism of action also centers on the inhibition of KDM5 demethylase activity, leading to a global increase in H3K4me3 levels.[4][5]
Research on CPI-455 has explored its utility in reducing the population of drug-tolerant persister cells in various cancer models, including melanoma, breast cancer, and NSCLC.[5] By increasing H3K4me3, CPI-455 is thought to alter the epigenetic landscape of cancer cells, potentially re-sensitizing them to conventional therapies.
General Experimental Workflow for In Vitro KDM5 Inhibitor Testing
Caption: A typical workflow for evaluating KDM5 inhibitors in cancer cell lines.
Experimental Data Summary
In Vitro Efficacy
| Compound | Cell Line | Cancer Type | Assay | IC50 | Reference |
| JQKD82 | MM.1S | Multiple Myeloma | MTT | 0.42 μM | [1][2] |
| CPI-455 | MCF-7 | Breast Cancer | Not Specified | 35.4 μM | [4] |
| T-47D | Breast Cancer | Not Specified | 26.19 μM | [4] | |
| EFM-19 | Breast Cancer | Not Specified | 16.13 μM | [4] |
In Vivo Studies
This compound in a Multiple Myeloma Xenograft Model:
-
Model: NSG mice intravenously injected with MOLP-8 TurboGFP-Luc multiple myeloma cells.[1]
-
Treatment: 50 or 75 mg/kg JQKD82 administered intraperitoneally (i.p.) twice daily for 3 weeks.[1][2]
-
Results: Significant reduction in tumor burden and improved overall survival compared to the vehicle control group.[1][2]
CPI-455 in a Murine Immunity Model:
-
Model: C57BL/6 mice.
-
Treatment: 50 or 70 mg/kg CPI-455 administered i.p. daily in combination with an anti-B7-H4 antibody.[8]
-
Results: The dual blockade elicited protective immunity.[8]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay for JQKD82)
-
Cell Seeding: MM.1S cells were seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of this compound for 5 days.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized with a solubilization buffer.
-
Data Acquisition: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Western Blotting for H3K4me3
-
Cell Lysis: Cancer cells were treated with JQKD82 or CPI-455 for a specified duration (e.g., 24-72 hours). Cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against H3K4me3 (e.g., Cell Signaling Technology #9751) overnight at 4°C. A primary antibody against total Histone H3 was used as a loading control.
-
Secondary Antibody and Detection: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Tumor Model (for JQKD82)
-
Animal Model: Immunocompromised NSG (NOD-scid IL2Rgamma-null) mice were used.
-
Tumor Cell Inoculation: MOLP-8 multiple myeloma cells engineered to express luciferase (TurboGFP-Luc) were injected intravenously into the mice.[1]
-
Tumor Burden Monitoring: Tumor engraftment and growth were monitored non-invasively using bioluminescence imaging (BLI).[1]
-
Treatment Administration: Once tumors were established, mice were randomized into treatment and vehicle control groups. This compound (50 or 75 mg/kg) or vehicle was administered via intraperitoneal injection twice daily for 3 weeks.[1][2]
-
Efficacy Evaluation: Tumor burden was assessed regularly by BLI, and overall survival was monitored.[1]
Logical Relationship and Concluding Remarks
Logical Comparison of JQKD82 and CPI-455
Caption: A summary of the key characteristics of JQKD82 and CPI-455.
Both this compound and CPI-455 are valuable research tools for investigating the role of KDM5 in cancer. JQKD82, with its prodrug design, demonstrates excellent potential for in vivo applications, as evidenced by its efficacy in preclinical models of multiple myeloma. CPI-455, as a potent pan-KDM5 inhibitor, serves as a crucial tool for in vitro studies across a broader range of cancer types to understand the fundamental biology of KDM5 inhibition.
The choice between these two inhibitors will largely depend on the specific research question and experimental model. For researchers focusing on multiple myeloma and seeking a compound with proven in vivo efficacy, JQKD82 is a strong candidate. For those conducting in vitro studies to explore the general effects of KDM5 inhibition in various cancer cell lines, CPI-455 offers a potent and well-characterized option. Future head-to-head studies in the same cancer models will be invaluable for a more direct comparison of their therapeutic potential.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JQKD82 Dihydrochloride and GSK-J4: Potent Histone Demethylase Inhibitors in Cancer Research
In the landscape of epigenetic drug discovery, the selective inhibition of histone demethylases has emerged as a promising therapeutic strategy for various cancers. This guide provides a detailed head-to-head comparison of two prominent inhibitors, JQKD82 dihydrochloride (B599025) and GSK-J4, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, target selectivity, and anti-cancer activity, supported by experimental data and detailed protocols.
At a Glance: JQKD82 vs. GSK-J4
| Feature | JQKD82 Dihydrochloride | GSK-J4 |
| Primary Target(s) | KDM5 family of histone demethylases (H3K4me3/me2 demethylases), with selectivity for KDM5A.[1][2] | KDM6A (UTX) and KDM6B (JMJD3) (H3K27me3/me2 demethylases).[3][4][5] |
| Mechanism of Action | Inhibits KDM5, leading to an increase in global H3K4me3 levels.[1][6] | Inhibits KDM6A/B, resulting in an increase in global H3K27me3 levels.[3][4] |
| Prodrug | Yes, a cell-permeable prodrug of KDM5-C49.[1][2][7] | Yes, a cell-permeable prodrug of GSK-J1.[8] |
| Reported Anti-Cancer Activity | Multiple Myeloma.[1][6] | Acute Myeloid Leukemia, Retinoblastoma, Prostate Cancer, Mantle Cell Lymphoma.[3][4][9][10] |
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency of this compound and GSK-J4 in various cancer cell lines.
Table 1: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | 0.42 | [1][7] |
Table 2: GSK-J4 IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KG-1 | Acute Myeloid Leukemia | 2.84 | [3] |
| KG-1a | Acute Myeloid Leukemia | 3.05 | [3] |
| Kasumi-1 | Acute Myeloid Leukemia | 5.52 | [3] |
| PC3 | Prostate Cancer | 1.213 | [9] |
| C42B | Prostate Cancer | 0.7166 | [9] |
| LNCaP | Prostate Cancer | ~30 (24h), ~20 (48h) | [11] |
| Y79 | Retinoblastoma | 0.68 (48h) | [4] |
| WERI-Rb1 | Retinoblastoma | 2.15 (48h) | [4] |
Table 3: Biochemical Assay IC50 Values
| Compound | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| GSK-J4 | KDM6A (UTX) | 6.6 | AlphaLISA | [5][12] |
| GSK-J4 | KDM6B (JMJD3) | 8.6 | AlphaLISA | [5][12] |
Of note, some studies suggest that GSK-J4 may also inhibit other histone demethylase subfamilies, including KDM5B and KDM5C, with similar potency to its primary KDM6 targets.[12][13] This potential for off-target effects should be a consideration in experimental design and data interpretation. JQKD82, in contrast, is reported to be a selective inhibitor of the KDM5 family.[1]
Signaling Pathways and Cellular Effects
To visualize the distinct mechanisms of action of JQKD82 and GSK-J4, the following diagrams illustrate their impact on histone methylation and downstream signaling.
Figure 1. Mechanism of action of this compound.
JQKD82 inhibits KDM5A, a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me3). This inhibition leads to an accumulation of the H3K4me3 mark, which is generally associated with active gene transcription. Paradoxically, in the context of multiple myeloma, this leads to the downregulation of MYC target gene expression.[1]
Figure 2. Mechanism of action of GSK-J4.
GSK-J4 inhibits the KDM6A and KDM6B enzymes, which are responsible for demethylating histone H3 at lysine 27 (H3K27me3).[3][4] This leads to an increase in the repressive H3K27me3 mark, resulting in the silencing of target genes. This silencing can, in turn, induce apoptosis and cell cycle arrest in cancer cells.[4][14]
In Vivo Studies: A Glimpse into Preclinical Efficacy
Both JQKD82 and GSK-J4 have demonstrated anti-tumor activity in preclinical mouse models.
JQKD82 in Multiple Myeloma: In a disseminated mouse model of multiple myeloma using MOLP-8 cells, intraperitoneal (i.p.) administration of JQKD82 at doses of 50-75 mg/kg twice daily for three weeks resulted in a significant reduction in tumor burden.[6][15][16] In vivo, JQKD82 treatment led to increased H3K4me3 levels and a dramatic reduction in MYC immuno-staining.[6][15]
GSK-J4 in Retinoblastoma and AML: In an orthotopic xenograft model of retinoblastoma, GSK-J4 significantly suppressed tumor growth.[4][17] Similarly, in a human AML xenograft mouse model, injection of GSK-J4 attenuated disease progression.[3] In vivo studies have also suggested that GSK-J4 is well-tolerated in mice.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize JQKD82 and GSK-J4.
In Vitro Histone Demethylase Activity Assay
This protocol outlines a general procedure for measuring the activity of KDM5 or KDM6 enzymes in the presence of inhibitors using a homogenous AlphaLISA-based assay.
Figure 3. Workflow for an in vitro histone demethylase assay.
Protocol Details:
-
Enzyme and Inhibitor Preparation: Serially dilute JQKD82 or GSK-J4 in DMSO. Add the diluted inhibitor to a 384-well plate. Add the purified recombinant histone demethylase (e.g., KDM5A or KDM6B) to the wells.
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Enzymatic Reaction: Initiate the reaction by adding a biotinylated histone peptide substrate corresponding to the enzyme's target (e.g., H3K4me3 peptide for KDM5A or H3K27me3 peptide for KDM6B). Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Detection: Stop the reaction and add AlphaLISA Acceptor beads conjugated with an antibody that specifically recognizes the demethylated product, along with Streptavidin-coated Donor beads.
-
Signal Measurement: Incubate the plate in the dark at room temperature to allow for bead proximity and signal generation. Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the enzyme activity.
Cell-Based Histone Methylation Assay
This protocol describes a general method to assess the effect of JQKD82 or GSK-J4 on global histone methylation levels in cultured cells.
Protocol Details:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MM.1S for JQKD82 or KG-1 for GSK-J4) in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of JQKD82 or GSK-J4 for a specified duration (e.g., 24-72 hours).
-
Cell Lysis and Histone Extraction: Lyse the cells and extract histones using a suitable buffer.
-
Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for the histone mark of interest (e.g., anti-H3K4me3 for JQKD82-treated cells or anti-H3K27me3 for GSK-J4-treated cells) and a loading control (e.g., anti-total Histone H3).
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative change in histone methylation levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to determine the enrichment of specific histone marks at particular gene promoters.
Figure 4. Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Protocol Details:
-
Cell Treatment and Crosslinking: Treat cells with JQKD82 or GSK-J4. Crosslink protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K4me3 or anti-H3K27me3).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound and GSK-J4 are both valuable tools for investigating the roles of histone demethylases in cancer biology. JQKD82 offers high selectivity for the KDM5 family, making it a precise instrument for studying the consequences of H3K4me3 modulation. GSK-J4, while primarily targeting KDM6A/B and H3K27me3, may have a broader inhibitory profile, which could be advantageous in certain contexts but requires careful consideration of potential off-target effects. The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired epigenetic modification to be studied. This guide provides a foundational comparison to aid researchers in making an informed decision for their experimental designs.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Histone H3K27me3 Demethylases KDM6A/B Resist Anoikis and Transcriptionally Regulate Stemness-Related Genes [frontiersin.org]
- 15. JQKD82 trihydrochloride (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Assessing the In Vivo Specificity of JQKD82 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo specificity of JQKD82 dihydrochloride (B599025), a selective inhibitor of the KDM5 family of histone demethylases, against other alternative compounds. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their preclinical studies.
JQKD82 dihydrochloride is a cell-permeable prodrug that delivers the active inhibitor, KDM5-C49, into the cell.[1][2] This compound is a selective inhibitor of the Lysine (B10760008) Demethylase 5 (KDM5) family, which are epigenetic regulators that remove methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription.[2][3] JQKD82 has shown promising anti-cancer activity, particularly in multiple myeloma, by inducing an increase in H3K4 trimethylation (H3K4me3) and paradoxically inhibiting the transcriptional output of MYC-driven genes.[1][4]
Comparative Analysis of KDM5 Inhibitor Specificity
The specificity of an inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the biochemical and cellular activities of JQKD82's active form (KDM5-C49) and a well-characterized alternative, CPI-455.
Table 1: Biochemical Inhibitory Activity (IC50) of KDM5 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile |
| KDM5-C49 (Active form of JQKD82) | KDM5A | 25 | 25-100 fold selective over KDM6B; 2-30 fold selective over KDM4 family.[5] |
| KDM5B | 30 | ||
| KDM5C | 59 | ||
| CPI-455 | KDM5A | 10 | >200-fold selective for KDM5 over KDM2, 3, 4, 6, and 7.[6] |
Table 2: Cellular Activity of KDM5 Inhibitors
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | MM.1S (Multiple Myeloma) | 0.42 | JQKD82 is a prodrug that is converted to the active KDM5-C49 intracellularly.[1][4] |
| CPI-455 | MCF-7 (Breast Cancer) | 35.4 | Unsuitable for in vivo studies due to low bioavailability.[7][8] |
| T-47D (Breast Cancer) | 26.19 | ||
| EFM-19 (Breast Cancer) | 16.13 |
In Vivo Specificity Assessment of this compound
In vivo studies have demonstrated that JQKD82 is well-tolerated in mice and exhibits on-target activity. Administration of JQKD82 in mouse models of multiple myeloma led to a significant increase in H3K4me3 levels and a reduction in MYC immuno-staining in tumor tissues, consistent with its proposed mechanism of action.[4] Pharmacokinetic analysis in mice revealed that the active component, KDM5-C49, has a half-life of 6 hours with a maximum concentration (Cmax) of 330 µmol/L following intraperitoneal injection of JQKD82. While direct comparative in vivo specificity studies with other KDM5 inhibitors using techniques like competitive binding assays or whole-body autoradiography are not yet published, the available data suggests that JQKD82 maintains its target specificity in vivo.
Experimental Protocols
To rigorously assess the specificity of KDM5 inhibitors in vivo, a combination of pharmacodynamic and target engagement assays is crucial. Below are detailed protocols for key experiments.
Immunofluorescence Staining for H3K4me3 in Tissue Samples
This protocol allows for the visualization and quantification of the inhibitor's effect on its direct epigenetic mark in tissues from treated animals.
Procedure:
-
Tissue Preparation: Euthanize animals at specified time points after the final dose of the KDM5 inhibitor or vehicle. Perfuse with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the tissues of interest (e.g., tumors, liver) and post-fix in 4% PFA overnight at 4°C. Embed the tissues in paraffin (B1166041) and cut into 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).
-
Permeabilization and Blocking: Permeabilize the sections with 0.2% Triton X-100 in PBS for 20 minutes. Block non-specific binding with 10% normal goat serum in PBS for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of H3K4me3 staining in the nuclei of cells in the inhibitor-treated versus vehicle-treated groups.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Tissues
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a physiological context. This protocol is adapted for tissue samples.
Procedure:
-
Tissue Homogenization: Euthanize animals and immediately harvest tissues. Homogenize the tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Inhibitor Treatment: Divide the tissue homogenate into aliquots and treat with the KDM5 inhibitor at various concentrations or with a vehicle control. Incubate for 1 hour at 37°C.
-
Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the concentration of the target protein (e.g., KDM5A) in the soluble fraction using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and therefore, engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action and the experimental approaches used to assess specificity.
Caption: KDM5A-MYC Signaling Pathway and the effect of JQKD82.
Caption: Workflow for assessing the in vivo specificity of a drug candidate.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. KDM5-C49 | 1596348-16-1 | Histone Demethylase | MOLNOVA [molnova.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
JQKD82 Dihydrochloride: A Novel Epigenetic Approach for Multiple Myeloma Treatment
A new frontier in the management of multiple myeloma is emerging with the development of targeted epigenetic therapies. JQKD82 dihydrochloride (B599025), a potent and selective inhibitor of the KDM5 family of histone demethylases, has demonstrated significant preclinical efficacy in various multiple myeloma contexts. This guide provides a comprehensive comparison of JQKD82 with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to JQKD82 and its Mechanism of Action
JQKD82 is a cell-permeable prodrug that delivers the active KDM5 inhibitor, KDM5-C49, with high efficiency.[1] KDM5A, a key member of the KDM5 family, is frequently overexpressed in multiple myeloma and its elevated expression is associated with poor overall survival.[1] This enzyme is a histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) demethylase, and its inhibition by JQKD82 leads to an increase in H3K4me3 levels.[1][2] Paradoxically, this increase in a typically activating histone mark results in the suppression of MYC-driven transcriptional programs, which are critical for the proliferation and survival of myeloma cells.[1][3] JQKD82 achieves this by impeding the function of the positive transcription elongation factor b (P-TEFb) complex, ultimately leading to cell cycle arrest and apoptosis in myeloma cells.[1][4]
Comparative Efficacy of JQKD82
While direct head-to-head clinical comparisons are not yet available, preclinical data allows for a comparative assessment of JQKD82's efficacy against its precursors and its potential advantages in specific multiple myeloma subtypes.
Superiority over Precursor Compounds
JQKD82 was developed to overcome the limitations of its parent compounds, KDM5-C49 and KDM5-C70. It exhibits significantly greater potency in suppressing the growth of multiple myeloma cells.
| Compound | IC50 in MM.1S cells (μM) |
| JQKD82 | 0.42 [1] |
| KDM5-C70 | 3.1[1] |
| KDM5-C49 | >10[1] |
Table 1: Comparative in vitro potency of JQKD82 and its precursors in the MM.1S multiple myeloma cell line.[1]
Efficacy in a Panel of Multiple Myeloma Cell Lines
JQKD82 has demonstrated broad efficacy across a range of multiple myeloma cell lines, suggesting its potential applicability to different genetic backgrounds of the disease.
| Cell Line | IC50 (μM) |
| MM.1S | ~0.4[1] |
| MOLP-8 | ~0.5[1] |
| RPMI-8226 | ~1.0[1] |
| OPM-2 | ~1.5[1] |
Table 2: Approximate IC50 values of JQKD82 in various multiple myeloma cell lines after 5 days of treatment.[1]
Potential in Drug-Resistant Multiple Myeloma
A significant challenge in multiple myeloma treatment is the development of resistance to standard therapies, such as the proteasome inhibitor bortezomib (B1684674).[5][6] Overexpression of KDM5A has been linked to bortezomib resistance.[5] The inhibition of KDM5A by JQKD82 presents a rational strategy to overcome this resistance. While direct studies on JQKD82 in bortezomib-resistant models are pending, the mechanism of action strongly suggests its potential in this setting. A non-specific histone demethylase inhibitor has already been shown to overcome bortezomib resistance in myeloma cells by suppressing KDM5A activity.[5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of JQKD82 and a typical experimental approach for its evaluation, the following diagrams are provided.
Caption: Mechanism of JQKD82 in inhibiting MYC-driven transcription.
Caption: A typical workflow for preclinical evaluation of JQKD82.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of JQKD82.
Cell Viability Assays
-
MTT Assay: Multiple myeloma cell lines were seeded in 96-well plates and treated with varying concentrations of JQKD82, KDM5-C49, or KDM5-C70 for 5 days.[1][7] Viable cells were determined by adding MTT reagent and measuring the absorbance at a specific wavelength.[1][7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: For primary multiple myeloma patient samples, CD138-positive cells were treated with JQKD82 or DMSO for 5 days.[1][7] Cell viability was assessed by measuring the ATP content, which correlates with the number of viable cells.[1][7]
Immunoblotting
MM.1S and MOLP-8 cells were treated with JQKD82 or DMSO for 24 hours.[7] Whole-cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against H3K4me3, H3K9me3, H3K27me3, and total H3 as a loading control.[7]
Cell Cycle Analysis
MM.1S and MOLP-8 cells were incubated with JQKD82 for 48 hours.[1] Cells were then fixed, stained with propidium (B1200493) iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[6]
In Vivo Xenograft Studies
MOLP-8 cells, engineered to express luciferase, were intravenously injected into immunodeficient mice.[1] Tumor engraftment was monitored by bioluminescence imaging.[1] Mice were then treated with JQKD82 (50-75 mg/kg, intraperitoneally, twice daily) or vehicle for 3 weeks.[3] Tumor burden was quantified by bioluminescence, and survival was monitored.[1]
Conclusion
JQKD82 dihydrochloride represents a promising, mechanistically distinct therapeutic agent for multiple myeloma. Its ability to target the KDM5A-MYC axis offers a novel approach to inhibit myeloma cell growth and survival. The preclinical data demonstrates its superior potency over earlier KDM5 inhibitors and its broad efficacy across various myeloma cell lines. Further investigation is warranted to explore its clinical potential, particularly in drug-resistant multiple myeloma subtypes. The detailed experimental protocols provided herein should facilitate further research and development of this and similar epigenetic modulators.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Data from Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - Blood Cancer Discovery - Figshare [aacr.figshare.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. is.muni.cz [is.muni.cz]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: JQKD82 Dihydrochloride vs. Novel KDM5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JQKD82 dihydrochloride (B599025), a selective KDM5 inhibitor, against other novel inhibitors targeting the KDM5 family of histone demethylases. The data and protocols presented herein are intended to assist researchers in making informed decisions for their epigenetic studies.
The KDM5 family of enzymes (KDM5A-D) are critical epigenetic regulators that remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[1][2] By erasing H3K4me2/3 marks, KDM5 enzymes contribute to transcriptional repression.[2][3] Their dysregulation is implicated in various pathologies, particularly in cancer, where they can promote drug tolerance and tumor growth, making them attractive therapeutic targets.[1][4]
JQKD82 dihydrochloride is a cell-permeable prodrug that delivers the active inhibitor, KDM5-C49, to potently block KDM5 function.[5][6] It is a selective KDM5 inhibitor that has shown promising activity in multiple myeloma models by increasing global H3K4me3 levels and paradoxically suppressing MYC-driven transcription.[5][7][8]
Quantitative Performance Analysis
The following tables summarize the inhibitory potency and selectivity of JQKD82's active form (KDM5-C49) alongside other prominent KDM5 inhibitors. This data is compiled from various biochemical and cellular assays.
Table 1: Inhibitory Potency (IC₅₀) Against KDM5 Family Members
| Inhibitor | Type | KDM5A (IC₅₀ nM) | KDM5B (IC₅₀ nM) | KDM5C (IC₅₀ nM) | Reference |
| JQKD82 (active form KDM5-C49) | Pan-KDM5 | Potent (nM range) | Potent (nM range) | Potent (nM range) | [5][9] |
| KDM5-C70 (prodrug of KDM5-C49) | Pan-KDM5 | 300 | 300 | 580 | [10] |
| CPI-455 | KDM5-Selective | 10 | Similar to KDM5A | Similar to KDM5A | [10][11] |
| KDOAM-25 | KDM5-Selective | <100 | <100 | <100 | [12] |
| JIB-04 | Pan-JmjC | 230 | 435 | - | [12] |
Note: JQKD82 has a reported IC₅₀ of 420 nM for growth suppression in MM.1S cells.[5][7] Direct comparison of IC₅₀ values should be made with caution as they can vary based on the specific assay conditions.
Table 2: Selectivity Profile Against Other KDM Subfamilies
| Inhibitor | KDM4A (IC₅₀ nM) | KDM4C (IC₅₀ nM) | KDM6B (IC₅₀ nM) | Selectivity Notes | Reference |
| JQKD82 (active form KDM5-C49) | ~10-fold weaker vs KDM5B | - | >50,000 | Highly selective for KDM5 family over KDM6. | [9] |
| CPI-455 | - | ~2000 | >10000 | >200-fold selective for KDM5 over KDM2, 3, 4, 6, and 7. | [10][11] |
| KDOAM-25 | >4800 | >4800 | >4800 | Highly selective against other KDM subfamilies. | [12] |
| JIB-04 | 445 | - | - | Broad activity against JmjC domain-containing KDMs. | [12] |
Signaling and Experimental Schematics
Visual representations of the mechanism of action and experimental workflows provide a clearer understanding of the inhibitor's role and evaluation process.
Caption: Mechanism of JQKD82 in MYC-driven multiple myeloma.[8]
Caption: General experimental workflow for evaluating KDM5 inhibitors.
Experimental Protocols
Detailed methodologies for key assays are provided below to allow for reproducibility and cross-experimental comparisons.
In Vitro KDM5 Enzymatic Assay (AlphaScreen)
This high-throughput biochemical assay is used to determine the IC₅₀ of inhibitors against purified KDM5 enzymes.[12]
-
Principle: The assay quantifies the demethylation of a biotinylated H3K4me3 peptide substrate. An antibody specific to the demethylated product (H3K4me2) is conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. When the enzyme is active, the substrate is demethylated, bringing donor and acceptor beads into close proximity. Laser excitation of the donor bead generates a chemiluminescent signal from the acceptor bead. Inhibitors prevent this reaction, causing a decrease in the signal.[12]
-
Methodology:
-
Reaction Setup: In a 384-well microplate, combine recombinant KDM5B enzyme, biotinylated H3K4me3 peptide substrate, and co-factors (Fe(II), 2-oxoglutarate, ascorbic acid) in an appropriate assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., JQKD82) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection mixture containing anti-H3K4me2 antibody-conjugated acceptor beads and streptavidin-coated donor beads.
-
Signal Reading: Incubate in the dark and read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cellular H3K4me3 Quantification by Immunofluorescence
This cellular assay validates that an inhibitor can engage its target in cells and induce the expected increase in the H3K4me3 epigenetic mark.[10]
-
Principle: Cells are treated with the inhibitor, fixed, and then stained with a primary antibody specific for H3K4me3 and a fluorescently labeled secondary antibody. The fluorescence intensity, which correlates with the level of H3K4me3, is then quantified using microscopy and image analysis software.[10]
-
Methodology:
-
Cell Culture: Plate cells (e.g., MM.1S multiple myeloma cells) onto glass coverslips in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of JQKD82 (e.g., 0.1 µM to 10 µM) or a vehicle control for a specified duration (e.g., 24-48 hours).[7]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against H3K4me3. Wash, then incubate with a fluorescently-conjugated secondary antibody. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the mean fluorescence intensity of the H3K4me3 signal per nucleus using image analysis software (e.g., ImageJ).
-
Cell Viability/Growth Assay (Colony Formation)
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
-
Principle: Cells are treated with an inhibitor at a low density and allowed to grow for an extended period. The number and size of the resulting colonies are indicative of the inhibitor's cytostatic or cytotoxic effects.
-
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the KDM5 inhibitor.
-
Incubation: Culture the cells for 10-14 days, replacing the media with freshly prepared inhibitor-containing media every 2-3 days.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with a crystal violet solution.
-
Quantification: Wash away excess stain and allow the plates to dry. Count the number of colonies (typically defined as >50 cells) either manually or using an automated colony counter. The results are often expressed as a percentage of the vehicle-treated control.
-
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B [mdpi.com]
- 4. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for JQKD82 Dihydrochloride: A Guide for Laboratory Professionals
Disclaimer: As a novel research chemical, the full toxicological and hazardous properties of JQKD82 dihydrochloride (B599025) may not be fully characterized. This guide is based on established best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and local regulations regarding chemical waste disposal.
The proper disposal of JQKD82 dihydrochloride is a critical component of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must handle this and all chemical waste with the utmost care to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the compound's hazards, handling protocols, and emergency measures.
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
A flame-resistant laboratory coat
-
Closed-toe shoes
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste are fundamental to preventing hazardous reactions.
-
Do not mix this compound waste with incompatible materials. For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with reducing agents or organic compounds.[1]
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, weigh paper, and vials, should be collected in a dedicated, clearly labeled hazardous waste container for solids.[2]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and the initial rinsate from "empty" containers, must be collected in a designated, leak-proof hazardous waste container for liquids.[2] The container material should be compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[2]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Requirements: Waste containers must be in good condition, free from leaks or cracks, and compatible with the chemical waste. They must remain closed except when waste is being added.[1]
-
Labeling: Each container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. A comprehensive log of all chemicals added to a waste container should be maintained.[1]
-
Storage Location: Store waste containers in a designated and secure SAA, at or near the point of generation. This area should have secondary containment to mitigate potential leaks.[2]
Step 3: Decontamination of Empty Containers
Containers that previously held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinsing: The container should be rinsed three times with a suitable solvent capable of dissolving the chemical residue.[1]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.[1]
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area before disposal.[1]
Step 4: Arranging for Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Institutional EHS: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Scheduling Pickup: Contact your EHS office to schedule a waste pickup when your containers are nearing capacity. Provide them with all necessary documentation and information about the compound.[2]
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound disposal is not available without the SDS, the following table provides general guidelines for laboratory chemical waste that may be applicable.
| Parameter | Guideline | Source |
| pH for Aqueous Waste | Generally between 5.5 and 10.5 for drain disposal of non-hazardous solutions. Note: This is not applicable to this compound, which must be treated as hazardous waste. | [1] |
| Satellite Accumulation Area (SAA) Volume Limits | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation. | [1] |
| Container Headspace | Leave at least one inch of headspace in liquid waste containers to accommodate for expansion. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for JQKD82 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds with limited safety data. JQKD82 dihydrochloride (B599025), a selective inhibitor of lysine (B10760008) demethylase 5 (KDM5), is a potent research compound. Due to the absence of a comprehensive Safety Data Sheet (SDS), it is crucial to treat this substance as potentially hazardous and to implement stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of JQKD82 dihydrochloride in a laboratory setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given that the full toxicological profile of this compound is not widely documented, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator. - Chemical splash goggles and a face shield. - Disposable lab coat with tight-fitting cuffs. - Two pairs of nitrile gloves, with the outer pair changed frequently. - Disposable sleeves. | High risk of generating and inhaling fine particles. This level of PPE provides a robust barrier against respiratory, ocular, and dermal exposure. |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure. - Lab coat. - Chemical splash goggles. - Nitrile gloves. | Reduces the risk of aerosolization compared to handling the solid form, but the potential for splashes and skin contact remains. |
| General Laboratory Operations | - Lab coat. - Safety glasses with side shields. - Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan: Managing Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste. Proper segregation and disposal are critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, pipette tips, and any other solid materials.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include "Cytotoxic Waste" or "Hazardous Chemical Waste" and the name of the compound.
-
-
Liquid Waste: This includes unused solutions and contaminated solvents.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Procedure: The sharps container should be clearly labeled as containing cytotoxic or hazardous chemical waste.
-
Disposal of all waste streams must be carried out through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
By adhering to these stringent safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for further information and guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
